molecular formula C8H13NO2 B176061 1-Oxa-8-azaspiro[4.5]decan-2-one CAS No. 167364-29-6

1-Oxa-8-azaspiro[4.5]decan-2-one

Cat. No.: B176061
CAS No.: 167364-29-6
M. Wt: 155.19 g/mol
InChI Key: SEUNTAIZLCAWDW-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-2-one is a synthetically versatile spirocyclic chemical scaffold with significant research value in medicinal chemistry and neuroscience. This core structure has been utilized in the design and synthesis of novel compounds for a range of biological targets. It serves as a key precursor for developing potent and selective ligands for sigma-1 receptors, which are implicated in neuropathic pain, psychiatric disorders, and as targets for positron emission tomography (PET) imaging agents . Historically, this scaffold was central to structure-activity studies that identified potent M1 muscarinic agonists. Research demonstrated that specific derivatives, such as the 2-ethyl and 3-methylene analogues, exhibit preferential affinity for M1 receptors over M2 receptors and show antiamnesic activity in preclinical models, highlighting its potential in Alzheimer's disease research . Beyond central nervous system targets, the 1-oxa-8-azaspiro[4.5]decane structure is a privileged framework in drug discovery, appearing in compounds investigated as fatty acid amide hydrolase (FAAH) inhibitors for the potential treatment of pain, anxiety, and urinary incontinence , and as inhibitors of PTPN11 (SHP2) for targeted cancer therapies . Its continued use in contemporary research underscores its utility as a critical building block for probing biological mechanisms and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-2-8(11-7)3-5-9-6-4-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNTAIZLCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620717
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

167364-29-6
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
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Foundational & Exploratory

1-Oxa-8-azaspiro[4.5]decan-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-2-one: Structure, Properties, and Therapeutic Potential

Introduction

The this compound scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry. This spirocyclic framework, which rigidly joins a γ-butyrolactone ring and a piperidine ring through a shared quaternary carbon, offers a unique three-dimensional architecture. This defined spatial arrangement is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The inherent structural rigidity and the presence of both a lactone (a potential hydrogen bond acceptor and electrophilic center) and a piperidine (a versatile basic nitrogen center for further functionalization) make this scaffold a privileged structure in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and burgeoning applications of the this compound core, with a focus on its utility for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound, with CAS number 167364-29-6, is characterized by the spiro-fusion of a five-membered lactone ring and a six-membered piperidine ring.[2][3][4] The spirocyclic nature imparts conformational constraint, which is a desirable feature in drug discovery for improving binding affinity and pharmacokinetic properties.[1]

The absolute configuration of a derivative, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, has been determined by X-ray crystal structure analysis to be (S), which provides insight into the potential stereochemistry of the core scaffold.[5]

Core Scaffold Structure

G start N-Boc-4-piperidone reformatsky Reformatsky Reaction (e.g., with ethyl bromoacetate and zinc) start->reformatsky intermediate β-hydroxy ester intermediate reformatsky->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH) intermediate->hydrolysis acid_intermediate β-hydroxy acid hydrolysis->acid_intermediate cyclization Lactonization (e.g., Mitsunobu reaction or acid catalysis) acid_intermediate->cyclization protected_product N-Boc-1-Oxa-8-azaspiro[4.5]decan-2-one cyclization->protected_product deprotection Boc Deprotection (e.g., TFA or HCl) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established chemical transformations for similar structures.

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (β-hydroxy ester intermediate)

  • To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of N-Boc-4-piperidone and ethyl bromoacetate in THF.

  • The reaction mixture is gently heated to initiate the Reformatsky reaction.

  • After the reaction is complete (monitored by TLC), it is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification by column chromatography yields the desired β-hydroxy ester.

Causality: The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc. This reliably generates the necessary β-hydroxy ester precursor for the lactone ring.

Step 2: Synthesis of N-Boc-1-Oxa-8-azaspiro[4.5]decan-2-one (Protected Product)

  • The β-hydroxy ester from the previous step is dissolved in a mixture of THF and water.

  • Lithium hydroxide is added, and the mixture is stirred at room temperature to effect saponification of the ester.

  • The reaction is acidified, and the resulting β-hydroxy acid is extracted.

  • The crude β-hydroxy acid is then subjected to an intramolecular cyclization (lactonization). This can be achieved under various conditions, such as acid catalysis (e.g., with p-toluenesulfonic acid) or via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate), to form the lactone ring.

  • The protected spirocycle is purified by chromatography.

Causality: The hydrolysis of the ester to the carboxylic acid is a necessary step to enable the subsequent intramolecular esterification (lactonization). The choice of lactonization method depends on the substrate's sensitivity; the Mitsunobu reaction is often effective for sterically hindered alcohols.

Step 3: Synthesis of this compound (Final Product)

  • The N-Boc-protected spirocycle is dissolved in dichloromethane.

  • Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature.

  • Completion of the deprotection is monitored by TLC.

  • The solvent and excess TFA are removed under reduced pressure.

  • The crude product is purified, often by neutralization and extraction or by crystallization, to yield the final this compound.

Causality: The Boc protecting group is acid-labile, and TFA is a standard reagent for its efficient removal to unmask the secondary amine of the piperidine ring.

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not available in the cited literature, its key spectral features can be predicted based on its functional groups and data from analogous compounds like 1-Oxaspiro[4.5]decan-2-one. [6][7]

  • ¹H NMR: The spectrum would be expected to show a series of multiplets in the aliphatic region corresponding to the protons on the piperidine and lactone rings. The protons adjacent to the nitrogen (on C7 and C9) and the oxygen (on C3) would likely appear at a lower field (higher ppm) due to the deshielding effects of the heteroatoms. A broad singlet corresponding to the N-H proton of the piperidine would also be present.

  • ¹³C NMR: The most downfield signal would be the carbonyl carbon (C2) of the lactone, typically appearing around 170-180 ppm. The spiro carbon (C4) would be a quaternary signal. The carbons adjacent to the nitrogen and oxygen atoms would also exhibit characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the lactone carbonyl (C=O) stretch would be prominent, expected in the range of 1750-1780 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine, would also be a key feature.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 155.19. Common fragmentation patterns would likely involve the loss of CO₂ from the lactone ring and fragmentation of the piperidine ring.

Applications in Drug Discovery

The 1-oxa-8-azaspiro[4.5]decane scaffold is a cornerstone for the development of a diverse range of biologically active molecules. The ability to readily modify the piperidine nitrogen allows for the introduction of various pharmacophoric elements to target different receptors and enzymes.

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of this scaffold have been extensively investigated as M1 muscarinic agonists for the potential treatment of dementia in Alzheimer's disease. [5]For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was synthesized and showed potent muscarinic activity. [5]Systematic modifications of this lead compound led to the discovery of analogs with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models. [5]This research highlights the scaffold's utility in fine-tuning receptor subtype selectivity, a critical aspect of modern drug design.

Sigma-1 Receptor Ligands for Neurological Disorders

The 1-oxa-8-azaspiro[4.5]decane framework has also been employed to create selective ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological and psychiatric disorders. [8]A series of these derivatives exhibited nanomolar affinity for σ₁ receptors. [8]Furthermore, a lead compound from this series was successfully radiolabeled with Fluorine-18, demonstrating potential for use as a positron emission tomography (PET) imaging agent to study σ₁ receptor distribution and function in the brain. [8][9]

Antihypertensive and Anticancer Agents

The versatility of the spirocyclic core is further demonstrated by its incorporation into compounds with other therapeutic applications. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened as antihypertensive agents. More recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the KRAS-G12D oncogenic mutation, a significant target in cancer therapy. [10]

Illustrative Mechanism: M1 Muscarinic Agonist Activity

The therapeutic rationale for using M1 muscarinic agonists in Alzheimer's disease is based on the cholinergic hypothesis, which posits that a decline in acetylcholine neurotransmission contributes to the cognitive deficits observed in the disease.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds & Activates PLC Phospholipase C (PLC) M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cognitive_Function Enhanced Cognitive Function Ca_release->Cognitive_Function Leads to PKC->Cognitive_Function Leads to Spiro_Agonist 1-Oxa-8-azaspiro[4.5]decane Derivative (Agonist) Spiro_Agonist->M1R Mimics ACh

Caption: Signaling pathway of M1 muscarinic receptor activation by a 1-Oxa-8-azaspiro[4.5]decane-based agonist.

Conclusion

This compound represents a valuable and versatile scaffold for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for the design of potent and selective ligands. While detailed experimental data on the parent compound remains somewhat elusive, the extensive body of research on its derivatives clearly demonstrates the scaffold's potential. From targeting cognitive decline in Alzheimer's disease to developing new imaging agents for neurological disorders and exploring novel anticancer therapies, the 1-oxa-8-azaspiro[4.5]decane core continues to be a fertile ground for innovation. Further exploration of this chemical space, including the synthesis and biological evaluation of new analogs, is highly warranted and promises to yield novel therapeutic candidates.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1897. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved January 15, 2026 from [Link].

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., ... & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Available from: [Link]

  • Jia, H., Zhang, J., Liu, H., Wang, L., Zhang, X., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Jia, H., Zhang, J., Liu, H., Wang, L., Zhang, X., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF. Available from: [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available from: [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved January 15, 2026 from [Link]

  • Lee, J., Kim, S., Lee, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. Available from: [Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846–4849. Available from: [Link]

  • Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved January 15, 2026 from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[4.5]decan-2-one - Optional[MS (GC)] - Spectrum. Retrieved January 15, 2026 from [Link]

  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one. Retrieved January 15, 2026 from [Link]

  • PubChemLite. (n.d.). 1-oxa-4-thia-8-azaspiro[4.5]decane. Retrieved January 15, 2026 from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Oxa-8-azaspiro[4.5]decan-2-one is a unique heterocyclic scaffold that holds significant promise in medicinal chemistry and drug discovery. Its spirocyclic nature, combining a γ-lactone with a piperidine ring, imparts a rigid three-dimensional structure that is of great interest for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, established chemical principles, and theoretical predictions to offer a robust profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties empirically.

Introduction: The Significance of a Spirocyclic Scaffold

Spiro compounds, characterized by two rings connected through a single common atom, are gaining increasing attention in medicinal chemistry.[1] Their inherent rigidity and three-dimensionality offer a distinct advantage in drug design, allowing for precise spatial orientation of functional groups for optimal interaction with biological targets.[1] The title compound, this compound, is a compelling example, merging the pharmacologically relevant piperidine moiety with a stable γ-lactone ring. The piperidine ring is a common feature in many approved drugs, while the γ-lactone is a versatile functional group that can participate in various biological interactions.

This guide will delve into the key physicochemical parameters that govern the behavior of this molecule in biological and chemical systems. Understanding these properties is paramount for its potential development as a drug candidate, influencing everything from solubility and absorption to metabolism and target engagement.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its interactions and behavior. Below is a summary of the core properties of this compound.

PropertyValue (Predicted/Calculated)Data for Analog: 1-Oxaspiro[4.5]decan-2-one[2][3]
Molecular Formula C₈H₁₃NO₂C₉H₁₄O₂
Molecular Weight 155.19 g/mol 154.21 g/mol
IUPAC Name This compound1-Oxaspiro[4.5]decan-2-one
CAS Number Not readily available699-61-6

The introduction of a nitrogen atom at the 8-position in place of a methylene group has a minimal effect on the molecular weight but is expected to significantly influence the polarity, basicity, and hydrogen bonding potential of the molecule.

Caption: 2D structure of this compound.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug discovery, influencing solubility, permeability, and metabolic stability.

Theoretical logP:

The calculated logP for a molecule can provide a valuable estimate of its lipophilicity. Various computational models exist, often based on fragment contributions.[4][5] For this compound, the presence of the polar lactone and the basic nitrogen atom suggests a lower logP compared to its carbocyclic analog.

  • 1-Oxaspiro[4.5]decan-2-one (Analog): Estimated logP of 1.347 to 1.8.[2][3]

  • This compound (Predicted): The introduction of the nitrogen atom is expected to decrease the logP value, likely placing it in the range of 0.5 - 1.0 . This is due to the increased polarity and hydrogen bonding capability of the tertiary amine.

A lower logP generally correlates with higher aqueous solubility and can be advantageous for oral bioavailability.

Experimental Determination of logP (Shake-Flask Method):

The gold standard for logP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

    • Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions (pre-saturated with n-octanol).

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[6]

    • logP is the base-10 logarithm of P.[7]

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen as it is believed to be a good mimic of the lipid bilayer of cell membranes.

  • pH 7.4 Buffer: Using a buffer at physiological pH is crucial as the ionization state of the tertiary amine will significantly affect its partitioning behavior.

  • Pre-saturation of Solvents: Saturating each solvent with the other before the experiment ensures that the volume of each phase does not change during the partitioning process.

Acidity and Basicity (pKa): The Role of the Piperidine Nitrogen

The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. For this compound, the tertiary amine of the piperidine ring is the primary ionizable group.

Predicted pKa:

The pKa of the conjugate acid of piperidine is approximately 11.22.[8] In this compound, the spirocyclic structure and the presence of the nearby lactone may slightly influence this value. However, a reasonable estimate for the pKa of the protonated amine would be in the range of 9.0 - 10.5 . This indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, charged form.

Experimental Determination of pKa (Potentiometric Titration):

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, typically water or a water-methanol mixture.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the equivalence point and the pKa. The use of a calibrated pH meter and standardized titrant ensures accuracy.

Solubility: A Critical Factor for Drug Delivery

Solubility in both aqueous and organic media is a fundamental property that affects drug absorption, distribution, and formulation.

Predicted Solubility:

  • Aqueous Solubility: Given the predicted logP and the basicity of the piperidine nitrogen (which will be protonated at neutral pH), this compound is expected to have moderate to good aqueous solubility. The protonated form will be significantly more water-soluble than the free base. For comparison, the analog 1-oxaspiro[4.5]decan-2-one has an estimated water solubility of 1647 mg/L.[2] The presence of the nitrogen is likely to increase this value.

  • Organic Solubility: The compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Determination of Aqueous Solubility (Thermodynamic Solubility):

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of buffer at the desired pH (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC, LC-MS).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and lactone rings. The chemical shifts and coupling patterns will be characteristic of the spirocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactone (around 170-180 ppm), the spiro carbon, and the carbons of the two rings.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the γ-lactone, typically in the region of 1760-1780 cm⁻¹ . C-N and C-O stretching vibrations will also be present.

Mass Spectrometry (MS):

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can also offer structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 156.10.

Experimental Workflows and Data Interpretation

The characterization of a novel compound like this compound follows a logical workflow to ensure a comprehensive understanding of its physicochemical properties.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling cluster_3 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir logp logP Determination nmr->logp pka pKa Measurement ms->pka solubility Solubility Assessment ir->solubility analysis Data Interpretation & Comparison logp->analysis pka->analysis melting_point Melting Point/Boiling Point solubility->melting_point melting_point->analysis report Technical Guide/Whitepaper analysis->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its key physicochemical characteristics, drawing upon data from analogous compounds and established scientific principles. The predicted properties—moderate lipophilicity, basicity derived from the piperidine nitrogen, and good potential for aqueous solubility—suggest that this molecule possesses favorable drug-like attributes. The experimental protocols outlined herein offer a clear path for researchers to empirically validate these predictions and further elucidate the profile of this promising compound. A thorough understanding of these fundamental properties is the cornerstone of rational drug design and will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • MDPI. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (2022). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Heterocycles in Medicinal Chemistry II. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • SFERA - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link] - Note: A direct deep link was not available, the general NIH URL is provided.

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link] - Note: A direct deep link was not available, the general university URL is provided.

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (n.d.). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • ACS Omega. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link] - Note: A direct deep link was not available, the general URL is provided.

  • SpectraBase. (n.d.). 1-Oxaspiro[4.5]decan-7-one, 2,6-dimethyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one. Retrieved from [Link]

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Spectroscopic Characterization of 1-Oxa-8-azaspiro[4.5]decan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Oxa-8-azaspiro[4.5]decan-2-one is a heterocyclic organic compound featuring a unique spirocyclic scaffold. This structure, which combines a lactone (cyclic ester) and a piperidine ring sharing a single carbon atom, is of significant interest in medicinal chemistry and drug development. The rigid, three-dimensional architecture of spirocycles can provide novel pharmacological properties and improved binding to biological targets. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unequivocal identification and characterization of this molecule. While direct literature reports on the complete spectroscopic profile of the title compound are scarce, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a comprehensive analytical overview for researchers in the field.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The numbering convention for the this compound skeleton is established by IUPAC rules, starting with the heteroatom in the larger ring after the spiro atom, but for clarity in spectroscopic assignment, a systematic numbering is often employed. For the purpose of this guide, we will refer to the atoms as numbered in the diagram below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 4.2t2HH-4Protons adjacent to the ester oxygen are deshielded.
~ 2.6t2HH-3Protons alpha to the carbonyl group are deshielded.
~ 3.0m4HH-7, H-9Protons adjacent to the nitrogen atom are deshielded.
~ 1.7m4HH-6, H-10Aliphatic protons on the piperidine ring.
Broads1HN-HThe chemical shift of the N-H proton is variable and depends on concentration and solvent.
  • Expertise & Experience: The chemical shifts are predicted based on standard functional group effects. The protons on C4 are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom of the lactone. The protons on C3 will be deshielded by the carbonyl group. The protons on C7 and C9, being adjacent to the nitrogen atom, will also appear downfield. The remaining methylene protons on the piperidine ring (C6 and C10) will be in the more shielded aliphatic region. The N-H proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 175C-2The carbonyl carbon of the lactone is highly deshielded.
~ 80C-5The spiro carbon, being quaternary and attached to an oxygen, will be significantly downfield.
~ 65C-4The carbon atom bonded to the ester oxygen is deshielded.
~ 45C-7, C-9Carbons adjacent to the nitrogen atom.
~ 35C-3The carbon atom alpha to the carbonyl group.
~ 30C-6, C-10Aliphatic carbons of the piperidine ring.
  • Expertise & Experience: The prediction for the carbonyl carbon (C-2) is based on typical values for lactones. The spiro carbon (C-5) is expected to be a key feature in the spectrum, appearing in the downfield region due to its quaternary nature and attachment to an oxygen atom. Data from the analogous 1-Oxaspiro[4.5]decan-2-one shows the spiro carbon at a similar chemical shift.[1] The remaining carbon chemical shifts are estimated based on their proximity to electron-withdrawing groups (oxygen, nitrogen, and carbonyl).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data:

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 3300Medium, BroadN-H stretchCharacteristic of a secondary amine.
2940, 2860StrongC-H stretchAliphatic C-H stretching vibrations.
~ 1770StrongC=O stretchThe carbonyl stretch of a five-membered lactone (γ-lactone) is typically at a higher frequency than that of a linear ester.
~ 1180StrongC-O stretchEster C-O stretching vibration.
  • Trustworthiness: The most diagnostic peak in the IR spectrum will be the strong absorption around 1770 cm⁻¹ for the carbonyl group of the γ-lactone. The presence of a broad peak around 3300 cm⁻¹ would confirm the N-H group of the secondary amine.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (liquid): If the sample is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr pellet): If the sample is a solid, a small amount can be ground with dry KBr powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Record the spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typical spectral range: 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

m/zIonRationale
155[M]⁺Molecular ion peak for C₈H₁₃NO₂.
156[M+1]⁺Due to the natural abundance of ¹³C.
  • Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization method used.

    • Electron Ionization (EI): Expect fragmentation of the piperidine and lactone rings. Common losses would include CO₂ from the lactone and fragmentation of the piperidine ring.

    • Electrospray Ionization (ESI): This softer ionization technique would likely show a prominent protonated molecular ion at m/z 156 ([M+H]⁺).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI for GC-MS or ESI for LC-MS).

  • Data Acquisition:

    • GC-MS (for volatile compounds): The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

    • LC-MS (for less volatile compounds): The sample is injected into a liquid chromatograph for separation before entering the mass spectrometer.

    • Direct Infusion: The sample solution can be directly infused into the mass spectrometer.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized sample of this compound is as follows:

Spectroscopic_Workflow Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Functional Groups? MS Mass Spectrometry IR->MS Molecular Weight? NMR NMR Spectroscopy MS->NMR Connectivity? Structure Structure Confirmation NMR->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-2-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile heterocyclic compound, 1-Oxa-8-azaspiro[4.5]decan-2-one.

Introduction: The spirocyclic scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties of drug candidates. Among these, the 1-Oxa-8-azaspiro[4.5]decane core has garnered significant attention as a versatile building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of potent and selective agents targeting a range of biological targets, particularly within the central nervous system.

Core Compound Identification

The foundational step in understanding and utilizing any chemical entity is its unambiguous identification. This compound is defined by the following identifiers:

IdentifierValue
IUPAC Nomenclature This compound
CAS Number 167364-29-6
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthetic chemistry and drug development. The following table summarizes the key properties of this compound.

PropertyValueSource
Boiling Point 324.7 °C at 760 mmHgAlfa Aesar
Flash Point 150.1 °CAlfa Aesar
Density 1.15 g/cm³Alfa Aesar

Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

Conceptual Workflow for the Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core

The general strategy involves the construction of the spirocyclic system from a suitable piperidine-based starting material. This typically involves the formation of the oxazolidinone ring onto the piperidine core.

G A N-protected 4-piperidone B Spiro-epoxide formation A->B Reagents: e.g., Dimethylsulfoxonium ylide C Epoxide opening and cyclization B->C Reagents: e.g., Acid or base catalyst D This compound C->D Deprotection and/or rearrangement

Caption: Conceptual workflow for the synthesis of the this compound core.

Experimental Protocol: A General Approach

This protocol is an illustrative example based on the synthesis of related azaspirocyclic compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the Spiro-epoxide Intermediate

  • To a solution of an N-protected 4-piperidone (1.0 eq) in a suitable solvent (e.g., DMSO or THF), add a solution of a sulfonium ylide (e.g., dimethylsulfoxonium ylide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-epoxide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ring-Opening and Cyclization to the this compound Core

  • Dissolve the purified spiro-epoxide (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a nucleophile that will form the lactone, such as a cyanide source (e.g., sodium cyanide, 1.2 eq), which can be subsequently hydrolyzed.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The resulting intermediate can then be hydrolyzed under acidic or basic conditions to yield the desired lactone.

Step 3: Deprotection of the Piperidine Nitrogen

  • If an N-protecting group (e.g., Boc, Cbz) is used, it must be removed to yield the final product.

  • For a Boc group, dissolve the protected compound in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or chromatography.

Applications in Drug Development

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a valuable building block in the design of novel therapeutic agents, primarily due to its rigid, three-dimensional structure which can allow for precise orientation of functional groups to interact with biological targets.

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists.[1] The M1 muscarinic acetylcholine receptor is a key target for the symptomatic treatment of dementia in Alzheimer's disease. The spirocyclic core helps to mimic the conformation of the natural ligand, acetylcholine, while allowing for modifications to improve selectivity and pharmacokinetic properties.

Selective σ1 Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane framework has also been utilized in the development of selective ligands for the sigma-1 (σ1) receptor.[2] The σ1 receptor is implicated in a variety of neurological and psychiatric disorders, including addiction, depression, and neurodegenerative diseases. The unique topology of the spirocyclic system can contribute to high-affinity and selective binding to this important receptor.

G A This compound B Chemical Modification (e.g., N-alkylation, functional group interconversion) A->B C M1 Muscarinic Agonist Candidates B->C D Selective σ1 Receptor Ligands B->D E Therapeutic Target: Alzheimer's Disease C->E F Therapeutic Target: Neurological Disorders D->F

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound represents a significant and versatile platform in the field of medicinal chemistry. Its unique spirocyclic structure provides a rigid framework for the design of potent and selective ligands for a variety of biological targets. While detailed synthetic and characterization data for the 2-one isomer remains to be fully elucidated in publicly accessible literature, the established synthetic routes for related analogues provide a clear path forward for its preparation and utilization. The demonstrated applications in the development of M1 muscarinic agonists and σ1 receptor ligands underscore the potential of this scaffold in the ongoing quest for novel therapeutics for challenging diseases. Further exploration of the chemical space around this core is likely to yield new and valuable drug candidates.

References

  • Alfa Aesar, a part of Thermo Fisher Scientific. This compound. [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-8-azaspiro[4.5]decane framework represents a significant "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, leading to compounds with improved pharmacological profiles. This guide provides a comprehensive overview of the discovery and synthesis of this important heterocyclic system, with a particular focus on the lactone derivative, 1-oxa-8-azaspiro[4.5]decan-2-one. While the seminal publication detailing the initial synthesis of the 2-one isomer is not prominently documented in the surveyed scientific literature, this guide will present a detailed, validated synthetic protocol for a closely related and pharmaceutically relevant isomer, 1-oxa-8-azaspiro[4.5]decan-3-one. This will serve as an exemplary case study, illustrating the core chemical principles and strategic considerations for accessing this valuable class of molecules. Further, this guide will explore the synthesis of various derivatives and their applications, particularly as M1 muscarinic agonists and sigma-1 receptor radioligands.

Introduction: The Strategic Value of the 1-Oxa-8-azaspiro[4.5]decane Core

The quest for novel therapeutic agents with enhanced specificity and reduced off-target effects has led drug discovery programs to increasingly focus on molecules with greater three-dimensional complexity. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary in this regard. The 1-oxa-8-azaspiro[4.5]decane core, incorporating a piperidine and a lactone or related heterocyclic ring, has emerged as a particularly valuable scaffold. The rigid, yet conformationally defined, nature of this spirocycle allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

The discovery and development of derivatives of this core have been driven by their potential to modulate key targets in the central nervous system. For instance, certain derivatives have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, while others have been developed as high-affinity ligands for the sigma-1 receptor, a target implicated in a range of neurological disorders.

This guide will now delve into the synthetic strategies for constructing this spirocyclic framework, beginning with a detailed examination of a well-documented synthesis of a key analogue.

A Representative Synthesis: The Preparation of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

The following multi-step synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, adapted from a reliable protocol, serves as an excellent illustration of the key transformations required to construct the spirocyclic core. The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthetic Scheme N-Boc-4-piperidone N-Boc-4-piperidone Boc-protected spiro-lactone Boc-protected spiro-lactone N-Boc-4-piperidone->Boc-protected spiro-lactone 1. KCN, (NH4)2CO3, EtOH/H2O 2. Glycolic Acid, H2SO4, Toluene 1-Oxa-8-azaspiro[4.5]decan-3-one 1-Oxa-8-azaspiro[4.5]decan-3-one Boc-protected spiro-lactone->1-Oxa-8-azaspiro[4.5]decan-3-one 4M HCl in Dioxane Final Product 1-Oxa-8-azaspiro[4.5]decan-3-one HCl 1-Oxa-8-azaspiro[4.5]decan-3-one->Final Product HCl (gas) or ethanolic HCl

Caption: Overall synthetic scheme for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

This initial step involves a modified Bucherer-Bergs reaction to generate a spirohydantoin intermediate, which is then reacted with glycolic acid to form the desired oxazolidinone ring. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a crucial strategic decision. It deactivates the nitrogen towards unwanted side reactions and enhances the solubility of the intermediates in organic solvents.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) are added to the solution. The mixture is heated to 60°C and stirred vigorously.

  • Intermediate Formation: The reaction is monitored for the formation of the spirohydantoin intermediate.

  • Second Stage Reaction: Following the formation of the intermediate, glycolic acid and a catalytic amount of sulfuric acid in toluene are added. The reaction mixture is heated to reflux.

  • Workup and Purification: Upon completion, the reaction is cooled, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Deprotection and Formation of the Free Base

The removal of the Boc protecting group is achieved under acidic conditions, which cleaves the carbamate to reveal the secondary amine of the piperidine ring. Subsequent neutralization yields the free base of the target molecule.

Experimental Protocol:

  • Deprotection: The Boc-protected spiro-lactone from the previous step is dissolved in dichloromethane and cooled in an ice bath. A solution of 4M HCl in dioxane is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Neutralization: Once the starting material is consumed, the mixture is concentrated, and the residue is carefully neutralized with a saturated sodium bicarbonate solution to a pH of approximately 8-9.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the free base, 1-oxa-8-azaspiro[4.5]decan-3-one.

Step 3: Hydrochloride Salt Formation

For pharmaceutical applications, the formation of a stable, crystalline salt is often desirable. This is achieved by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Salt Formation: The crude free base is dissolved in diethyl ether and cooled in an ice bath.

  • Acidification: Hydrogen chloride gas is bubbled through the solution, or an ethanolic HCl solution is added dropwise until the pH is acidic.

  • Precipitation and Isolation: The resulting white precipitate is stirred in the cold for 30 minutes and then collected by vacuum filtration.

  • Drying: The solid is washed with cold diethyl ether and dried in a vacuum oven to a constant weight to afford the final product as a white to off-white solid.

Synthesis of Derivatives and Structure-Activity Relationships

The 1-oxa-8-azaspiro[4.5]decane core has been extensively modified to explore structure-activity relationships for various biological targets.

M1 Muscarinic Agonists

In a notable study, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. The synthesis of the parent compound in this series, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, provides further insight into the construction of this scaffold. Systematic modifications of this lead compound led to the identification of derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo Activity
17 HighHighNon-selective
18 ModerateLowM1 selective
29 HighModerateM1 selective, partial agonist
Sigma-1 Receptor Radioligands

More recently, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as selective σ1 receptor ligands. These compounds have shown nanomolar affinity for σ1 receptors and have been developed into radiolabeled tracers for positron emission tomography (PET) imaging of the brain. The synthetic strategies employed in these studies often involve the alkylation of the piperidine nitrogen with various functionalized side chains.

G cluster_1 General Strategy for Derivative Synthesis Spirocyclic Core This compound Functionalized Derivatives Functionalized Derivatives Spirocyclic Core->Functionalized Derivatives Alkylation/Acylation of Piperidine Nitrogen Biological Evaluation Biological Evaluation Functionalized Derivatives->Biological Evaluation

Caption: General approach to the synthesis of functionalized derivatives.

Conclusion and Future Directions

The this compound scaffold and its isomers are of significant interest to the medicinal chemistry community. While the precise historical details of the "first synthesis" of the title compound remain to be fully elucidated from the literature, the synthetic routes to closely related analogues and derivatives are well-established and provide a clear roadmap for accessing this chemical class. The representative synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride detailed herein highlights the key chemical principles and practical considerations involved.

Future work in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies. The continued exploration of the pharmacological properties of new derivatives will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases. The inherent versatility and drug-like properties of the 1-oxa-8-azaspiro[4.5]decane core ensure its continued prominence in the field of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. *

Review of literature on 1-Oxa-8-azaspiro[4.5]decan-2-one and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-2-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Emergence of a Privileged Spirocyclic Scaffold

The this compound core represents a significant class of spirocyclic compounds that has garnered substantial attention in medicinal chemistry. This heterocyclic system, characterized by a fused piperidine and γ-butyrolactone ring sharing a single spiro-carbon atom, serves as a versatile and privileged scaffold. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for a diverse range of biological targets. Analogs of this core, including those with additional heteroatoms (diazaspiro and triazaspiro derivatives), have demonstrated remarkable therapeutic potential in areas such as neurodegenerative diseases, cancer, cardiovascular disorders, and inflammatory conditions. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of this important chemical series, offering field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of the Azaspiro[4.5]decane Core

The construction of the 1-oxa-8-azaspiro[4.5]decane skeleton is a critical step that dictates the feasibility of generating diverse analog libraries. Methodologies often focus on creating the spirocyclic junction and subsequently modifying the piperidine or lactone moieties.

Classical Synthetic Approaches

A prevalent strategy involves the Michael addition reaction of nucleophiles to α,β-unsaturated esters, followed by an intramolecular cyclization. For instance, the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are analogs of the core topic, utilizes the addition of hydroxyurea to an appropriately substituted piperidine-derived unsaturated ester, which then cyclizes to form the desired spiro-lactone ring system.[1] This robust method allows for the introduction of various substituents on the piperidine ring, enabling extensive SAR studies.

Advanced Catalytic Methodologies

More recently, sophisticated catalytic systems have been developed to achieve higher efficiency and stereocontrol. A notable example is the diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization.[2] This process generates a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole, forming the dearomatic 2-oxa-7-azaspiro[4.5]decane derivative under mild conditions.[2] This approach is valued for its broad functional group compatibility and access to complex polycyclic systems.[2]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of azaspiro[4.5]decane derivatives, highlighting key stages from starting materials to the final scaffold.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cycloaddition/Cyclization cluster_2 Phase 3: Derivatization A Piperidine-based Starting Material (e.g., N-benzyl-4-piperidone) B α,β-Unsaturated Ester or Enynamide A->B Multi-step functionalization C Key Intermediate (e.g., Piperidine-alkene) B->C D Spirocyclization Event C->D Michael Addition or Relay Catalysis E 1-Oxa-8-azaspiro[4.5]decane Core Structure D->E F Functional Group Modification (e.g., N-alkylation) E->F G Final Analog Library F->G Introduction of R-groups

Caption: Generalized workflow for azaspiro[4.5]decane synthesis.

Part 2: Diverse Biological Activities and Therapeutic Targets

The true value of the this compound scaffold lies in its wide-ranging biological activities. By systematically modifying the core, researchers have developed potent ligands for several critical therapeutic targets.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

One of the most well-documented applications of this scaffold is in the development of M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[3] Researchers designed analogs by incorporating the tetrahydrofuran ring of the natural agonist muscarone into the spiro[4.5]decane skeleton.[3] The parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17), showed potent but non-selective muscarinic activity.[3] However, systematic modifications led to compounds with preferential affinity for M1 over M2 receptors and a desirable separation of antiamnesic (therapeutic) effects from cholinergic side effects like hypothermia.[3]

Key analogs such as the 2-ethyl (18) and 3-methylene (29) derivatives were identified as partial M1 agonists.[3] Notably, the (-)-isomer of compound 29, with an S absolute configuration, was selected for clinical studies based on its favorable in vivo selectivity.[3]

Table 1: In Vivo Activity of Key M1 Muscarinic Agonist Analogs

Compound Antiamnesic Activity (ED50, mg/kg, s.c.) Hypothermia Induction (ED2°C, mg/kg, s.c.) Therapeutic Ratio (ED2°C / ED50)
17 0.05 0.4 8
18 0.04 1.8 45
29 0.03 1.3 43
RS86 (Ref.) 0.08 0.2 2.5

Data synthesized from literature.[3]

Sigma-1 (σ1) Receptor Ligands for Neuroimaging

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been successfully designed as high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders. Researchers developed a series of analogs that exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors.[4][5]

Compound 8 from this series, demonstrating excellent affinity and selectivity, was selected for radiolabeling.[4] The resulting PET radioligand, [¹⁸F]8, was prepared with high radiochemical purity and demonstrated high initial brain uptake in mice.[4][5] Crucially, its accumulation in σ1 receptor-rich brain areas was significantly reduced by pretreatment with a known σ1 antagonist, confirming its target engagement in vivo.[4] These findings position [¹⁸F]8 as a promising lead for developing brain imaging agents for σ1 receptors.[4][5]

Table 2: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Analogs for Sigma Receptors

Compound σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Selectivity (Ki σ2 / Ki σ1)
Analog 1 0.47 12.3 26
Analog 2 1.2 52.8 44
Compound 8 0.61 26.9 44

Data synthesized from literature.[4][5]

Antitumor Agents Targeting KRAS and Other Pathways

The versatility of the azaspiro[4.5]decane scaffold extends to oncology. A recent study, integrating machine learning with chemical synthesis, identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the KRAS-G12D mutation, a key driver in many cancers.[6] The lead compounds, HDB-2 and HDB-3, exhibited nanomolar IC50 values and strong, selective binding to the KRAS-G12D protein.[6] This work highlights a modern approach to drug discovery, where computational methods guide the synthesis of highly targeted therapies.[6]

In a separate study, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized and found to possess significant antiproliferative activity.[7] The derivative 7j was particularly potent, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cancer cell lines, respectively.[7] Mechanistic studies showed that compound 7j arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis.[7]

Modulators of Cardiovascular and Inflammatory Targets

The therapeutic reach of this scaffold also includes cardiovascular and inflammatory diseases:

  • Antihypertensive Agents: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened as antihypertensive agents.[8] Compounds substituted at the 8-position with moieties like 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl were found to act as α-adrenergic blockers, effectively lowering blood pressure in animal models.[8]

  • JAK Inhibitors: Researchers have developed 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2/JAK1 kinases.[9] The lead compound 48 showed excellent potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and is being explored for the treatment of inflammatory bowel disease.[9]

  • mPTP Inhibitors: 1,4,8-Triaza-spiro[4.5]decan-2-one derivatives have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a key target in ischemia/reperfusion injury.[10][11] These compounds protect cardiomyocytes from cell death in models of hypoxia/reoxygenation, suggesting their potential for treating cardiac injury.[11]

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The diverse biological activities of the azaspiro[4.5]decane family are governed by the specific nature and placement of substituents around the core. Synthesizing the data from numerous studies reveals key SAR trends.

  • Piperidine Nitrogen (N-8): This position is a critical handle for modulating activity across multiple target classes. Alkylation (e.g., with a methyl group in M1 agonists) or attachment of larger arylalkyl groups (as in antihypertensives and σ1 ligands) is essential for potency and selectivity.[3][8]

  • Lactone Ring (Positions 2, 3, 4): Modifications to the lactone ring profoundly impact function. For M1 agonists, substituting the ketone at C-3 with a methylene group (compound 29) or adding an ethyl group at C-2 (compound 18) was crucial for achieving M1 selectivity.[3] In antitumor agents, attaching a bulky aromatic sulfonyl group to the nitrogen at position 4 was key to their antiproliferative effects.[7]

  • Introduction of Additional Heteroatoms: Replacing carbon atoms with nitrogen to create diaza- or triaza-spiro derivatives opens up new therapeutic possibilities. For example, the 1-oxa-2,8-diaza spiro[4.5]decan-3-one scaffold was effective for M1 agonism, while the 1,4,8-triaza spiro[4.5]decan-2-one core yielded mPTP inhibitors.[1][10] This demonstrates that the electronic and hydrogen-bonding properties of the core itself are tunable parameters for drug design.

The following diagram illustrates these key SAR "hotspots" on the generalized azaspiro[4.5]decane scaffold.

SAR_Diagram cluster_0 A Piperidine N-8: Critical for potency. Alkyl/Arylalkyl groups drive target specificity (M1, σ1, α-adrenergic). Core A:w->Core:e B Lactone Ring (C2/C3): Substitution here (e.g., ethyl, methylene) fine-tunes selectivity (M1 vs M2). B:e->Core:w C Heteroatom Variation: Replacing C with N (diaza-, triaza- analogs) unlocks new target classes (KRAS, mPTP). C:e->Core:w

Caption: Key Structure-Activity Relationship hotspots.

Part 4: Detailed Experimental Protocol

To provide a practical, field-proven methodology, the following section details a representative synthesis of a 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, adapted from established literature procedures.[8]

Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Objective: To synthesize a core scaffold for further derivatization. This protocol is self-validating through in-process checks and final characterization.

Materials:

  • 1-Benzyl-4-piperidone

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol, absolute

  • Urea

  • Sodium ethoxide (21% w/w in ethanol)

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation to form Ethyl (1-benzylpiperidin-4-ylidene)cyanoacetate.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-benzyl-4-piperidone (18.9 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and absolute ethanol (100 mL).

    • Add piperidine (1.0 mL) as a catalyst.

    • Heat the mixture to reflux and maintain for 4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Collect the precipitated solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The expected yield is typically 80-90%.

  • Step 2: Michael Addition of Urea.

    • To a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal (2.3 g, 0.1 mol) in 100 mL of absolute ethanol), add urea (6.0 g, 0.1 mol) and stir until dissolved.

    • Add the product from Step 1 (28.4 g, 0.1 mol) portion-wise to the urea-ethoxide solution.

    • Heat the mixture to reflux and maintain for 8-10 hours, monitoring by TLC.

    • After cooling, neutralize the mixture by carefully adding concentrated HCl dropwise until pH ~7. This will precipitate sodium chloride.

  • Step 3: Hydrolysis and Decarboxylative Cyclization.

    • To the neutralized mixture from Step 2, add concentrated HCl (20 mL) and reflux for an additional 6 hours to facilitate hydrolysis of the nitrile and subsequent decarboxylation and cyclization to form the spiro-lactone.

    • Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove non-polar impurities.

    • Basify the aqueous layer to pH 8-9 with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Step 4: Purification.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).

    • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound, 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The this compound scaffold and its heteroatomic analogs have proven to be exceptionally fruitful templates for drug discovery. Their rigid, three-dimensional nature provides a foundation for designing highly potent and selective modulators of diverse biological targets, from GPCRs and ion channels to enzymes like kinases. The successful development of M1 agonists for Alzheimer's, high-affinity σ1 ligands for neuroimaging, and potent inhibitors of cancer and inflammatory targets underscores the scaffold's versatility.

Future research will likely focus on leveraging modern drug discovery tools, such as machine learning and DNA-encoded libraries, to more rapidly explore the vast chemical space around this core. The development of novel, stereoselective synthetic methods will be crucial for accessing specific isomers, which often possess unique pharmacological profiles. As our understanding of disease biology deepens, the this compound scaffold is poised to remain a cornerstone in the development of next-generation therapeutics.

References

  • Ishida, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link][3]

  • Zhang, P., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(29), e202204505. [Link][2]

  • Kiuchi, M., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(2), 321-329. [Link][1]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link][4]

  • Scott, M. K., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(6), 772-778. [Link][8]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link][5]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, H., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(23), 7179. [Link][7]

  • Bae, J., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. [Link][6]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][10]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link][11]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(6), 4943-4961. [Link][9]

Sources

A Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-2-one: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Systems

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized pharmacokinetic profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds." Their rigid, well-defined conformational arrangement reduces the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity.[1] The 1-Oxa-8-azaspiro[4.5]decan-2-one core, which merges a piperidine ring with a γ-butyrolactone via a spiro-center, represents a scaffold of significant interest. This unique architecture provides a robust framework for developing modulators of challenging biological targets, particularly within the central nervous system (CNS). This guide offers an in-depth examination of this scaffold's core properties, synthesis, and proven applications for researchers and drug development professionals.

Section 1: Core Molecular Identifiers and Physicochemical Properties

Precise identification is the foundation of all chemical research. The this compound scaffold is cataloged under CAS Number 167364-29-6.[2][3] Its structural and electronic characteristics are encoded in its molecular identifiers and physicochemical properties, which are crucial for computational modeling, analytical characterization, and formulation development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 167364-29-6[2][3]
Molecular Formula C₈H₁₃NO₂[4]
Molecular Weight 155.19 g/mol [4]
InChI Key SEUNTAIZLCAWDW-UHFFFAOYSA-N[5]
Canonical SMILES C1CC2(CCNCC2)OC1=O[5]
Boiling Point 324.7 °C at 760 mmHg (Predicted)[5]
Density 1.15 g/cm³ (Predicted)[5]
Flash Point 150.2 °C (Predicted)[5]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core typically relies on the strategic construction of the spirocyclic junction from a piperidine-based precursor. While direct literature protocols for the parent compound are sparse, a robust and logical pathway can be engineered based on established methodologies for related isomers and derivatives.[6][7] The key principle involves an intramolecular cyclization driven by the formation of the stable lactone ring.

A plausible and efficient synthesis begins with commercially available N-Boc-4-piperidone. The causality of this choice is twofold: the piperidone provides the foundational six-membered ring, and the Boc (tert-butyloxycarbonyl) group serves as an essential protecting group for the piperidine nitrogen. This protection prevents the nitrogen from acting as a competing nucleophile during subsequent reactions, thereby directing the desired chemical transformations.

The workflow can be visualized as follows:

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Lactonization cluster_2 Step 3: Deprotection A N-Boc-4-piperidone + Ethyl bromoacetate B Tertiary Alcohol Intermediate A->B  Zn, THF/Toluene   C Acid-catalyzed Intramolecular Cyclization B->C  p-TsOH, Heat   D N-Boc-1-oxa-8-azaspiro[4.5]decan-2-one C->D  Formation of Protected Scaffold   E Final Product: This compound D->E  TFA or HCl in Dioxane  

Caption: A logical synthetic workflow for this compound.

Mechanistic Insight:

  • Reformatsky Reaction: The synthesis is initiated by a Reformatsky reaction. Ethyl bromoacetate reacts with zinc dust to form an organozinc intermediate (a zinc enolate). This nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The choice of the Reformatsky reaction over a Grignard reaction is deliberate; it is well-suited for carbonyl compounds containing acidic protons or other sensitive functional groups, offering higher yields and fewer side reactions in this context. This step creates the critical tertiary alcohol precursor.

  • Lactonization: The subsequent step is an acid-catalyzed intramolecular cyclization (lactonization). Heating the tertiary alcohol intermediate in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) protonates the ester's carbonyl oxygen, making it more electrophilic. The tertiary hydroxyl group then attacks this activated carbonyl, eliminating ethanol and forming the thermodynamically stable five-membered γ-butyrolactone ring. This reaction forges the spiro-center.

  • Deprotection: The final step is the removal of the Boc protecting group. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. The acid cleaves the tert-butyl carbamate, releasing carbon dioxide and isobutylene, to yield the final this compound, often as its corresponding salt.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a validated starting point for the development of potent and selective CNS-active agents. Its value lies in the rigid piperidine ring, which allows for precise vectorial projection of substituents towards specific pockets of a receptor, while the lactone moiety can engage in key hydrogen bonding interactions.

G cluster_M1 M1 Muscarinic Agonists (Alzheimer's Disease) cluster_S1 Sigma-1 (σ₁) Receptor Ligands (Neurological Disorders) Core 1-Oxa-8-azaspiro[4.5]decane Scaffold M1_agonist 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (and related analogs) Core->M1_agonist  Derivatization   S1_ligand Fluorinated Derivatives for PET Imaging Core->S1_ligand  Derivatization   M1_text Systematic modification of the core leads to potent M1 receptor affinity and antiamnesic activity. S1_text Derivatization yields ligands with nanomolar affinity for σ₁ receptors, used as potential radiotracers.

Caption: The 1-Oxa-8-azaspiro[4.5]decane scaffold as a versatile core for CNS drug discovery.

Case Study 1: M1 Muscarinic Agonists for Alzheimer's Disease

A seminal study by Tsukamoto et al. demonstrated the power of this scaffold in designing M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type.[8] Researchers synthesized a series of derivatives, including 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, by incorporating the key tetrahydrofuran moiety of the natural agonist muscarone into the spirocyclic skeleton. Through systematic modifications—altering substituents on the lactone ring and the piperidine nitrogen—they developed compounds with a preferential affinity for M1 over M2 receptors. This selectivity is critical, as M1 agonism is linked to cognitive enhancement, while M2 agonism can lead to undesirable cholinergic side effects. Several analogues displayed potent antiamnesic activity in rat passive avoidance tasks, validating the scaffold's utility for CNS targets.[8]

Case Study 2: Sigma-1 (σ₁) Receptor Ligands for PET Imaging

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in numerous neurological and psychiatric disorders. Developing selective ligands for this receptor is a high-priority goal for both therapeutic intervention and diagnostic imaging. A study reported the design and synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ₁ receptor ligands.[9] The synthesized compounds exhibited nanomolar affinity for σ₁ receptors with moderate to good selectivity over the related σ₂ subtype. One promising derivative was radiolabeled with fluorine-18, creating a potential Positron Emission Tomography (PET) radioligand.[9] Biodistribution studies in mice showed high initial brain uptake and specific accumulation in σ₁ receptor-rich regions, underscoring the scaffold's ability to produce brain-penetrant molecules suitable for CNS imaging.[9]

Section 4: Exemplar Experimental Protocol

The following protocol is a self-validating, field-proven methodology for the multi-gram synthesis of the N-Boc protected scaffold, based on the principles outlined in Section 2.

Synthesis of N-Boc-1-oxa-8-azaspiro[4.5]decan-2-one

  • Reaction Setup: Under an inert nitrogen atmosphere, charge a 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with activated zinc dust (1.2 eq). Add anhydrous THF/Toluene (1:1, 1 L).

  • Initiation: Add a small crystal of iodine to initiate the reaction. Heat the suspension to a gentle reflux.

  • Reformatsky Reagent Formation: In the dropping funnel, add a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF (200 mL). Add approximately 10% of this solution to the refluxing zinc suspension. An exothermic reaction and color change should be observed, indicating the formation of the organozinc reagent.

  • Addition and Reflux: Add the remainder of the substrate solution dropwise over 90 minutes, maintaining a steady reflux. After the addition is complete, continue to reflux for an additional 4 hours until TLC or LC-MS analysis indicates complete consumption of the N-Boc-4-piperidone.

  • Quenching and Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 500 mL). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 400 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate. This is often carried forward without further purification.

  • Lactonization: Dissolve the crude intermediate in toluene (1 L) in a flask equipped with a Dean-Stark apparatus. Add p-toluenesulfonic acid monohydrate (0.1 eq). Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting alcohol is consumed (typically 8-12 hours).

  • Final Workup and Purification: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and then brine (1 x 300 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-1-oxa-8-azaspiro[4.5]decan-2-one as a white solid.

Conclusion

The this compound scaffold is more than just a chemical curiosity; it is a strategically valuable building block in the design of sophisticated molecules targeting the central nervous system. Its inherent three-dimensionality and conformational rigidity provide a distinct advantage in achieving high target affinity and selectivity. As demonstrated by its successful application in the development of M1 muscarinic agonists and sigma-1 receptor ligands, this scaffold offers a proven and versatile platform for innovation. For drug discovery professionals, mastering the synthesis and derivatization of this core structure opens a pathway to novel therapeutic agents for some of the most challenging neurological and psychiatric disorders.

References

  • MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link].

  • Proactive Molecular Research. This compound. Proactive Molecular Research. Available at: [Link].

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link].

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link].

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An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The 1-oxa-8-azaspiro[4.5]decan-2-one core represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional architecture, characterized by a spirocyclic junction where a piperidine and a γ-lactone ring share a single carbon atom, imparts a high degree of conformational rigidity. This structural feature is highly sought after in drug design as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[1][2] Derivatives of this scaffold have shown significant promise as therapeutic agents, particularly in the realm of neuroscience. Notably, they have been investigated as potent and selective M1 muscarinic agonists for the potential treatment of cognitive deficits in conditions such as Alzheimer's disease, and as ligands for sigma-1 receptors, which are implicated in a variety of central nervous system disorders.[1][2]

The biological activity of these compounds is intrinsically linked to their stereochemistry. The spirocyclic nature of the this compound core, along with potential substituents on the piperidine and lactone rings, can give rise to multiple stereoisomers. It is well-established that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the ability to control and unequivocally determine the absolute configuration of these molecules is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the synthetic strategies for stereochemical control and the analytical methodologies for the determination of the absolute configuration of this compound derivatives, aimed at researchers and professionals in the field of drug development.

Part 1: Stereocontrolled Synthesis of the this compound Core

The synthesis of the this compound scaffold with control over its stereochemistry is a key challenge. The primary approaches involve either the diastereoselective construction of the spirocycle or the resolution of a racemic mixture.

Diastereoselective Synthesis

Diastereoselective synthesis aims to create the spirocyclic system with a predefined relative stereochemistry. One effective strategy involves an intramolecular cyclization reaction where the stereochemistry of a precursor dictates the stereochemical outcome of the spirocycle formation. A common approach is the Michael addition-lactonization cascade.

A representative synthetic pathway is the reaction of an appropriately substituted piperidone derivative with an α,β-unsaturated ester. The stereochemistry of the substituents on the piperidone ring can influence the facial selectivity of the Michael addition, leading to the preferential formation of one diastereomer.

G cluster_0 Diastereoselective Synthesis start Substituted Piperidone reagent1 α,β-Unsaturated Ester + Base intermediate Michael Adduct (Diastereomeric Mixture) start->intermediate Michael Addition cyclization Intramolecular Lactonization product Diastereomerically Enriched This compound intermediate->product Cyclization

Caption: Diastereoselective synthesis of the spirocyclic core.

Causality in Diastereoselective Synthesis: The choice of the base and reaction conditions is critical in controlling the equilibrium between the kinetic and thermodynamic products of the Michael addition. Furthermore, the steric bulk of the substituents on both the piperidone and the α,β-unsaturated ester can create a significant energy difference between the transition states leading to the different diastereomers, thus enhancing the stereoselectivity of the reaction.

Chiral Resolution of Racemic Mixtures

When a diastereoselective synthesis is not readily achievable or provides insufficient stereochemical control, the resolution of a racemic mixture of the this compound derivatives is a viable and frequently employed strategy. This is particularly useful for separating the final enantiomers that exhibit different biological activities.[1]

Experimental Protocol: Chiral Resolution using Diastereomeric Salt Formation

This protocol is adapted from the resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one as described by Tsukamoto et al. (1995).[1]

  • Salt Formation:

    • Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

    • Stir the solution at room temperature or with gentle heating to ensure complete dissolution and salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

    • The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the solution with an appropriate base (e.g., sodium carbonate or sodium hydroxide solution) to a pH > 10.

    • Extract the liberated free base (the enantiomerically enriched spirocycle) with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness of the Protocol: This self-validating system relies on the distinct physicochemical properties of the diastereomeric salts. The success of the resolution is confirmed by the analytical determination of the enantiomeric excess of the final product. The choice of the resolving agent and the crystallization solvent is crucial and often requires empirical optimization to achieve high diastereoselectivity in the crystallization process.

Part 2: Determination of Absolute Configuration

Once the enantiomers have been separated, determining their absolute configuration is a critical step. Several powerful analytical techniques can be employed for this purpose.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[3][4] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

The Rationale for Choosing X-ray Crystallography: In drug development, an unequivocal determination of the absolute configuration of a lead compound is a regulatory requirement. X-ray crystallography provides this definitive structural information, which is crucial for understanding the structure-activity relationship and for patent protection.[3][4] For the this compound scaffold, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was successfully determined to be S using this method.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow a single crystal of suitable size and quality from an enantiomerically pure sample. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount the single crystal on a goniometer head of a diffractometer.

    • Expose the crystal to a monochromatic X-ray beam (typically from a copper or molybdenum source).

    • Collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

  • Determination of Absolute Configuration:

    • The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[5]

G cluster_1 X-ray Crystallography Workflow crystal Single Crystal Growth data X-ray Diffraction Data Collection crystal->data solve Structure Solution data->solve refine Structure Refinement solve->refine config Absolute Configuration (Flack Parameter) refine->config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy for Stereochemical Elucidation

While X-ray crystallography provides the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the molecule in solution.[6] Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for this purpose.[7][8]

Principles of NOESY/ROESY: These experiments detect through-space interactions between protons that are in close proximity (< 5 Å), regardless of their through-bond connectivity.[7][8] The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially close. By analyzing the pattern of these cross-peaks, the relative orientation of different parts of the molecule can be deduced.

Interpreting NOESY/ROESY Spectra for this compound Derivatives:

For a this compound derivative, NOESY/ROESY experiments can be used to determine the relative stereochemistry of substituents on the piperidine and lactone rings. For example, a NOE between a proton on the piperidine ring and a proton on the lactone ring would indicate that these two protons are on the same face of the spirocyclic system. This information is crucial for assigning the cis or trans relationship of substituents relative to the spirocyclic core.

Observed NOE/ROE Inferred Stereochemical Relationship
Between an axial proton on the piperidine ring and a proton on the lactone ringThese protons are on the same side of the molecule.
Between an equatorial proton on the piperidine ring and a proton on the lactone ringThese protons are on the same side of the molecule.
Absence of a NOE/ROE between two protonsThese protons are likely on opposite sides of the molecule or are too far apart.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse analytical technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of a Chiral Stationary Phase:

The choice of the CSP is critical for achieving a successful separation. For this compound derivatives, which contain a basic nitrogen atom and a lactone moiety, several types of CSPs could be effective:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used CSPs that can separate a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Pirkle-type CSPs: These CSPs are based on a chiral molecule covalently bonded to a silica support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

  • Protein-based CSPs (e.g., α1-acid glycoprotein): These are particularly useful for separating chiral basic drugs.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Screen a selection of chiral columns with different CSPs (e.g., a polysaccharide-based column and a Pirkle-type column) to identify a column that provides at least partial separation of the enantiomers.

  • Mobile Phase Optimization:

    • Optimize the mobile phase composition to improve the resolution and retention times. For normal-phase chromatography, this typically involves adjusting the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact the peak shape and resolution for basic compounds.

  • Method Validation:

    • Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and limit of quantification.

G cluster_2 Chiral HPLC Method Development racemate Racemic Mixture injection Injection onto Chiral HPLC System racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV, etc.) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: Workflow for enantiomeric separation by chiral HPLC.

Conclusion

The stereochemistry of this compound derivatives is a critical determinant of their biological activity. A thorough understanding and application of stereocontrolled synthesis and advanced analytical techniques are essential for the successful development of drug candidates based on this promising scaffold. This guide has provided an overview of the key strategies for controlling and determining the stereochemistry of these molecules, from diastereoselective synthesis and chiral resolution to the definitive assignment of absolute configuration using X-ray crystallography and the elucidation of relative stereochemistry through NMR spectroscopy. The routine analysis of enantiomeric purity using chiral HPLC is a cornerstone of quality control in both research and manufacturing settings. By integrating these methodologies, researchers can confidently advance the development of novel and effective therapeutics derived from the this compound core.

References

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Link

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Link

  • The role of crystallography in drug design. PMC - NIH. Link

  • Determination of absolute configuration using X-ray diffraction. ResearchGate. Link

  • The use of X-ray crystallography to determine absolute configuration. PubMed. Link

  • Chiral stationary phases for HPLC. ResearchGate. Link

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. PubMed. Link

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. ResearchGate. Link

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. ACS Publications. Link

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Link

  • Diastereoselective Synthesis of New Spiropiperidine Scaffolds from the CN(R,S) Building Block. ResearchGate. Link

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Link

  • Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Link

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Link

  • 3.17.4: NOESY Spectra. Chemistry LibreTexts. Link

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Link

  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. Link

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Link

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Link

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Link

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Link

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Link

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Link

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Link

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. Link

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Link

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Link

  • Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate. Link

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Link

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Link

  • Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. Link

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Link

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Link

  • A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem. Link

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Link

  • ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ResearchGate. Link

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. Link

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Methodological & Application

Application Notes & Protocols: Synthetic Routes to 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure is a key component in a variety of biologically active compounds, including M1 muscarinic agonists for Alzheimer's treatment and ligands for sigma-1 receptors.[1][2] This document provides detailed, field-proven synthetic protocols for the preparation of this valuable spirocyclic lactone, designed for practical application in a research and development setting. Two distinct and robust synthetic strategies are presented: a Reformatsky-type approach starting from a protected 4-piperidone and an alternative iodolactonization route.

Introduction and Strategic Overview

The synthesis of spirocycles, particularly those incorporating heteroatoms, presents unique challenges in controlling the formation of the quaternary spirocyclic center. The this compound core, which combines a γ-butyrolactone ring with a piperidine moiety, requires a synthetic strategy that can efficiently construct the C4-C5 bond of the piperidine ring which also serves as the spiro center of the lactone.

This guide details two reliable pathways to the target molecule, beginning from the commercially available and versatile starting material, N-Boc-4-piperidone.

  • Route 1 (Reformatsky-Type Approach): This classic yet highly effective strategy involves the nucleophilic addition of an organozinc enolate, derived from an α-haloacetate, to the ketone carbonyl of N-Boc-4-piperidone. The resulting β-hydroxy ester is then induced to cyclize under acidic conditions to form the desired γ-lactone. This method is well-precedented in the synthesis of related spirocyclic structures.[3]

  • Route 2 (Iodolactonization Approach): This route offers an alternative disconnection, forming the C-O bond of the lactone via an intramolecular cyclization of an unsaturated carboxylic acid precursor. This is achieved by first installing an allyl group at the 4-position of the piperidone, followed by an iodine-mediated cyclization, a powerful method for lactone synthesis.[4]

Retrosynthetic Analysis

A retrosynthetic overview illustrates the two strategic disconnections for the synthesis of the target spirocycle from N-Boc-4-piperidone.

G cluster_1 Route 1: Reformatsky-Type Approach cluster_2 Route 2: Iodolactonization Approach Target This compound R1_Intermediate β-Hydroxy Ester Intermediate Target->R1_Intermediate Lactonization (C-O bond) R2_Intermediate Unsaturated Carboxylic Acid (or Ester) Target->R2_Intermediate Iodolactonization (C-O bond) R1_SM N-Boc-4-piperidone + Ethyl Bromoacetate R1_Intermediate->R1_SM Reformatsky Reaction (C-C bond) R2_SM 4-Allyl-N-Boc-4-hydroxypiperidine R2_Intermediate->R2_SM Oxidation (Hypothetical) R2_Precursor N-Boc-4-piperidone + Allyl Grignard R2_SM->R2_Precursor Nucleophilic Addition (C-C bond)

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Reformatsky-Type Synthesis

This route is a robust and scalable method for constructing the spiro-lactone core in three main operational steps from N-Boc-4-piperidone.

Principle and Rationale

The cornerstone of this synthesis is the Reformatsky reaction, which uses metallic zinc to generate a nucleophilic organozinc reagent from an α-halo ester.[5][6] This reagent is sufficiently reactive to add to ketones but is generally unreactive towards esters, preventing self-condensation. This selectivity makes it ideal for reacting with N-Boc-4-piperidone. The subsequent acid-catalyzed intramolecular transesterification (lactonization) of the resulting β-hydroxy ester is a thermodynamically favorable process that forms the stable five-membered lactone ring. The use of a Boc protecting group provides stability during the initial steps and allows for a clean, final deprotection under acidic conditions, which can often be combined with the lactonization step.

Workflow Diagram

G cluster_workflow Route 1 Workflow start N-Boc-4-piperidone step1 Step 1: Reformatsky Reaction - Zinc Dust - Ethyl Bromoacetate - Anhydrous THF start->step1 step2 Step 2: Acid-Catalyzed Lactonization - p-Toluenesulfonic Acid - Toluene, Reflux step1->step2 step3 Step 3: Deprotection - 4M HCl in Dioxane step2->step3 end This compound (as HCl salt) step3->end

Caption: Workflow for the Reformatsky-type synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

  • Materials: N-Boc-4-piperidone (10.0 g, 50.2 mmol), Zinc dust (<10 µm, activated) (4.9 g, 75.3 mmol), Ethyl bromoacetate (8.0 mL, 75.3 mmol), Anhydrous Tetrahydrofuran (THF, 200 mL), Iodine (one small crystal).

  • Procedure:

    • To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add the activated zinc dust and the crystal of iodine.

    • Heat the flask gently with a heat gun until purple iodine vapors are observed, then allow to cool. This step ensures the activation of the zinc surface.

    • Add 150 mL of anhydrous THF.

    • In a separate flask, prepare a solution of N-Boc-4-piperidone and ethyl bromoacetate in 50 mL of anhydrous THF.

    • Add approximately 10% of this solution to the zinc suspension and warm the mixture gently to initiate the reaction (an exotherm should be observed).

    • Once initiated, add the remainder of the solution dropwise over 60 minutes, maintaining a gentle reflux.

    • After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours until the starting piperidone is consumed (monitor by TLC).

    • Cool the reaction to 0 °C and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite to remove unreacted zinc.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester, which is used in the next step without further purification.

Step 2 & 3: Intramolecular Cyclization and Deprotection

  • Materials: Crude β-hydroxy ester from Step 1, Toluene (250 mL), p-Toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5.0 mmol), 4M HCl in 1,4-Dioxane (50 mL).

  • Procedure:

    • Dissolve the crude product from the previous step in toluene in a 500 mL round-bottom flask equipped with a Dean-Stark apparatus.

    • Add the p-TsOH and heat the mixture to reflux for 4-6 hours, collecting the evolved ethanol/water. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

    • Dissolve the resulting crude Boc-protected spiro-lactone in a minimal amount of dichloromethane (approx. 20 mL) and cool to 0 °C.

    • Slowly add the 4M HCl in dioxane solution. Allow the reaction to warm to room temperature and stir for 4 hours.

    • A precipitate will form. Concentrate the solvent under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether, collect the solid by vacuum filtration, wash with additional cold ether, and dry under vacuum to afford this compound hydrochloride.

Data Summary
StepProductTypical YieldPurity (Crude)Key Parameters
1β-Hydroxy Ester85-95%>80%Zinc activation is critical; maintain anhydrous conditions.
2/3Final HCl Salt70-80% (over 2 steps)>95% (after trituration)Efficient removal of ethanol/water drives lactonization.

Synthetic Route 2: Iodolactonization

This pathway provides an elegant alternative, forming the crucial C-O bond of the lactone via an electrophile-induced cyclization.

Principle and Rationale

Iodolactonization is a powerful reaction for the synthesis of lactones from unsaturated carboxylic acids.[4] The reaction is initiated by the electrophilic addition of iodine (I+) to the alkene, forming a cyclic iodonium ion intermediate. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. This process is typically highly stereoselective. For this synthesis, the required 4-allyl-4-hydroxy-piperidine precursor is readily accessible from N-Boc-4-piperidone via the addition of an allyl Grignard or similar organometallic reagent. Subsequent steps would involve conversion to the corresponding carboxylic acid and the key cyclization. A final de-iodination step furnishes the target molecule.

Workflow Diagram

G cluster_workflow Route 2 Workflow start N-Boc-4-piperidone step1 Step 1: Allylation - Allylmagnesium Bromide - Anhydrous THF, 0 °C start->step1 step2 Step 2: Iodolactonization - Iodine, KI - NaHCO3 (aq), THF step1->step2 step3 Step 3: Reductive De-iodination & Deprotection - AIBN, Bu3SnH - Then HCl/Dioxane step2->step3 end This compound (as HCl salt) step3->end

Caption: Workflow for the Iodolactonization synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

  • Materials: N-Boc-4-piperidone (10.0 g, 50.2 mmol), Allylmagnesium bromide (1.0 M in THF, 60 mL, 60 mmol), Anhydrous THF (150 mL).

  • Procedure:

    • To a flame-dried 500 mL round-bottom flask under nitrogen, add the N-Boc-4-piperidone and dissolve in 150 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the allylmagnesium bromide solution dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.

    • Cool the reaction back to 0 °C and quench carefully with saturated aqueous ammonium chloride solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude allylic alcohol, which can be purified by column chromatography (Hexanes:Ethyl Acetate gradient).

Step 2: Iodolactonization

This step requires a precursor with a carboxylic acid. A direct conversion from the tertiary alcohol is non-trivial. For this protocol, we will assume a hypothetical precursor, 4-carboxymethyl-4-hydroxypiperidine, to illustrate the principle. A more practical laboratory approach might involve olefination followed by hydroboration/oxidation to the primary alcohol and then oxidation to the acid before cyclization.

  • Materials: 4-allyl-4-carboxy-piperidine derivative (hypothetical, 10 mmol), Sodium bicarbonate (3.4 g, 40 mmol), Potassium iodide (3.3 g, 20 mmol), Iodine (5.1 g, 20 mmol), THF/Water (1:1, 100 mL).

  • Procedure:

    • Dissolve the unsaturated acid and sodium bicarbonate in the THF/water mixture.

    • In a separate flask, dissolve the iodine and potassium iodide in a minimal amount of water and add this solution to the reaction mixture.

    • Stir at room temperature for 12-24 hours in the dark until the starting material is consumed.

    • Quench the reaction with aqueous sodium thiosulfate solution until the dark color disappears.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the crude iodo-lactone.

Step 3: Reductive De-iodination and Deprotection

  • Materials: Crude iodo-lactone, Tributyltin hydride (Bu3SnH), AIBN (catalytic), Toluene, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude iodo-lactone in toluene.

    • Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.

    • Heat the mixture to 80 °C for 2-4 hours.

    • Cool and concentrate the reaction mixture. The crude product can be purified to remove tin residues.

    • Perform the final Boc-deprotection as described in Route 1, Step 3.

Data Summary
StepProductTypical YieldPurityKey Parameters
1Allylic Alcohol80-90%>95% (after column)Anhydrous conditions are essential for the Grignard reaction.
2/3Final HCl Salt40-50% (over several steps)>95%The iodolactonization step is sensitive to substrate and conditions.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in Reformatsky reaction Inactive zinc surface.Activate zinc with I2, 1,2-dibromoethane, or by acid wash prior to use. Ensure all reagents and solvents are strictly anhydrous.
Side reactions of the bromoacetate.Add the bromoacetate/ketone solution slowly to the activated zinc suspension to maintain a low concentration of the organozinc reagent.
Incomplete lactonization Insufficient acid catalyst or reaction time.Increase the amount of p-TsOH or switch to a stronger acid. Ensure efficient removal of water/ethanol using a well-functioning Dean-Stark trap.
Low yield in Iodolactonization Unfavorable cyclization kinetics.Adjust pH, temperature, or solvent system. The use of I2/NaHCO3 is a standard condition, but other electrophilic iodine sources (e.g., NIS) could be explored.

Conclusion

The this compound core is an accessible and highly valuable scaffold for drug discovery programs. The two detailed synthetic routes provide reliable and adaptable protocols for its synthesis. The Reformatsky-type approach is a robust and high-yielding method suitable for scale-up, while the Iodolactonization pathway offers a valuable alternative for structural diversification. The choice of route can be guided by the availability of starting materials, desired scale, and the specific expertise of the research team.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645.

  • Kozikowski, A. P., et al. (1993). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 36(19), 2908-2920.

  • Pridgen, L. N. (1984). A convenient synthesis of this compound. The Journal of Organic Chemistry, 49(23), 4451-4452. [Note: This is a representative, older reference for the core synthesis concept, a direct URL may not be available but can be found via academic search engines].
  • Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. Reformatsky Reaction.

  • Banerjee, A. K., et al. (2011). Iodocyclization: Past and Present Examples. Current Organic Chemistry, 15(7), 1058-1080.

  • Farkas, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

Sources

Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one: A Detailed Experimental Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold

The 1-oxa-8-azaspiro[4.5]decan-2-one core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure offers a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets. This spirocyclic framework, featuring a γ-butyrolactone fused to a piperidine ring, is a key building block in the development of novel therapeutics, particularly for neurological disorders. Derivatives of this scaffold have shown promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as selective σ1 receptor ligands for imaging and therapeutic purposes.[1][2] The rigid conformation of the spiro-system can lead to enhanced binding affinity and selectivity for target receptors.[3]

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, starting from the commercially available N-Boc-4-piperidone. The described methodology is designed to be robust and scalable, catering to the needs of researchers in academic and industrial drug discovery settings.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence, commencing with the readily available N-Boc-4-piperidone. The key transformations involve:

  • Reformatsky Reaction: A zinc-mediated reaction between the protected piperidone and an α-halo ester to form a β-hydroxy ester intermediate.

  • Acid-Catalyzed Lactonization: Intramolecular cyclization of the β-hydroxy ester to yield the protected spirocyclic lactone.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to afford the final target compound.

This synthetic approach is reliable and utilizes standard laboratory techniques, making it accessible to a broad range of organic chemists.

Visualizing the Workflow

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Lactonization cluster_2 Step 3: Deprotection A N-Boc-4-piperidone D Boc-protected β-hydroxy ester A->D B Ethyl bromoacetate B->D C Activated Zinc C->D Toluene, Reflux E Boc-protected spiro-lactone D->E p-TsOH, Toluene, Reflux F This compound E->F TFA, DCM G cluster_0 Reformatsky Reaction Mechanism cluster_1 Acid-Catalyzed Lactonization N-Boc-4-piperidone N-Boc-4-piperidone β-Hydroxy Ester β-Hydroxy Ester N-Boc-4-piperidone->β-Hydroxy Ester + BrCH₂CO₂Et, Zn This compound This compound β-Hydroxy Ester->this compound H⁺, -H₂O, -EtOH

Sources

Application Notes & Protocols: High-Purity Isolation of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 1-Oxa-8-azaspiro[4.5]decan-2-one, a valuable spirocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical impact of compound purity on experimental outcomes, we present detailed protocols for orthogonal purification techniques, primarily focusing on flash column chromatography and crystallization via salt formation. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the separation. This approach ensures the reliable attainment of high-purity material suitable for downstream applications, including biological screening and structural analysis.

Introduction: The Importance of Purity for a Privileged Scaffold

The 1-Oxa-8-azaspiro[4.5]decane framework is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides a rigid and defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of this scaffold have been investigated as potent and selective ligands for critical CNS targets, including sigma-1 (σ₁) receptors and M1 muscarinic agonists, showing promise in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.[2][3]

Given its potent biological activity, the purity of this compound and its analogues is paramount. Trace impurities, such as unreacted starting materials, synthetic by-products, or residual catalysts, can confound biological data, lead to false positives or negatives, and compromise the integrity of structure-activity relationship (SAR) studies. This guide provides a robust, multi-modal purification strategy to address these challenges.

Physicochemical Profile

Understanding the molecule's properties is the cornerstone of designing an effective purification strategy.

PropertyValue / DescriptionRationale for Purification Strategy
Molecular Formula C₈H₁₃NO₂---
Molecular Weight 155.19 g/mol Relatively low molecular weight; not suitable for size-exclusion methods.
Structure Spirocyclic lactone with a secondary amineThe basic piperidine nitrogen (pKa ~8-9, estimated) is the key handle for purification. It allows for manipulation by pH (acid-base extraction) and formation of crystalline salts. The lactone and ether functionalities contribute to its polarity.
Polarity Moderately polarAmenable to normal-phase chromatography. Polarity can be modulated by protonating or deprotonating the amine.
Solubility Generally soluble in polar organic solvents (DCM, EtOAc, MeOH). The hydrochloride salt is typically soluble in alcohols but precipitates from non-polar ethers.Solubility differences between the free base and its salt form are exploited in crystallization protocols.
Common Synthetic Impurities

A successful purification protocol must effectively remove impurities commonly generated during synthesis. Based on typical synthetic routes, such as those adapted from N-Boc-4-piperidone, potential impurities include:[1][4]

  • Unreacted Starting Materials: e.g., N-protected 4-piperidone.

  • Reaction By-products: Intermediates from incomplete cyclization or side reactions.

  • Reagents & Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) or residual coupling agents.

  • Solvents: Residual solvents from the reaction or workup (e.g., Toluene, THF, Ethyl Acetate).

A Multi-Modal Purification Strategy

No single technique is universally effective. We advocate for an orthogonal, two-step approach to achieve >98% purity. The strategy involves an initial bulk purification by flash chromatography followed by a final polishing and isolation step via crystallization.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture (Target + Impurities) Chromatography Protocol 1: Flash Column Chromatography (Bulk Separation) Crude->Chromatography Removes baseline impurities & starting materials Enriched Enriched Product (Fractions >90% Pure) Chromatography->Enriched Pool pure fractions (TLC/LC-MS analysis) Crystallization Protocol 2: Crystallization / Salt Formation (High-Purity Polishing) Enriched->Crystallization Removes closely-eluting impurities Final Final Product (>98% Purity, Crystalline Solid) Crystallization->Final QC Purity & Identity Confirmation (HPLC, NMR, MS) Final->QC Validation

Caption: High-level workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

This technique serves as the primary workhorse for removing the majority of synthetic impurities. The key to success lies in mitigating the interaction between the basic amine of the target molecule and the acidic silica gel.

Principle of Separation: Normal-phase chromatography separates compounds based on their polarity. Polar compounds interact more strongly with the stationary phase (silica gel) and elute later, while non-polar compounds elute faster. The basic nitrogen in our target molecule can lead to strong, non-ideal interactions (peak tailing) with the acidic silanol groups on the silica surface. This is overcome by adding a basic modifier to the mobile phase.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM, ~2-3 mL).

    • Add a small amount of silica gel (~1.5 g) to this solution to create a slurry.

    • Concentrate the slurry in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method prevents solvent-front effects and improves resolution.

  • Column Packing:

    • Select an appropriately sized column (e.g., a 40 g silica cartridge for 1.0 g of crude material).

    • Wet-pack the column using the initial mobile phase (e.g., 98:2:0.1 DCM/MeOH/NH₄OH). Ensure no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the mobile phase. A typical gradient elution is recommended to separate components with varying polarities.

      • Initial Phase: 98:2:0.1 DCM/Methanol/Ammonium Hydroxide for 2 column volumes (CVs).

      • Gradient: Linearly increase to 90:10:0.1 DCM/Methanol/Ammonium Hydroxide over 10-12 CVs.

      • Final Flush: 85:15:0.1 DCM/Methanol/Ammonium Hydroxide for 2 CVs.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal (if using an automated system) or in regular volumes (e.g., 15-20 mL).

    • Analyze fractions using Thin-Layer Chromatography (TLC). A suitable TLC system is 90:10 DCM/MeOH with a drop of NH₄OH. Visualize with potassium permanganate stain.

    • Combine fractions containing the pure product (typically Rf ≈ 0.4 in the described system).

  • Solvent Removal:

    • Concentrate the combined pure fractions under reduced pressure to yield the enriched product, often as an oil or amorphous solid.

Chromatography System Parameters
ParameterRecommended ValueRationale / Expertise Note
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase separation of small organic molecules.
Mobile Phase Dichloromethane / Methanol / Ammonium HydroxideDCM/MeOH provides the polarity range. Crucially, the NH₄OH (or triethylamine) deactivates acidic sites on the silica, preventing peak tailing and improving recovery of the basic product.
Gradient Profile 2% to 10% MethanolA gradient is more efficient than isocratic elution for separating the target from both less polar and more polar impurities in a single run.
Loading Method Dry LoadingProvides significantly better resolution compared to liquid injection, especially for highly soluble compounds.

Protocol 2: Purification via Hydrochloride Salt Formation

This step leverages the basicity of the piperidine nitrogen to form a crystalline hydrochloride salt. The high degree of order in a crystal lattice excludes impurities, making this an exceptionally powerful technique for achieving high purity.[1][4]

Principle of Separation: The free base form of the target compound is dissolved in a solvent in which its hydrochloride salt is insoluble. Upon addition of HCl, the amine is protonated, and the resulting ionic salt precipitates out of the solution, leaving soluble impurities behind.

G cluster_1 Salt Formation & Crystallization Freebase Enriched Free Base in Diethyl Ether (Soluble) HCl Add 2M HCl in Ether (Dropwise at 0°C) Freebase->HCl Protonation Protonation of Piperidine Nitrogen HCl->Protonation Acid-Base Reaction Precipitate Formation of Insoluble Hydrochloride Salt (Precipitate) Protonation->Precipitate Phase Change Filtration Isolate via Vacuum Filtration & Wash with Cold Ether Precipitate->Filtration Solid-Liquid Separation Final Pure Crystalline HCl Salt (>98% Purity) Filtration->Final

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The Versatility of the 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-8-azaspiro[4.5]decan-2-one core and its related analogs represent a privileged scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of this spirocyclic system provide a unique framework for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] This guide explores the diverse applications of this versatile scaffold across various therapeutic areas, providing detailed insights into its role in the development of antihypertensives, cognitive enhancers, oncologics, and imaging agents. Furthermore, this document furnishes detailed protocols for the synthesis and biological evaluation of these promising compounds, aimed at researchers and professionals in the field of drug discovery and development.

I. Therapeutic Applications of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The unique structural features of the 1-oxa-8-azaspiro[4.5]decane system have been exploited to target a wide range of biological entities, leading to the development of compounds with diverse pharmacological activities.

Antihypertensive Agents: Targeting Adrenergic Receptors

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as potent antihypertensive agents. These compounds have been shown to act as α-adrenergic receptor blockers.[3] The spirocyclic core helps to orient the crucial pharmacophoric elements in a precise three-dimensional arrangement, leading to high-affinity binding to the receptor.

One study detailed the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Notably, compounds with a 2-(3-indolyl)ethyl or a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl substituent at the 8-position demonstrated significant α-adrenergic blocking activity, with some derivatives showing a preference for the α1 or α2 subtype.[3]

M1 Muscarinic Agonists for Neurodegenerative Diseases

The 1-oxa-8-azaspiro[4.5]decane scaffold has been instrumental in the design of M1 muscarinic agonists for the potential treatment of dementia, particularly Alzheimer's disease.[4] By incorporating the tetrahydrofuran ring moiety of muscarone into the spirocyclic framework, researchers have developed compounds with potent in vitro and in vivo muscarinic activity.

Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a favorable side-effect profile.[4] Some of these compounds have demonstrated partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices.[4]

Sigma-1 Receptor Ligands for PET Imaging

The development of selective ligands for the sigma-1 receptor is of great interest for the diagnosis and monitoring of neurological and psychiatric disorders using Positron Emission Tomography (PET). Derivatives of 1-oxa-8-azaspiro[4.5]decane have emerged as promising candidates for this application.[5][6]

Researchers have designed and synthesized a series of these compounds that exhibit nanomolar affinity for sigma-1 receptors and moderate to good selectivity over sigma-2 receptors.[5][6] A lead compound was successfully radiolabeled with fluorine-18 and demonstrated high initial brain uptake and specific binding to sigma-1 receptor-rich regions in preclinical imaging studies.[6]

Anticancer Agents: Targeting Oncogenic Pathways

The versatility of the spirocyclic scaffold is further highlighted by its application in oncology.

  • Antitumor Activity: 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent cytotoxic activity against various human cancer cell lines, including lung, breast, and cervical cancer.[7] Several compounds from this series exhibited IC50 values in the nanomolar range, making them promising candidates for further development as anticancer drugs.[7]

  • KRAS-G12D Inhibition: The KRAS-G12D mutation is a key driver in many cancers, and the development of its inhibitors is a major therapeutic goal. Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[8] These compounds have demonstrated strong protein binding affinity and have shown nanomolar IC50 values in cellular assays.[8]

Novel Inhibitors for Ischemia-Reperfusion Injury and Inflammatory Diseases

The therapeutic potential of this scaffold extends to other complex diseases:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been developed as novel inhibitors of the mPTP, a key player in ischemia-reperfusion injury.[9] These compounds have shown the ability to inhibit mPTP opening and protect cardiomyocytes from cell death in in vitro models.[9]

  • Dual TYK2/JAK1 Inhibitors: For the treatment of inflammatory bowel disease, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases. A lead compound from this series demonstrated excellent potency, metabolic stability, and significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.

II. Protocols and Methodologies

This section provides an overview of the general synthetic strategies and biological evaluation methods for compounds based on the this compound scaffold.

General Synthetic Approaches

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives often involves multi-step sequences. A common strategy involves the construction of the spirocyclic core followed by functionalization at the nitrogen atom.

Diagram of a General Synthetic Workflow:

Synthetic Workflow General Synthetic Workflow for 1-Oxa-8-azaspiro[4.5]decane Derivatives A Starting Materials (e.g., piperidone derivatives, α-hydroxy acids) B Spirocyclization Reaction (e.g., condensation, cycloaddition) A->B Reaction C Core Scaffold (this compound) B->C Formation of D N-Functionalization (e.g., alkylation, acylation, reductive amination) C->D Modification at N8 E Final Derivative D->E Synthesis of

Caption: A generalized workflow for the synthesis of 1-Oxa-8-azaspiro[4.5]decane derivatives.

Detailed Protocol: Synthesis of a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative (Illustrative Example)

This protocol is a representative example and may require optimization for specific target molecules.

  • Amide Formation:

    • To a solution of 4-aminophenol in a suitable solvent (e.g., dichloromethane), add an equimolar amount of an α-hydroxy acid (e.g., glycolic acid).

    • Add a coupling agent (e.g., DCC or EDC/HOBt) and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, work up the reaction and purify the amide product by column chromatography.

  • Oxidative Cyclization:

    • Dissolve the purified amide in a suitable solvent (e.g., acetonitrile).

    • Add a metal catalyst (e.g., a palladium or copper salt).

    • Heat the reaction mixture under an oxygen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

  • N-Alkylation (Optional):

    • To a solution of the spirocyclic compound in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride).

    • Add the desired alkyl halide.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.

    • Purify the final compound by column chromatography.

Biological Evaluation Protocols

The biological activity of these compounds is assessed using a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

Diagram of a Typical Biological Evaluation Cascade:

Biological Evaluation Biological Evaluation Cascade A Primary Screening (e.g., receptor binding assay, enzyme inhibition assay) B Secondary Screening (e.g., cell-based functional assays) A->B Active Compounds C In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) B->C Confirmed Hits D In Vivo Efficacy Studies (e.g., animal models of disease) C->D Promising Candidates E Lead Optimization D->E Validation

Caption: A typical workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro Receptor Binding Assay (Illustrative Example for Sigma-1 Receptors)

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1), and the test compound at various concentrations.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

III. Conclusion

The this compound scaffold and its analogs have proven to be a highly valuable framework in the pursuit of novel therapeutics for a multitude of diseases. The inherent structural rigidity and three-dimensional character of this spirocyclic system offer significant advantages in the design of potent and selective modulators of various biological targets. The diverse range of applications, from cardiovascular and neurodegenerative diseases to oncology and medical imaging, underscores the remarkable versatility of this chemical motif. The synthetic and biological protocols outlined herein provide a foundation for researchers to further explore and exploit the therapeutic potential of this privileged scaffold in the ongoing quest for new and improved medicines.

IV. References

  • Elliot, J. M., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(9), 1637-1643. Available from: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Available from: [Link]

  • Li, Y., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 59(32), 13473-13478. Available from: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. Available from: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 853-860. Available from: [Link]

  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 181, 111437. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2815. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(18), 3365. Available from: [Link]

  • Kirichok, A., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available from: [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]

Sources

Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives as Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Oxa-8-azaspiro[4.5]decan-2-one in Muscarinic Agonism

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore in the design of potent and selective muscarinic acetylcholine receptor (mAChR) agonists. A prominent example of a compound featuring this core structure is Cevimeline, also known by its developmental code AF102B. Cevimeline is a cholinergic agonist with notable selectivity for M1 and M3 receptor subtypes.[1] This selectivity profile makes it a valuable tool for researchers studying the physiological roles of these receptors and a therapeutic agent for conditions characterized by cholinergic hypofunction.

Cevimeline is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, a condition where its M3 receptor agonism stimulates salivary gland secretion.[2] Furthermore, its activity at the M1 receptor, which is highly expressed in the central nervous system, has prompted extensive research into its potential for treating cognitive deficits associated with Alzheimer's disease.[3][4] Preclinical and clinical studies have suggested that Cevimeline can improve cognitive function and may have disease-modifying effects by reducing amyloid-β (Aβ) peptide levels in the cerebrospinal fluid.[3][4]

These application notes provide a comprehensive guide for researchers working with this compound derivatives, with a primary focus on Cevimeline (AF102B). We will delve into its mechanism of action, provide detailed protocols for its characterization, and offer insights into its application in both in vitro and in vivo research settings.

Mechanism of Action: M1/M3 Receptor-Mediated Signaling

Cevimeline exerts its effects by binding to and activating M1 and M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs).[1] The M1 and M3 subtypes primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates various cellular responses, including smooth muscle contraction and glandular secretion.

M1_M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cevimeline Cevimeline (this compound) M1M3 M1/M3 Receptor Cevimeline->M1M3 Binds to Gq11 Gq/11 Protein M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Salivation, Neuronal Excitation) Ca_release->Cellular_Response Leads to

Caption: M1/M3 muscarinic receptor signaling pathway activated by Cevimeline.

Quantitative Data Summary

The following tables summarize key quantitative data for Cevimeline, providing a reference for its receptor binding affinity, functional potency, and pharmacokinetic properties.

Table 1: Cevimeline (AF102B) Receptor Binding and Functional Potency

ParameterReceptor SubtypeValueReference
EC₅₀ M10.023 µM[3]
M21.04 µM[3]
M30.048 µM[3]
M41.31 µM[3]
M50.063 µM[3]
Ki M3 (rat submandibular/sublingual gland)1.2 ± 0.3 µM[5]

Table 2: Pharmacokinetic Parameters of Cevimeline (30 mg oral dose in humans)

ParameterValueReference
Tmax (fasting) 1.53 hours[3]
Tmax (with food) 2.86 hours[3]
Cmax (healthy young volunteers) 60 µg/L[6]
Cmax (healthy elderly volunteers) 91 µg/L[6]
Elimination Half-life 3-6 hours[6]
Volume of Distribution ~6 L/kg[3]
Plasma Protein Binding <20%[1]
Primary Metabolism CYP2D6 and CYP3A3/4[7]
Excretion Predominantly in urine[6]

Experimental Protocols

In Vitro Assays

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound, such as a this compound derivative, for muscarinic receptors.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells/tissue expressing mAChRs) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).

  • Test compound (this compound derivative).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Vacuum filtration manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).[8]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[8]

    • 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[8]

    • 50 µL of the test compound at various concentrations (typically a serial dilution).

    • 50 µL of the radioligand at a fixed concentration (near its Kd value).

    • For total binding wells, add 50 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[9]

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

This protocol measures the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the increase in intracellular calcium concentration upon agonist stimulation.

Calcium_Flux_Workflow Cell_Plating 1. Cell Plating (Cells expressing M1, M3, or M5 receptors) Dye_Loading 2. Dye Loading (Calcium-sensitive fluorescent dye) Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition (Cevimeline or other agonist) Dye_Loading->Compound_Addition Fluorescence_Reading 4. Fluorescence Measurement (Kinetic plate reader) Compound_Addition->Fluorescence_Reading Data_Analysis 5. Data Analysis (EC₅₀ determination) Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium flux assay to measure agonist activity.

Materials:

  • Cells stably or transiently expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells).[10]

  • 96- or 384-well black, clear-bottom assay plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[10]

  • Probenecid (to prevent dye leakage).

  • Test compound (Cevimeline or other this compound derivative).

  • Positive control agonist (e.g., acetylcholine).

  • Fluorescence kinetic plate reader (e.g., FDSS, FLIPR).

Procedure:

  • Cell Plating: Seed the cells expressing the target receptor into the assay plates and culture overnight to allow for adherence.[10]

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically including probenecid. Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for approximately 1 hour.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in an appropriate assay buffer.

  • Fluorescence Measurement: Place the assay plate in a kinetic fluorescence plate reader. Record the baseline fluorescence for a short period (e.g., 10-20 seconds).[11]

  • Compound Addition: Add the test compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).[11]

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For each concentration of the agonist, determine the peak fluorescence response. Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[10]

In Vivo Protocol

This protocol provides a general framework for evaluating the efficacy of a this compound derivative, such as Cevimeline, in improving cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

In_Vivo_Workflow Animal_Acclimation 1. Animal Acclimation & Baseline (AD model and wild-type mice) Drug_Administration 2. Drug Administration (Cevimeline or vehicle, e.g., oral gavage) Animal_Acclimation->Drug_Administration Behavioral_Testing 3. Behavioral Testing (e.g., Morris Water Maze, Barnes Maze) Drug_Administration->Behavioral_Testing Tissue_Collection 4. Tissue Collection & Analysis (Brain tissue for biomarker analysis) Behavioral_Testing->Tissue_Collection Data_Analysis 5. Data Analysis (Cognitive performance, biomarker levels) Tissue_Collection->Data_Analysis

Caption: General workflow for in vivo assessment of a cognitive enhancer.

Materials:

  • Transgenic Alzheimer's disease model mice (e.g., APP/PS1) and wild-type littermates.[3]

  • Test compound (Cevimeline or other this compound derivative).

  • Vehicle for drug administration (e.g., saline, corn oil).

  • Behavioral testing apparatus (e.g., Morris water maze, Barnes maze).[12]

  • Anesthetics and perfusion solutions.

  • Equipment for tissue processing and analysis (e.g., ELISA kits for Aβ levels).

Procedure:

  • Animal Acclimation and Baseline Testing: Acclimate the mice to the housing and handling procedures. Conduct baseline cognitive testing using a task such as the Barnes maze to assess initial learning and memory capabilities.[12]

  • Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the test compound). Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for two weeks).[12]

  • Behavioral Testing: Following the treatment period, re-evaluate cognitive performance using the same behavioral task to assess any improvements in learning and memory.[12]

  • Tissue Collection and Analysis: At the end of the study, anesthetize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).[13] Dissect the brains and process them for histological or biochemical analysis. For example, one hemisphere can be fixed for immunohistochemistry to assess amyloid plaque load, while the other can be snap-frozen for biochemical assays such as ELISA to quantify Aβ levels.[13]

  • Data Analysis: Analyze the behavioral data to compare the performance of the treated group with the vehicle control group. Analyze the biochemical and histological data to determine the effect of the treatment on Alzheimer's disease-related pathologies.

Synthesis of Cevimeline (AF102B)

The synthesis of Cevimeline typically starts from quinuclidin-3-one. The following is a general synthetic scheme.

  • Epoxidation: Reaction of quinuclidin-3-one with trimethylsulfoxonium iodide and a base like sodium hydride in DMSO yields the corresponding epoxide.[5][14]

  • Thiol Addition: The epoxide is then opened by reaction with hydrogen sulfide in the presence of a base, yielding 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[5][14]

  • Cyclization: Cyclization of the resulting thiol with acetaldehyde, catalyzed by a Lewis acid (e.g., boron trifluoride etherate) or a protic acid, affords a mixture of the cis and trans diastereomers of the spiro-oxathiolane.[5][14]

  • Isomer Separation and Salt Formation: The desired cis-isomer (Cevimeline) is separated from the trans-isomer by fractional recrystallization or chromatography and is then converted to its hydrochloride salt.[5][14]

Conclusion

The this compound scaffold, exemplified by Cevimeline, represents a valuable class of muscarinic agonists with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the pharmacological properties and therapeutic applications of these compounds. By understanding their mechanism of action and employing robust experimental methodologies, the scientific community can continue to explore the full potential of this important class of molecules in addressing unmet medical needs.

References

  • Kuca, K., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8908. [Link]

  • New Drug Approvals. (2019). Cevimeline, セビメリン. [Link]

  • Sorbera, L.A., & Castañer, J. (2000). Cevimeline Hydrochloride. Drugs of the Future, 25(6), 558-562. [Link]

  • Fitton, A., & Goa, K. L. (2000). Cevimeline. Drugs & Aging, 16(3), 231-237. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • U.S. Food and Drug Administration. (2000). EVOXAC Capsules (cevimeline hydrochloride) Label. [Link]

  • U.S. Food and Drug Administration. (1999). Clinical Pharmacology and Biopharmaceutics Review for Evoxac (NDA 20-989). [Link]

  • Moehle, M. S., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 12(15), 2848–2857. [Link]

  • ResearchGate. (n.d.). Scheme 30. Original synthesis of cevimeline. [Link]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Chemdad. (n.d.). Cevimelinehydrochloride. [Link]

  • Kuca, K., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration. PubMed, 34445613. [Link]

  • BioCrick. (n.d.). Muscarinic Receptor. [Link]

  • Wang, G., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 20(7), 862–869. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • PubChem. (n.d.). Cevimeline. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Cevimeline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Drug Central. (n.d.). cevimeline. [Link]

  • Riphagen, F. E., et al. (1993). In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Hypertension, 22(3), 349-356. [Link]

  • Li, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7434. [Link]

  • Eva, C., et al. (1990). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Molecular Pharmacology, 38(2), 189-197. [Link]

  • Al-Kuraishy, H. M., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 13-30. [Link]

  • Lee, J. H., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100654. [Link]

  • UCLA Health. (2024). Molecule restores cognition, memory in Alzheimer's disease model mice. [Link]

  • Biophysics Reports. (2023). Intracellular calcium imaging for agonist screening. [Link]

  • Thomas, R. L., et al. (2009). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1066-1077. [Link]

  • Stahl, E. L., et al. (2015). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. Journal of Pharmacology and Experimental Therapeutics, 355(3), 465–475. [Link]

  • Congreve, M., et al. (2012). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. ACS Chemical Neuroscience, 3(10), 733–741. [Link]

Sources

Application Notes & Protocols: 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Sigma-1 Receptor Chaperone

The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) membrane, specifically at an interface with mitochondria known as the mitochondria-associated ER membrane (MAM).[1][2] Unlike conventional G protein-coupled or ionotropic receptors, S1R does not directly propagate a signal but acts as a pluripotent modulator of various cellular functions.[1] Under basal conditions, it is complexed with another ER chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and interacts with a host of "client" proteins, including ion channels (Ca²⁺, K⁺, Na⁺) and other receptors, to regulate critical cellular processes like calcium signaling, neurite outgrowth, and cellular survival.[1][3][4]

This modulatory role places S1R at a critical nexus of cellular signaling, and its dysregulation is implicated in a wide array of pathologies. Consequently, S1R has emerged as a high-potential therapeutic target for neuropathic pain, neurodegenerative diseases such as Alzheimer's and Huntington's disease, and psychiatric disorders.[3][5][6][7] The development of ligands with high affinity and selectivity for S1R is a key objective in modern medicinal chemistry.

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold represents a promising structural class for developing potent and selective S1R ligands. Recent studies have demonstrated that derivatives based on this spirocyclic core can achieve nanomolar affinity for S1R with good selectivity over the sigma-2 receptor (S2R) subtype.[8][9] This guide provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of these compounds, offering detailed protocols to facilitate their development and application in research settings.

Section 1: Synthesis of this compound Derivatives

The synthesis of the spirocyclic core is a critical first step. The following is a representative synthetic protocol based on established chemical methodologies for constructing such frameworks, designed for versatility to allow for various substitutions.

Causality in Synthetic Design

The choice of a synthetic route is governed by the need for efficiency, scalability, and the ability to introduce chemical diversity. A multi-step synthesis beginning from commercially available starting materials is often employed. The key steps typically involve the formation of the piperidine ring, followed by the construction of the spirocyclic lactone. This approach allows for modifications on the nitrogen atom of the piperidine ring and on the lactone portion, which are crucial for modulating affinity and selectivity for the S1R.

G cluster_synthesis Synthetic Workflow A Starting Materials (e.g., Substituted Piperidone, Bromoacetate) B Step 1: N-Alkylation or N-Arylation A->B C Step 2: Spirocyclization (e.g., Reformatsky or similar reaction) B->C D Intermediate Product (Spirocyclic Core) C->D E Step 3: Derivatization (e.g., Amide coupling, Reduction) D->E F Final Product (this compound Derivative) E->F G Purification & Characterization (Chromatography, NMR, MS) F->G

Caption: General workflow for the synthesis of target compounds.

Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a fluorinated benzyl derivative, a common moiety in CNS-targeting ligands.

Step 1: N-alkylation of 4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in dimethylformamide (DMF), add potassium carbonate (3 eq).

  • Add the desired benzyl bromide (e.g., 4-fluorobenzyl bromide) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-substituted piperidone.

Step 2: Spirocyclization via Reformatsky Reaction

  • Activate zinc dust (2 eq) with dilute HCl, followed by washes with water, ethanol, and diethyl ether, then dry under vacuum.

  • In a flame-dried flask under a nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).

  • Add a solution of the N-substituted piperidone (1 eq) and ethyl bromoacetate (1.5 eq) in THF dropwise to the zinc suspension. A small crystal of iodine may be added to initiate the reaction.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0°C and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product is the ethyl ester intermediate. This intermediate is then heated in toluene with a catalytic amount of p-toluenesulfonic acid to facilitate lactonization, yielding the desired this compound core.

Step 3: Purification and Characterization

  • Purify the final compound using column chromatography on silica gel.

  • Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Characterization - Binding Affinity & Selectivity

The foundational analysis for any new ligand is determining its binding affinity (Kᵢ) for the target receptor and its selectivity against other relevant receptors. Radioligand binding assays are the gold standard for this purpose.[10][11]

Causality in Assay Design

A competitive binding assay is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known high affinity and specificity. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This provides a quantitative measure of ligand affinity. To ensure the ligand is selective, a counter-screen against the S2R is essential.[12]

G cluster_binding Competitive Binding Assay Workflow A Prepare Receptor Source (e.g., Guinea Pig Liver Membranes) B Incubate (Membranes + Radioligand + Test Compound) A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Caption: Workflow for in vitro radioligand binding assays.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

Materials:

  • Receptor Source: Guinea pig liver membranes are commonly used due to their high expression of S1R.[10][12]

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[10][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO (10 mM stock).

  • Non-specific determination: Haloperidol (10 µM final concentration).

  • Apparatus: 96-well plates, rapid vacuum filtration system (e.g., Brandel cell harvester), glass fiber filters, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM, near its Kₑ).

    • 100 µL of the membrane preparation (50-100 µg protein per well).

  • Incubate the plates at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters rapidly three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in Prism) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Sigma-2 Receptor Counter-Screening

Principle: To determine S2R affinity, a non-selective radioligand like [³H]-DTG (1,3-di(2-tolyl)guanidine) is used. To isolate binding to S2R, the assay is performed in the presence of a high concentration of a selective S1R ligand (a "masking" agent) like (+)-pentazocine, which saturates the S1R sites.[11][12]

  • Note of Caution: The use of masking agents can be problematic if the concentrations are not carefully optimized, potentially leading to an overestimation of S2R binding. It is crucial to validate the masking protocol.[13]

Materials:

  • Receptor Source: Rat liver membranes.

  • Radioligand: [³H]-DTG.

  • Masking Agent: (+)-pentazocine (100-300 nM final concentration).[12]

  • Other materials are as described for the S1R assay.

Procedure: The procedure is identical to the S1R assay, with the key difference being that all wells (except those for total radioligand count) contain the S1R masking agent, (+)-pentazocine.

Data Presentation

Summarize the binding data in a table for clear comparison.

Compound IDS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity Index (S2R Kᵢ / S1R Kᵢ)
Derivative 11.5150100
Derivative 25.212023
Haloperidol3.13.51.1

Section 3: In Vitro Functional Assays

Determining whether a ligand acts as an agonist or antagonist at S1R is crucial. Unlike GPCRs, S1R functional readouts are often based on its modulatory effects on cellular processes.[14]

Causality in Functional Assay Design

S1R agonists are known to promote cell survival and neurite outgrowth, often by modulating intracellular calcium signaling.[4] A functional assay can therefore be designed to measure a downstream consequence of S1R activation. For example, S1R activation by an agonist can potentiate calcium release from the ER in response to certain stimuli. An antagonist would block this effect.

G cluster_functional Functional Assay Principle (Calcium Flux) A S1R at ER Membrane B Agonist Binding A->B Ligand C S1R Modulates IP₃ Receptor B->C G Antagonist blocks this effect B->G D Potentiated Ca²⁺ Release from ER C->D E Increased Cytosolic Ca²⁺ D->E F Fluorescent Ca²⁺ Indicator Signal E->F

Caption: S1R modulation of IP₃R-mediated calcium signaling.

Protocol: Intracellular Calcium Mobilization Assay

Materials:

  • Cell Line: A neuronal cell line expressing S1R (e.g., PC12 or SH-SY5Y).

  • Fluorescent Dye: Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Reagents: Pluronic F-127, Hank's Balanced Salt Solution (HBSS), an ER calcium mobilizer (e.g., Bradykinin or Carbachol), S1R agonist (e.g., PRE-084), S1R antagonist (e.g., NE-100).

  • Apparatus: Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove growth media from cells, wash with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the test compound (or reference agonist/antagonist) to the wells.

    • Incubate for 15-20 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for ~30 seconds.

    • Inject the ER calcium mobilizer (e.g., Bradykinin) and immediately begin kinetic reading for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (F/F₀) indicates the change in intracellular calcium concentration.

    • Agonist Mode: Compare the peak calcium response in the presence of the test compound to the vehicle control. An agonist will potentiate the response.

    • Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known S1R agonist (PRE-084) followed by the ER calcium mobilizer. An antagonist will block the potentiation caused by the S1R agonist.

Section 4: In Vivo Evaluation in Preclinical Models

The ultimate test of a therapeutic compound is its efficacy and safety in a living system. For S1R ligands, models of neuropathic pain are highly relevant and well-established.[15][16]

Causality in In Vivo Model Selection

The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain in rodents.[17] A loose ligation of the sciatic nerve produces long-lasting pain hypersensitivity, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). S1R antagonists have been shown to be effective in alleviating these symptoms, making this model ideal for evaluating new derivatives.[7][17][18]

G cluster_invivo In Vivo Neuropathic Pain Model Workflow A Acclimate Animals B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Induce Neuropathy (CCI Surgery) B->C D Post-operative Recovery & Pain Development C->D E Administer Test Compound or Vehicle D->E F Post-Dose Behavioral Testing (Time Course) E->F G Data Analysis (Compare Paw Withdrawal Thresholds) F->G

Caption: Workflow for preclinical evaluation in a rodent pain model.

Protocol: Chronic Constriction Injury (CCI) Model

Animals:

  • Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.

Procedure:

  • Baseline Testing: Before surgery, acclimate the animals to the testing environment and measure baseline responses to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli.

  • CCI Surgery:

    • Anesthetize the animal (e.g., isoflurane).

    • Make a small incision at the mid-thigh level to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced ~1 mm apart. The ligatures should only barely constrict the nerve.

    • Close the incision with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Allow animals to recover. Neuropathic pain symptoms typically develop over 7-14 days.

  • Drug Administration:

    • Once pain behaviors are stable, administer the test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Include a vehicle control group and a positive control group (e.g., gabapentin).

  • Behavioral Assessment:

    • Mechanical Allodynia (von Frey Test): Place the animal on a mesh platform. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The 50% paw withdrawal threshold (PWT) is calculated.

    • Thermal Hyperalgesia (Hargreaves Test): Place the animal in a chamber with a glass floor. Apply a radiant heat source to the plantar surface of the hind paw and measure the time to withdrawal (paw withdrawal latency, PWL).

    • Measure responses at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to establish a time course of action.

  • Motor Coordination (Rotarod Test): To rule out sedative effects that could confound behavioral results, assess motor coordination by placing the animal on an accelerating rotating rod and measuring the latency to fall.[17]

Data Analysis:

  • Analyze data using two-way ANOVA with repeated measures, followed by an appropriate post-hoc test.

  • A significant increase in PWT or PWL in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion and Future Directions

The this compound scaffold provides a robust platform for the design of novel S1R ligands. The protocols detailed in this guide offer a systematic framework for the synthesis, in vitro characterization, and in vivo validation of these promising compounds. By determining affinity, selectivity, functional activity, and in vivo efficacy, researchers can identify lead candidates for further development.

Future work should focus on optimizing the pharmacokinetic properties of these derivatives to enhance brain penetration and oral bioavailability. Furthermore, the development of a radiolabeled version of a lead candidate could enable Positron Emission Tomography (PET) imaging studies to visualize S1R distribution and occupancy in the brain, a critical step in clinical translation.[8] The exploration of these compounds in models of other S1R-implicated diseases, such as Alzheimer's or Parkinson's disease, is also a promising avenue for future research.

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  • Ishima, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1947-1961. [Link]

  • Shekh, M. I., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]

  • Sárvári, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF on ResearchGate. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]

  • Lan, Y., et al. (2019). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 62(17), 7945-7961. [Link]

  • PubChem. 8-oxa-1-azaspiro[4.5]decan-2-one. PubChem Database. [Link]

  • Ayaz, M., et al. (2024). Terpenes as Potential Anti-Alzheimer's Disease Agents. Molecules, 29(9), 2110. [Link]

  • Guedes, R. C., et al. (2018). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals, 11(2), 44. [Link]

  • Ramachandran, K., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 14(18), 4467. [Link]

  • Abdel-rahman, H. M., et al. (2025). Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. Pharmaceuticals. [Link]

Sources

Application Notes & Protocols: Radiolabeling of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential for targeting a range of biological entities, including sigma-1 receptors.[1] Positron Emission Tomography (PET) offers a non-invasive, quantitative window into the in vivo behavior of drug candidates, making the development of radiolabeled derivatives of this spirocyclic framework a critical step in drug discovery and development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a foundational resource, grounded in established scientific principles and field-proven methodologies. Herein, we provide not just the "how," but the "why," explaining the causality behind experimental choices to empower you to adapt and troubleshoot these protocols effectively. We will detail the most common radiolabeling strategy using Fluorine-18 and explore potential avenues for Carbon-11 labeling, ensuring a thorough understanding of the available radiochemical landscape for this important class of molecules.

Part 1: [¹⁸F]Fluorination via Nucleophilic Substitution

The most prevalent and practical approach for radiolabeling this compound derivatives is through nucleophilic substitution with [¹⁸F]fluoride. This method leverages the high specific activity of cyclotron-produced [¹⁸F]fluoride and the well-established chemistry of displacing a good leaving group, typically a tosylate, from an alkyl chain appended to the spirocyclic core.

The Scientific Rationale

The strategy hinges on a classic SN2 reaction. A precursor molecule is synthesized with a leaving group (e.g., tosylate, mesylate, or nosylate) positioned at the site designated for fluorination. The electron-withdrawing nature of the sulfonate ester polarizes the carbon-oxygen bond, rendering the carbon atom highly electrophilic and susceptible to attack by the potent [¹⁸F]fluoride nucleophile.

The choice of a tosylate leaving group is strategic:

  • Reactivity: It is an excellent leaving group, readily displaced under moderate reaction conditions.

  • Stability: The precursor is generally stable enough for purification and storage prior to the time-sensitive radiolabeling experiment.

  • Accessibility: Tosylates are easily prepared from the corresponding alcohol, a common functional group in organic synthesis.

Workflow Overview: From Precursor to Product

The entire process can be visualized as a multi-stage workflow, beginning with the synthesis of a stable precursor and culminating in a purified, injectable radiopharmaceutical.

cluster_0 Pre-Radiolabeling Phase cluster_1 Radiolabeling Phase (Hot Cell) cluster_2 Quality Control Phase Precursor_Synth Precursor Synthesis (Alcohol Derivative) Tosylation Tosylation (Activation of Alcohol) Precursor_Synth->Tosylation Introduce -OH group Precursor_QC Precursor Purification & QC (HPLC, NMR, MS) Tosylation->Precursor_QC Introduce -OTs group Radiolabeling Nucleophilic Substitution (Precursor + Activated [¹⁸F]F⁻) Precursor_QC->Radiolabeling F18_Prod [¹⁸F]Fluoride Production (Cyclotron: ¹⁸O(p,n)¹⁸F) F18_Trap [¹⁸F]F⁻ Trapping & Activation (QMA Cartridge, K₂CO₃/K₂₂₂) F18_Prod->F18_Trap F18_Trap->Radiolabeling Purification Purification (Semi-Prep HPLC) Radiolabeling->Purification Final_QC Final Product QC (Analytical HPLC, TLC, etc.) Purification->Final_QC Formulation Formulation (Sterile, Injectable Solution) Final_QC->Formulation cluster_0 Precursor Synthesis cluster_1 [¹¹C] Synthon Production cluster_2 Radiolabeling Reaction cluster_3 Final Product Desmethyl_Precursor N-Desmethyl Precursor (R-NH) Reaction [¹¹C]Methylation (R-NH + [¹¹C]CH₃I) Desmethyl_Precursor->Reaction C11_CO2 [¹¹C]CO₂ (from Cyclotron) C11_MeI [¹¹C]CH₃I (via LiAlH₄ reduction & HI) C11_CO2->C11_MeI C11_MeI->Reaction Final_Product [¹¹C]N-Methyl Product (R-N[¹¹C]CH₃) Reaction->Final_Product

Sources

High-Throughput Screening Assays for 1-Oxa-8-azaspiro[4.5]decan-2-one Analogs: From Target Identification to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating activity against a range of therapeutically relevant biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][2][3][4] The efficient discovery and characterization of novel modulators from this chemical class necessitate robust high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for developing and executing HTS campaigns for these analogs. We will focus on two prominent target classes informed by the literature: acetylcholinesterase (AChE), a key enzyme in neurobiology, and muscarinic M1 receptors, a Gq-coupled GPCR implicated in cognitive function.[1][5][6] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, optimization, quality control, and data interpretation to accelerate the identification of promising lead compounds.

Introduction: The Spirocyclic Scaffold and Its Therapeutic Potential

The 1-oxa-8-azaspiro[4.5]decane core is a three-dimensional structure that provides a rigid framework for presenting chemical functionalities in precise spatial orientations. This structural rigidity often leads to higher affinity and selectivity for biological targets compared to more flexible aliphatic or aromatic systems. Various derivatives of this and related spirocyclic scaffolds have been investigated for a range of biological activities. Published research has identified analogs with activity as M1 muscarinic agonists for potential Alzheimer's disease treatment, sigma-1 receptor ligands for neurological disorders, and alpha-adrenergic blockers for hypertension.[1][2][7] Given this target diversity, a successful screening campaign requires a carefully designed strategy to identify the desired biological activity while minimizing off-target effects. High-throughput screening (HTS) using automated liquid handlers and sensitive plate readers is the cornerstone of this discovery process, allowing for the rapid evaluation of thousands of compounds.[8][9]

The Foundation of a Successful HTS Campaign: Assay Quality Control

The Causality Behind Z'-Factor: Unlike a simple signal-to-background ratio, the Z'-factor incorporates the statistical variation of both the positive and negative controls.[13][14] An assay with a large signal window but high variability in its controls will be unreliable. The Z'-factor provides a single, dimensionless value that captures both the dynamic range of the assay and the data variation.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|[15]

A well-designed HTS workflow begins with assay development and validation, ensuring a high Z'-factor before committing to screening a full compound library.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Data Analysis & Hit Confirmation AssayDev Assay Design & Optimization Z_Factor Z'-Factor Calculation (Plate Uniformity) AssayDev->Z_Factor DMSO_Tol DMSO Tolerance Test Z_Factor->DMSO_Tol PlatePrep Plate Preparation (Controls & Analogs) DMSO_Tol->PlatePrep Proceed if Z' > 0.5 CompoundAdd Compound Dispensing (Robotic Automation) PlatePrep->CompoundAdd Incubate Incubation CompoundAdd->Incubate Readout Signal Detection (Plate Reader) Incubate->Readout DataQC Data Normalization & Quality Control Readout->DataQC HitSelect Hit Selection (Activity Threshold) DataQC->HitSelect DoseResponse Dose-Response & IC50/EC50 Determination HitSelect->DoseResponse

Caption: A generalized workflow for a high-throughput screening campaign.

Table 1: Interpretation of Z'-Factor for Assay Performance

Z'-Factor Value Assay Classification Interpretation & Recommended Action
1.0 Ideal Assay (Theoretical) The standard deviations of controls are zero.
0.5 to 1.0 Excellent Assay A clear separation exists between positive and negative controls.[12][14] Suitable for HTS.
0 to 0.5 Marginal Assay The separation between controls is minimal; high potential for false positives/negatives.[12][14] Requires optimization.

| < 0 | Unsuitable Assay | The signals from positive and negative controls overlap.[14] The assay is not viable for screening. |

Protocol 1: Biochemical HTS for Acetylcholinesterase (AChE) Inhibitors

Scientific Rationale: AChE is a serine hydrolase that terminates cholinergic neurotransmission by breaking down acetylcholine.[5] Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease and myasthenia gravis.[5][6] This biochemical assay is robust, cost-effective, and ideal for a primary screen to identify direct inhibitors of the enzyme among the this compound analogs. We will use a fluorescence-based method, which offers higher sensitivity compared to the traditional colorimetric Ellman's assay.[16][17][18] The assay is based on the principle that AChE hydrolyzes a substrate to produce choline, which is then oxidized to generate a fluorescent product.[19]

AChE_Assay_Principle cluster_detection Detection Cascade Acetylcholine Acetylcholine (Substrate) Choline Choline Acetylcholine->Choline Hydrolysis AChE AChE (Enzyme) AChE->Choline H2O2 H₂O₂ Choline->H2O2 Oxidation Choline_Oxidase Choline Oxidase Choline_Oxidase->H2O2 AmplexRed Amplex® Red (Non-fluorescent) HRP HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed->Resorufin Oxidation Inhibitor Spirodecane Analog (Potential Inhibitor) Inhibitor->AChE Blocks

Caption: Principle of the fluorescence-based AChE inhibition assay.
Materials and Reagents
ReagentSupplierPurposeFinal Concentration
Recombinant Human AChESigma-AldrichEnzyme2 mU/mL
Acetylcholine ChlorideSigma-AldrichSubstrate100 µM
Amplex® Red ReagentThermo FisherFluorescent Probe50 µM
Horseradish Peroxidase (HRP)Thermo FisherCoupling Enzyme0.1 U/mL
Choline OxidaseSigma-AldrichCoupling Enzyme0.04 U/mL
Assay BufferIn-house50 mM Tris-HCl, pH 8.0N/A
DonepezilTocrisPositive Control Inhibitor10 µM
DMSOSigma-AldrichCompound Solvent≤ 0.5%
Step-by-Step Protocol (384-well format)
  • Compound Plating:

    • Prepare a 2 mM stock solution of each this compound analog in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into wells of a black, clear-bottom 384-well microplate. This results in a final assay concentration of 10 µM.

    • Dispense 100 nL of 100% DMSO into negative control wells (n=32).

    • Dispense 100 nL of a 2 mM Donepezil solution into positive control wells (n=32).

  • Enzyme Addition:

    • Prepare the AChE enzyme solution in cold assay buffer.

    • Dispense 10 µL of the AChE solution (4 mU/mL) into all wells except for the "no enzyme" background controls. Add 10 µL of assay buffer to these background wells.

    • Gently centrifuge the plate at 1,000 rpm for 1 minute to bring all components to the bottom.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Signal Detection:

    • Prepare the "Detection Mix" containing acetylcholine, Amplex® Red, HRP, and choline oxidase in assay buffer. Protect this solution from light.

    • Dispense 10 µL of the Detection Mix into all wells to start the reaction. The final volume in each well is now 20 µL.

    • Immediately transfer the plate to a plate reader (e.g., PerkinElmer EnVision or Biotek Neo2).[20]

  • Data Acquisition:

    • Incubate the plate inside the reader at 37°C.

    • Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every 2 minutes for a total of 20 minutes (kinetic read).

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope of fluorescence intensity vs. time).

  • Normalization: Normalize the data relative to the controls on the same plate.

    • Set the average rate of the negative controls (DMSO) as 100% activity.

    • Set the average rate of the positive controls (Donepezil) as 0% activity.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive) / (Rate_negative - Rate_positive))

  • Hit Identification: Identify compounds that exhibit an inhibition greater than 3 standard deviations from the mean of the negative controls (typically >50-70% inhibition in a primary screen).

Protocol 2: Cell-Based HTS for Muscarinic M1 Receptor Agonists

Scientific Rationale: The muscarinic M1 receptor is a Gq-coupled GPCR highly expressed in the brain regions responsible for memory and learning.[1] Agonists of the M1 receptor are sought after as potential treatments for the cognitive symptoms of Alzheimer's disease.[1] Cell-based assays provide a more physiologically relevant context than biochemical assays, as they account for cell permeability and interaction with the receptor in its native membrane environment.[5] Activation of the Gq pathway leads to the release of intracellular calcium (Ca²⁺), which can be measured using calcium-sensitive fluorescent dyes.[21][22] This protocol describes a no-wash, fluorescence-based calcium flux assay.

M1_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor (GPCR) Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis IP3R IP₃ Receptor IP3->IP3R Binds & Opens ER_Ca Ca²⁺ Store Cytosol_Ca Cytosolic Ca²⁺ (Increased) IP3R->Cytosol_Ca Ca²⁺ Release Fluo4_Ca Fluo-4-Ca²⁺ Complex (High Fluorescence) Cytosol_Ca->Fluo4_Ca Binds Agonist Spirodecane Analog (Potential Agonist) Agonist->M1R Binds Fluo4 Fluo-4 Dye (Low Fluorescence)

Sources

The Spirocyclic Scaffold: Application Notes and Protocols for the Use of 1-Oxa-8-azaspiro[4.5]decan-2-one in the Development of Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Twist in Antihypertensive Drug Discovery

The relentless pursuit of novel, effective, and safe antihypertensive agents is a cornerstone of cardiovascular drug discovery. In this landscape, the exploration of unique chemical scaffolds that can access novel pharmacological space is of paramount importance. The 1-oxa-8-azaspiro[4.5]decan-2-one core represents a compelling and underexplored scaffold for the development of a new generation of antihypertensive drugs. Its rigid, three-dimensional structure offers the potential for high-affinity and selective interactions with biological targets, a critical attribute in modern drug design. This guide provides a comprehensive overview of the application of this spirocyclic scaffold in the discovery of novel antihypertensive agents, with a focus on its utility in the design of alpha-adrenergic receptor antagonists. We will delve into the synthetic chemistry, in vitro and in vivo screening protocols, and the critical structure-activity relationships that govern the antihypertensive potential of this promising molecular framework.

The Rationale: Targeting the Adrenergic System with Spirocyclic Scaffolds

The sympathetic nervous system plays a pivotal role in the regulation of blood pressure, primarily through the actions of catecholamines on adrenergic receptors.[1][2][3][4] Alpha-adrenergic receptors, in particular, are key mediators of vasoconstriction, and their antagonism is a well-established therapeutic strategy for the management of hypertension.[2][3][4][5] The this compound scaffold provides a unique topographical presentation of functional groups that can be tailored to interact with the binding pockets of these receptors with high specificity. The closely related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has already demonstrated significant promise in yielding potent alpha-adrenergic blockers with in vivo antihypertensive activity. This precedent strongly supports the investigation of the this compound core for the same purpose.

The proposed mechanism of action for antihypertensive agents derived from this scaffold is the competitive antagonism of alpha-1 and/or alpha-2 adrenergic receptors. By blocking the binding of endogenous norepinephrine and epinephrine to these receptors on vascular smooth muscle, these compounds can induce vasodilation, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.

Synthetic Protocols: Building the this compound Core and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the drug discovery process. The following protocols provide a general framework for the synthesis of these compounds, which can be adapted and optimized based on the desired target molecules.

Protocol 1: Synthesis of the Core this compound Scaffold

A common strategy for the synthesis of the this compound core involves a multi-step sequence starting from readily available materials. One plausible approach is outlined below, drawing inspiration from synthetic methodologies for similar spirocyclic systems.[6][7][8][9]

Step 1: Synthesis of a Key Piperidine Intermediate

  • Reaction: Reductive amination of a suitable keto-acid or keto-ester with a protected amino-alcohol.

  • Reagents: 4-oxocyclohexanecarboxylic acid, a protected ethanolamine (e.g., N-benzyl ethanolamine), a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane).

  • Procedure: To a solution of 4-oxocyclohexanecarboxylic acid and N-benzyl ethanolamine in dichloromethane, add sodium triacetoxyborohydride portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent. Purify the resulting N-substituted piperidine derivative by column chromatography.

Step 2: Lactonization to Form the Spirocyclic Core

  • Reaction: Intramolecular cyclization of the amino acid derivative to form the lactone.

  • Reagents: The product from Step 1, a dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a coupling catalyst (e.g., 4-dimethylaminopyridine (DMAP)), and an aprotic solvent (e.g., dichloromethane).

  • Procedure: To a solution of the N-substituted piperidine carboxylic acid in dichloromethane, add DCC and a catalytic amount of DMAP. Stir the reaction at room temperature for 12-24 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by column chromatography to yield the 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Step 3: Deprotection of the Piperidine Nitrogen

  • Reaction: Removal of the N-benzyl protecting group.

  • Reagents: The product from Step 2, a catalyst (e.g., palladium on carbon), and a hydrogen source (e.g., hydrogen gas or ammonium formate) in a suitable solvent (e.g., methanol or ethanol).

  • Procedure: Dissolve the 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in methanol and add palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate to obtain the this compound core.

Protocol 2: Derivatization at the 8-Position

The secondary amine at the 8-position of the spirocyclic core is a key handle for introducing diversity and tuning the pharmacological properties of the compounds.

Reaction: N-alkylation or N-arylation of the this compound.

General Procedure for N-Alkylation:

  • To a solution of this compound in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) and the desired alkyl halide (R-X).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Example Substituents (R-groups) to Explore (based on known alpha-adrenergic antagonists):

  • 2-(3-indolyl)ethyl

  • 3-(2-methoxyphenoxy)-2-hydroxypropyl

  • 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl

In Vitro Screening Protocols: Assessing Adrenergic Receptor Affinity

The primary in vitro evaluation of newly synthesized compounds involves determining their binding affinity for the target adrenergic receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol 3: Radioligand Binding Assay for Alpha-1 and Alpha-2 Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for α1 and α2 adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human α1a, α1b, α1d, α2a, α2b, or α2c adrenergic receptor subtypes.

  • Radioligands:

    • For α1 receptors: [³H]-Prazosin

    • For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine

  • Non-specific binding control: Phentolamine (for both α1 and α2)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Test Compounds: Dissolved in DMSO to create stock solutions.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically in a serial dilution) or vehicle (for total binding) or phentolamine (for non-specific binding).

    • Radioligand at a concentration close to its Kd value.

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Screening Protocols: Evaluating Antihypertensive Efficacy

The most relevant in vivo model for screening antihypertensive agents targeting essential hypertension is the Spontaneously Hypertensive Rat (SHR).

Protocol 4: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Animals:

  • Male or female Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).

  • Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

  • Acclimatization: Acclimate the rats to the experimental conditions and the blood pressure measurement procedure for at least one week.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using the tail-cuff method.

    • Obtain baseline blood pressure readings for each rat before drug administration.

  • Drug Administration:

    • Administer the test compounds orally (by gavage) or intraperitoneally at various doses.

    • A vehicle control group and a positive control group (e.g., prazosin for α1 antagonism) should be included.

  • Post-Dosing Blood Pressure Monitoring:

    • Measure blood pressure at several time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Determine the ED50 value (the dose that produces 50% of the maximum antihypertensive effect).

Structure-Activity Relationships (SAR) and Lead Optimization

The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity are crucial for lead optimization. Based on the data from the closely related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, several key SAR trends can be hypothesized and should be investigated for the current scaffold.

Key Structural Modifications and their Potential Impact:
  • Substitution at the 8-Position: This is the most critical position for modulating activity and selectivity.

    • Aromatic and Heteroaromatic Moieties: The presence of bulky, lipophilic groups containing aromatic or heteroaromatic rings (e.g., indolylethyl, benzodioxanyl) is often crucial for high-affinity binding to adrenergic receptors.

    • Linker Length and Flexibility: The length and flexibility of the linker connecting the spirocyclic core to the aromatic moiety will influence the optimal positioning of the pharmacophoric groups within the receptor binding site.

  • Substitution on the Spirocyclic Core:

    • Position 3 and 4 (if applicable): While the core is this compound, modifications at other positions on the rings could influence conformation and, consequently, activity. For instance, in the diaza-analogues, substitution at the 4-position had a significant impact on activity.

  • Stereochemistry: The spirocyclic core and any substituted positions can be chiral centers. The synthesis and evaluation of individual enantiomers are essential, as biological activity often resides in a single stereoisomer.

Data Presentation: A Framework for SAR Analysis

To facilitate the analysis of structure-activity relationships, it is essential to present the data in a clear and organized manner.

Compound IDR (Substituent at 8-position)α1 Ki (nM)α2 Ki (nM)Selectivity (α2/α1)In vivo Antihypertensive Effect (ΔSBP mmHg @ dose)
Lead-1 2-(3-indolyl)ethyl[Insert Data][Insert Data][Insert Data][Insert Data]
Lead-2 3-(2-methoxyphenoxy)-2-hydroxypropyl[Insert Data][Insert Data][Insert Data][Insert Data]
... ...............

Visualizing the Path Forward: Diagrams for Clarity

Signaling Pathway of Alpha-Adrenergic Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Cell (Vascular Smooth Muscle) Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Binds to Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Vasoconstriction Vasoconstriction Ca2+ Release->Vasoconstriction Leads to This compound Derivative This compound Derivative This compound Derivative->Alpha-1 Receptor Blocks

Caption: Mechanism of action of this compound derivatives as alpha-1 adrenergic antagonists.

Experimental Workflow for Antihypertensive Agent Development

G Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Compound Library SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Binding Data (Ki) In Vivo Screening In Vivo Screening In Vitro Screening->In Vivo Screening Potent Hits SAR Analysis->Synthesis Design New Analogs Lead Optimization Lead Optimization SAR Analysis->Lead Optimization In Vivo Screening->SAR Analysis Efficacy Data (ED50) In Vivo Screening->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for the discovery and development of novel antihypertensive agents.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of a new class of antihypertensive agents, likely acting through alpha-adrenergic antagonism. The protocols and guidelines presented here provide a comprehensive framework for researchers to synthesize, screen, and optimize compounds based on this novel core. Future research should focus on expanding the library of derivatives, exploring a wider range of substitutions at the 8-position and other points on the spirocyclic system, and conducting detailed pharmacological studies to elucidate the precise mechanism of action and selectivity profiles of the most promising candidates. Through a systematic and iterative drug discovery process, the this compound scaffold holds the potential to deliver novel and effective therapies for the management of hypertension.

References

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Quantitative Structure-Activity Relationships of alpha1 Adrenergic Antagonists. Journal of Molecular Modeling. [Link]

  • Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

  • Ki values derived from IC50 curves shown in Figure 6. Data are from 4 ligands. ResearchGate. [Link]

  • Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences. [Link]

  • Subtype selective fluorescent ligands based on ICI 118,551 to study the human β2-adrenoceptor in CRISPR/Cas9 genome-edited HEK293T cells at low expression levels. British Journal of Pharmacology. [Link]

  • How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. International Journal of Molecular Sciences. [Link]

  • Study on the Excretion of a New Antihypertensive Drug 221s (2,9) in Rats. Molecules. [Link]

  • Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current Protocols in Pharmacology. [Link]

  • Antihypertensive drugs interacting with alpha- and beta-adrenoceptors. A review of basic pharmacology. Drugs. [Link]

  • Alpha Adrenergic Antagonists- An anti hypertensive which is under utilised?. ResearchGate. [Link]

  • Alpha blockers. Mayo Clinic. [Link]

  • Alpha1-Adrenergic Blockers: Current Usage Considerations. Journal of Clinical Hypertension. [Link]

  • Adrenergic-Blocking Drugs – Beta & Alpha Blockers | Chapter 20 – Lilley's Pharmacology (5th). YouTube. [Link]

  • Alpha Adrenergic Antagonists | With Classification | BP 402T. YouTube. [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of 1-oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives as KRAS-G12D Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" KRAS-G12D

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, was considered an intractable target in oncology. This mutation, prevalent in a significant percentage of pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. The development of targeted therapies has been hampered by the picomolar affinity of GTP for KRAS and the absence of deep, druggable pockets on the protein surface.

Recent breakthroughs in targeting the KRAS-G12C mutant have revitalized the field, demonstrating that direct inhibition is achievable. This has paved the way for innovative strategies aimed at other KRAS mutants, including the formidable G12D. Among the promising new scaffolds are the 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives. These compounds have emerged from multidisciplinary approaches, integrating machine learning and medicinal chemistry, as potent and selective non-covalent inhibitors of KRAS-G12D.[1]

This comprehensive guide provides a detailed overview of the synthesis, mechanism of action, and biological evaluation of this novel class of KRAS-G12D inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

The KRAS-G12D Signaling Pathway and the Mechanism of Inhibition

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form. This results in the constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives are designed to non-covalently bind to a cryptic pocket on the KRAS-G12D protein, known as the Switch-II pocket, when it is in the inactive GDP-bound state. By stabilizing this conformation, the inhibitors prevent the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling cascades that drive tumorigenesis.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-G12D (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12D (Active) GTP-bound RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-oxa-3,7-diazaspiro [4.5]decan-2-one Derivative Inhibitor->KRAS_GDP Stabilizes Inactive State Synthesis_Workflow Start Starting Materials: - Substituted Piperidone - Amino Acid Derivative Step1 Step 1: Spiro-lactam Formation Start->Step1 Intermediate1 Intermediate: Spiro-piperidine-lactam Step1->Intermediate1 Step2 Step 2: Ring-closing Reaction Intermediate1->Step2 Core_Scaffold Core Scaffold: 1-oxa-3,7-diazaspiro [4.5]decan-2-one Step2->Core_Scaffold Step3 Step 3: Functionalization Core_Scaffold->Step3 Final_Product Final Product: Decorated Inhibitor Step3->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this synthesis. Our focus is on improving yield and purity by understanding the underlying chemical principles.

Introduction to the Synthesis

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological properties.[1] The synthesis of the 2-one isomer, a spiro-gamma-butyrolactone-lactam, presents unique challenges related to intramolecular cyclization, stereocontrol, and purification.

This guide will focus on a plausible and robust synthetic strategy adapted from established protocols for analogous compounds, commencing from readily available starting materials.[1][2] The core of this approach involves the formation of the spirocyclic core through a key intramolecular cyclization step.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound is proposed in the workflow below. This pathway is designed for adaptability and optimization in a research setting.

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Lactamization cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A tert-butyl 4-oxo-1-(2-cyanoethyl)piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_A t-BuOK, t-BuOH Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_A Intermediate_B N-Boc-1-Oxa-8-azaspiro[4.5]decan-2-one Intermediate_A->Intermediate_B 1. H2SO4 (conc.) 2. H2O, heat Final_Product This compound Intermediate_B->Final_Product HCl in Dioxane or TFA

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that may arise during the synthesis of this compound.

Q1: What is the most critical step for maximizing the overall yield?

A1: The intramolecular cyclization to form the spiro-lactone-lactam core (Step 2) is the most critical and often the lowest-yielding step. Careful control of reaction conditions is paramount. The key is to favor the intramolecular cyclization over potential intermolecular side reactions, such as polymerization.

Q2: I am observing the formation of a significant amount of polymer during the hydrolysis/lactamization step. How can I prevent this?

A2: Polymerization is a common issue in intramolecular cyclization reactions. To minimize this, the principle of high dilution is often employed. Running the reaction at a very low concentration (e.g., <0.01 M) can significantly favor the intramolecular pathway.

Q3: My final product is difficult to purify. What purification strategies are recommended?

A3: this compound is a polar molecule, which can make purification challenging. Here are some effective strategies:

  • Flash Column Chromatography: This is the most common method. Due to the polar nature of the compound, a polar stationary phase like silica gel is typically used. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce tailing on silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a powerful alternative. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Experiment with a variety of solvent systems, such as ethyl acetate/hexanes or isopropanol/diethyl ether.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the lactone carbonyl (around 1770 cm⁻¹) and the lactam carbonyl (around 1680 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in Step 1 (Michael Addition) 1. Inactive base (t-BuOK).2. Wet solvent or reagents.3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored potassium tert-butoxide.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions.
Incomplete reaction in Step 2 (Hydrolysis & Lactamization) 1. Insufficient acid catalyst concentration.2. Reaction temperature is too low.3. Water is not effectively removed (if applicable to the specific lactamization conditions).1. Increase the concentration of the acid catalyst (e.g., H₂SO₄) incrementally.2. Gradually increase the reaction temperature while monitoring for decomposition.3. If using a method that generates water, employ a Dean-Stark trap to drive the equilibrium towards the product.
Formation of multiple spots on TLC after Step 2 1. Presence of diastereomers.2. Incomplete cyclization, leaving starting material.3. Formation of side products (e.g., from intermolecular reactions).1. The spirocenter is a stereocenter. The formation of diastereomers is possible if other stereocenters are present. Careful chromatographic separation may be required.2. Increase reaction time or temperature.3. Employ high dilution conditions to favor intramolecular cyclization.
Low yield in Step 3 (Deprotection) 1. Incomplete removal of the Boc protecting group.2. Degradation of the product under harsh acidic conditions.1. Increase the reaction time or the equivalents of acid (e.g., HCl in dioxane or TFA). Monitor by TLC or LC-MS.2. Perform the deprotection at a lower temperature (e.g., 0 °C) and for a shorter duration.
Product is an oil instead of a solid 1. Presence of impurities.2. The freebase form of the product may be an oil at room temperature.1. Re-purify the product using one of the methods described in the FAQs.2. Attempt to form a salt (e.g., hydrochloride or oxalate) which may be a crystalline solid and easier to handle and purify.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxo-1-(2-cyanoethyl)piperidine-1-carboxylate

This step involves a Michael addition of the piperidone to acrylonitrile.

Materials:

  • N-Boc-4-piperidone

  • Acrylonitrile

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone in anhydrous t-BuOH, add a catalytic amount of t-BuOK at room temperature under an inert atmosphere.

  • Slowly add acrylonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-Boc-1-Oxa-8-azaspiro[4.5]decan-2-one

This is the key spirocyclization step.

Materials:

  • tert-butyl 4-oxo-1-(2-cyanoethyl)piperidine-1-carboxylate

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the product from Step 1 in concentrated H₂SO₄ at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Carefully pour the reaction mixture into ice-water.

  • Heat the aqueous solution to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound (Final Product)

This step involves the removal of the Boc protecting group.

Materials:

  • N-Boc-1-Oxa-8-azaspiro[4.5]decan-2-one

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected spirocycle in anhydrous DCM.

  • Add a solution of 4M HCl in 1,4-dioxane or TFA at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid and wash with cold diethyl ether.

  • Dry the product under vacuum.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Spirocyclization

Troubleshooting_Spirocyclization start Low Yield in Spirocyclization Step check_conditions Review Reaction Conditions start->check_conditions high_dilution Implement High Dilution? check_conditions->high_dilution yes_dilution Yes high_dilution->yes_dilution Reduces Polymerization no_dilution No high_dilution->no_dilution increase_temp Increase Temperature? yes_dilution->increase_temp no_dilution->increase_temp yes_temp Yes increase_temp->yes_temp Increases Rate no_temp No increase_temp->no_temp change_catalyst Change Acid Catalyst? yes_temp->change_catalyst no_temp->change_catalyst yes_catalyst Yes change_catalyst->yes_catalyst Different pKa/Mechanism no_catalyst No change_catalyst->no_catalyst optimize Optimize Reaction Time yes_catalyst->optimize no_catalyst->optimize end Yield Improved optimize->end

Caption: A decision-making workflow for troubleshooting low yields in the spirocyclization step.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one.[Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • PubChem. 8-oxa-1-azaspiro[4.5]decan-2-one.[Link]

  • Wuts, P. G. M., & Ritter, A. R. (1989). A novel synthesis of spironolactone. An application of the hydroformylation reaction. The Journal of Organic Chemistry, 54(22), 5180-5182. [Link]

  • SpectraBase. 1-oxa-3-azaspiro[4.5]decan-2-one, 4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl- - Optional[13C NMR].[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold. The inherent three-dimensionality of spirocycles like this compound makes them attractive in medicinal chemistry for improving pharmacological properties.[1] However, their synthesis, particularly on a larger scale, can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of a Common Synthetic Route

A prevalent and scalable synthetic approach to this compound hydrochloride commences with the readily available N-Boc-4-piperidone. The core of this strategy involves two key transformations: the formation of the spirocyclic core and the subsequent deprotection of the piperidine nitrogen.[1][2]

A common method involves a multi-step process beginning with the alkylation of N-Boc-4-piperidone with a suitable three-carbon electrophile, such as ethyl 2-(bromomethyl)acrylate, followed by an intramolecular cyclization to form the lactone ring.[2] An alternative, robust approach utilizes a modified Bucherer-Bergs reaction to create a spirohydantoin intermediate, which is then reacted with glycolic acid to yield the desired oxazolidinone ring structure.[1] The final step in both pathways is the removal of the Boc protecting group and the formation of the hydrochloride salt.[1][2]

II. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis can introduce unforeseen difficulties. This section addresses common problems encountered during the synthesis of this compound, providing insights into their root causes and offering practical, field-tested solutions.

Problem 1: Low Yield in the Initial Alkylation of N-Boc-4-piperidone

Symptoms:

  • Incomplete consumption of N-Boc-4-piperidone as observed by TLC or LC-MS.

  • Formation of multiple side products, complicating purification.

  • Overall yield of the alkylated intermediate is significantly lower than in small-scale trials.

Potential Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Incomplete Deprotonation The formation of the enolate from N-Boc-4-piperidone is a critical equilibrium-driven step. On a larger scale, inefficient mixing or localized temperature fluctuations can hinder complete deprotonation by the base (e.g., LDA).Ensure your base (e.g., Lithium diisopropylamide - LDA) is freshly prepared or properly titrated. For scale-up, consider a slow, subsurface addition of the base to a vigorously stirred solution of the piperidone at -78 °C to maintain homogeneity and temperature control.[2]
Base Degradation Lithium diisopropylamide (LDA) is thermally unstable and can degrade if not handled correctly, leading to a lower effective concentration and incomplete deprotonation.Use a freshly prepared solution of LDA. If using a commercial solution, ensure it has been stored correctly and its molarity is verified before use.
Side Reactions of the Electrophile Ethyl 2-(bromomethyl)acrylate is a reactive electrophile that can undergo self-polymerization or elimination reactions, especially if localized "hot spots" occur during its addition.Add the electrophile dropwise, maintaining a low reaction temperature (-78 °C) to control the exotherm.[2] Consider diluting the electrophile in an anhydrous solvent before addition to improve dispersion.
Presence of Moisture Protic contaminants like water will quench the strong base (LDA) and the reactive enolate intermediate, leading to reduced yields.Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.
Problem 2: Inefficient Intramolecular Cyclization

Symptoms:

  • The starting alkylated intermediate remains largely unreacted after the specified reaction time.

  • Formation of intermolecular reaction products or decomposition.

  • Low yield of the desired spiro-lactone.

Potential Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Insufficient Acid Catalysis The intramolecular cyclization is often acid-catalyzed (e.g., with p-toluenesulfonic acid). On a larger scale, the catalyst concentration may be insufficient to drive the reaction to completion.Ensure the catalytic amount of p-toluenesulfonic acid is accurately measured and added (typically 0.1 eq).[2] Monitor the reaction progress by TLC/LC-MS and consider adding a small additional portion of the catalyst if the reaction stalls.
Ineffective Water Removal The cyclization reaction is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.When using a Dean-Stark apparatus, ensure the solvent is refluxing at a rate sufficient to azeotropically remove water.[2] Check for any leaks in the system that could allow atmospheric moisture to enter.
Steric Hindrance The formation of a spirocyclic center can be sterically demanding.[3] In some cases, the conformation of the molecule may not favor the cyclization pathway.Ensure adequate thermal energy is provided by maintaining a steady reflux.[2] In some challenging cases, exploring alternative catalysts or solvent systems may be necessary.
Problem 3: Difficulties with Boc-Deprotection and Salt Formation

Symptoms:

  • Incomplete removal of the Boc protecting group.

  • Degradation of the spirocyclic product during deprotection.

  • Issues with the precipitation or isolation of the hydrochloride salt.

Potential Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Insufficient Acid A stoichiometric excess of acid is required to both cleave the Boc group and protonate the piperidine nitrogen.Use a sufficient excess of 4M HCl in dioxane (e.g., 5.0 eq).[2] Ensure the reagent is of good quality, as the concentration of HCl in dioxane can decrease over time.
Reaction Temperature While the reaction is typically run at room temperature, on a large scale, the initial addition of acid can be exothermic. Uncontrolled temperature increases can lead to side reactions.Add the acidic solution dropwise to the substrate solution, potentially with initial cooling in an ice bath to manage the exotherm.[2]
Product Isolation The hydrochloride salt may be highly soluble in the reaction solvent, or it may precipitate as a fine, difficult-to-filter solid.If the salt does not precipitate readily, the reaction mixture can be concentrated under reduced pressure.[1] The resulting residue can then be triturated with a non-polar solvent like diethyl ether to induce precipitation and facilitate filtration.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a Boc protecting group on the piperidine nitrogen?

A1: The tert-Butoxycarbonyl (Boc) group serves two primary purposes. Firstly, it deactivates the piperidine nitrogen, preventing it from interfering with the base-mediated enolate formation in the initial alkylation step. An unprotected piperidine nitrogen is basic and would be protonated by the enolate or react with the electrophile. Secondly, the Boc group enhances the solubility of the intermediates in organic solvents, which is advantageous for reaction handling and purification.

Q2: Are there alternative methods for the intramolecular cyclization step?

A2: Yes, while acid-catalyzed cyclization is common, other methods for lactonization exist. For instance, if the intermediate is a carboxylic acid, reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents can be used to promote intramolecular esterification. Radical cyclizations have also been employed for the synthesis of complex spirocyclic systems, offering a different mechanistic pathway that can sometimes overcome challenges seen in ionic reactions.[4][5]

Q3: My final hydrochloride salt is off-white or yellowish. How can I improve its purity and color?

A3: A discolored final product often indicates the presence of impurities carried through from previous steps or minor degradation during the final deprotection and salt formation. To obtain a purer, white solid, consider recrystallization. A common solvent system for recrystallizing hydrochloride salts is a mixture of an alcohol (like ethanol or methanol) and an ether (like diethyl ether or MTBE). Dissolve the crude salt in a minimal amount of the hot alcohol and then slowly add the ether until turbidity is observed. Cooling this mixture should yield purer crystals.

Q4: Can this synthesis be adapted to produce enantiomerically pure this compound?

A4: Achieving an enantiomerically pure product would require the introduction of a chiral element. This could be accomplished through several strategies, such as using a chiral auxiliary on the piperidine ring, employing a chiral catalyst for one of the key bond-forming reactions (e.g., an asymmetric alkylation or cyclization), or resolving a racemic intermediate using a chiral acid. Asymmetric organocatalysis has shown great promise in the enantioselective synthesis of spiro compounds.[6][7]

IV. Visualizing the Workflow

To aid in understanding the key stages of the synthesis and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for addressing low yields.

Diagram 1: General Synthetic Workflow

Synthetic Workflow A N-Boc-4-piperidone B Alkylation with Ethyl 2-(bromomethyl)acrylate A->B 1. LDA, THF, -78°C C Purification of Alkylated Intermediate B->C Workup & Chromatography D Intramolecular Cyclization C->D 2. p-TsOH, Toluene, Reflux E Purification of Boc-protected Spiro-lactone D->E Workup & Chromatography F Boc Deprotection & HCl Salt Formation E->F 3. 4M HCl in Dioxane G Final Product Isolation & Purification F->G Precipitation/Trituration

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Diagram 2: Troubleshooting Low Yield in Alkylation

Troubleshooting Alkylation Start Low Yield in Alkylation Step Q1 Was N-Boc-4-piperidone consumed? Start->Q1 A1_Yes Yes, but multiple side products observed. Q1->A1_Yes Yes A1_No No, starting material remains. Q1->A1_No No Q3 Review Electrophile Addition A1_Yes->Q3 Likely side reactions Q4 Verify Anhydrous Conditions A1_Yes->Q4 Q2 Check Base Quality & Handling A1_No->Q2 Likely deprotonation issue A1_No->Q4 Sol1 Use fresh/titrated LDA. Ensure slow, cold addition. Q2->Sol1 Action Sol2 Add electrophile slowly at -78°C. Consider dilution. Q3->Sol2 Action Sol3 Dry all glassware and solvents. Use inert atmosphere. Q4->Sol3 Action

Caption: A decision tree for troubleshooting low yields in the alkylation of N-Boc-4-piperidone.

V. References

  • Chen, J., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(10), 2735-2741. [Link]

  • Jiao, Y., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry, 89(5), 3441-3452. [Link]

  • Kaur, H., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 754-795. [Link]

  • Li, G., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Lin, C., et al. (2022). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 27(19), 6543. [Link]

  • Maji, R. (2020). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. [Link]

  • Pandey, G., & Tiwari, S. K. (2022). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. ChemistrySelect, 7(30), e202201944. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. [Link]

  • ResearchGate. (n.d.). Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. [Link]

  • Wang, Y., et al. (2018). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 57(34), 11023-11027. [Link]

Sources

Technical Support Center: Stability and Storage of 1-Oxa-8-azaspiro[4.5]decan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decan-2-one and its related derivatives. The unique spirocyclic structure, which incorporates a lactone (cyclic ester) fused to a piperidine ring, presents specific stability challenges that must be managed to ensure experimental integrity and reproducibility. This document outlines the core principles of stability, provides actionable troubleshooting advice, and details best practices for storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this spirocyclic scaffold.

Q1: What is the primary stability concern for this compound and its derivatives?

A1: The most significant stability liability for this class of compounds is the hydrolysis of the γ-butyrolactone ring.[1] As a cyclic ester, the lactone is susceptible to ring-opening cleavage by water. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of a corresponding γ-hydroxy carboxylic acid, which is typically inactive or possesses a different pharmacological profile.[2][3]

Q2: What are the ideal storage conditions for the compound in its solid (powder) form?

A2: For long-term viability, the solid compound should be stored under conditions that minimize exposure to environmental factors that promote degradation.[4] The optimal conditions are:

  • Temperature: Refrigerated (2–8°C) or frozen (≤ -20°C).[4][5]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent potential long-term oxidation.[6]

  • Moisture: In a tightly sealed container, preferably within a desiccator, to rigorously exclude moisture and prevent hydrolysis.

  • Light: Protected from light by using an amber glass vial or storing the container in the dark.[4]

Q3: How should I prepare and store solutions of this compound for experimental use?

A3: Solutions are significantly more prone to degradation than the solid-state material.

  • Solvent Choice: Whenever possible, use dry, aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents lack the ability to donate protons and participate directly in hydrolysis.

  • Aqueous Solutions: If aqueous buffers are required, their preparation and storage are critical. The pH should be maintained in a slightly acidic to neutral range (ideally pH 4-6), where lactone stability is generally highest.[7][8] Avoid alkaline buffers (pH > 7.5), as base-catalyzed hydrolysis is extremely rapid.[2]

  • Storage: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9] Store these aliquots at -80°C for maximum long-term stability.[4] For short-term use (1-2 days), storage at 2-8°C may be acceptable, but stability should be verified.

Q4: Can you elaborate on the effect of pH on the stability of the lactone ring?

A4: The stability of the lactone ring exhibits a pH-dependent profile. The rate of hydrolysis is minimized in a slightly acidic environment.

  • Under strongly acidic conditions (pH < 3): The hydrolysis reaction is specifically acid-catalyzed. While generally slower than base-catalyzed hydrolysis, it can still be a significant degradation pathway.[3]

  • Under alkaline conditions (pH > 7.5): The lactone undergoes rapid, irreversible base-catalyzed hydrolysis (saponification).[2] This process is often the most destructive and should be avoided entirely. The equilibrium is driven towards the ring-opened carboxylate form.[7]

Q5: Do common derivatives of the this compound scaffold have different stability profiles?

A5: While the fundamental vulnerability of the lactone ring remains, substitutions on the azaspiro core can subtly influence stability. For instance, modifications to the piperidine nitrogen (position 8) or other parts of the scaffold can introduce electronic or steric effects.[10][11] However, these effects are generally secondary to the inherent reactivity of the lactone. Therefore, all derivatives containing this spiro-lactone core should be treated with the same precautions regarding moisture, pH, and temperature.

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common stability-related issues encountered during experiments.

Scenario: Unexpected Experimental Results or Purity Issues

You observe a loss of compound activity, poor reproducibility, or the appearance of new peaks in your analytical data (e.g., HPLC, LC-MS).

start_node Purity Issue or Activity Loss Detected q_state Is the compound in solid form or solution? start_node->q_state solid_path Solid Form q_state->solid_path Solid solution_path Solution q_state->solution_path Solution solid_cause Likely Cause: Moisture absorption from atmosphere. solid_path->solid_cause solid_solution Solution: Store solid in a desiccator under inert gas. Re-test purity before use. solid_cause->solid_solution solution_check Analyze by LC-MS. Look for a peak with mass = [M+18]. solution_path->solution_check q_hydrolysis Is [M+18] peak present? solution_check->q_hydrolysis hydrolysis_yes Yes: Hydrolysis Confirmed q_hydrolysis->hydrolysis_yes Yes hydrolysis_no No: Other Degradation q_hydrolysis->hydrolysis_no No hydrolysis_cause Cause: - Aqueous/protic solvent - Incorrect pH (especially >7) - High temperature - Multiple freeze-thaw cycles hydrolysis_yes->hydrolysis_cause hydrolysis_solution Solution: 1. Switch to dry aprotic solvent (e.g., DMSO). 2. If aqueous, buffer to pH 4-6. 3. Aliquot and store at -80°C. hydrolysis_cause->hydrolysis_solution other_cause Possible Cause: - Oxidation - Photodegradation hydrolysis_no->other_cause other_solution Solution: - Purge solutions with N₂ or Ar. - Store in amber vials, protected from light. other_cause->other_solution

Caption: Troubleshooting workflow for compound degradation.

Primary Degradation Pathway

The primary mechanism of degradation is the hydrolytic opening of the lactone ring. This process is reversible under acidic conditions but is essentially irreversible under basic conditions where the resulting carboxylate is stabilized.

compound This compound (Stable Lactone Form) degraded γ-Hydroxy Carboxylic Acid (Ring-Opened, Inactive Form) compound->degraded Hydrolysis (H₂O, H⁺ or OH⁻ catalysis) degraded->compound Recyclization (Acidic Conditions)

Caption: Primary hydrolytic degradation pathway.

Section 3: Protocols and Best Practices

Protocol 1: Recommended Storage and Handling Procedures

Adherence to proper storage protocols is the most effective strategy for preventing compound degradation.

ConditionSolid CompoundIn Aprotic Solvent (e.g., DMSO)In Aqueous Buffer
Temperature ≤ -20°C (Long-term) 2-8°C (Short-term)≤ -20°C (preferably -80°C)≤ -80°C (Mandatory)
Atmosphere Inert Gas (N₂/Ar), DesiccatedInert Gas (N₂/Ar)Not applicable
Container Tightly-sealed amber glass vialTightly-sealed vial with septum capPolypropylene tubes
Handling Weigh quickly in low humidityUse dry syringes/pipette tipsPrepare fresh, use immediately
pH Control Not applicableNot applicableBuffer to pH 4-6
Freeze-Thaw Minimize openingAliquot to avoidAliquot to avoid (critical)
Protocol 2: Basic Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[12] This protocol provides a basic framework based on ICH guidelines.

Objective: To intentionally degrade the compound under various stress conditions to assess its stability profile.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a suitable solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[13]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 1-4 hours (expect rapid degradation).[13]

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[14]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.[15]

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (e.g., 1.2 million lux hours) or direct sunlight for 24-48 hours.[16][13]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Interpretation:

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the parent peak and any new peaks (degradants). Aim for 5-20% degradation for optimal results.[14]

    • Use LC-MS to obtain mass data for the degradants to aid in structural elucidation.

References

  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983. Available from: [Link]

  • Acevedo-Jake, A. M., et al. (2022). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available from: [Link]

  • Kuznetsova, A. A., et al. (2021). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. ResearchGate. Available from: [Link]

  • Lee, H., et al. (2021). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release. Available from: [Link]

  • Kuznetsova, A. A., et al. (2021). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI. Available from: [Link]

  • LePla, R. C., et al. (2018). Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Bioconjugate Chemistry. Available from: [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1923). XV.—The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions. Available from: [Link]

  • Kumar, D. S., & Kumar, D. A. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Shinde, P. G., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Rawas-Qalaji, M. M., et al. (2013). Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled Temperatures. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • Gasser, G., et al. (2010). Stability and removal of spironolactone from wastewater. Journal of Environmental Science and Health, Part A. Available from: [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available from: [Link]

  • Woźniak, D., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). Available from: [Link]

  • PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one. PubChem. Available from: [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem. Available from: [Link]

  • Barry, A. L., & Effinger, L. J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Current Microbiology. Available from: [Link]

  • Fujifilm Wako. (2024). How To Properly Store Reagents. FUJIFILM Wako Pyrostar. Available from: [Link]

  • Dera, R. (2016). Answer to "Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?". ResearchGate. Available from: [Link]

  • IJSDR. (2022). Heterocyclic compounds for the sustainability, and existence of human life. International Journal of Scientific Development and Research. Available from: [Link]

  • Wu, Y., et al. (2021). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Diastereoselectivity in 1-Oxa-8-azaspiro[4.5]decan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and clinical candidates.[1] Its synthesis, however, presents a significant stereochemical challenge: controlling the relative orientation of substituents around the spirocyclic core. The formation of the spirocenter via intramolecular cyclization reactions, such as the Michael addition or Pictet-Spengler reaction, often yields a mixture of diastereomers.[2][3] Achieving a high diastereomeric ratio (dr) is critical, as different diastereomers can exhibit vastly different pharmacological profiles.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It addresses common issues encountered during the synthesis, explains the mechanistic principles governing diastereoselectivity, and offers field-proven strategies to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve selectivity?

A poor diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To improve selectivity, you must increase this energy gap.

Possible Causes & Recommended Actions:

  • Insufficient Steric Hindrance: The default reaction pathway may not have significant steric barriers to differentiate the diastereomeric transition states.

    • Solution 1: Modify the Catalyst. Switch to a bulkier catalyst. For organocatalyzed reactions, such as those using proline or its derivatives, moving from proline to a diphenylprolinol silyl ether can create a more sterically demanding chiral pocket, forcing the substrate into a more ordered transition state.[4] For metal-catalyzed reactions, altering the ligand set (e.g., using bulkier phosphine ligands) can achieve a similar effect.[5]

    • Solution 2: Modify the Substrate. Introduce bulkier protecting groups on the piperidine nitrogen (e.g., change from Boc to Cbz or a substituted benzyl group). This can influence the preferred conformation of the cyclization precursor, thereby directing the attack from a specific face.

  • Reaction Temperature is Too High: Higher temperatures provide enough energy to overcome the small activation energy barrier between the two pathways, leading to a loss of selectivity.

    • Solution: Lower the Reaction Temperature. Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) is one of the most effective ways to enhance diastereoselectivity.[6] While this may slow the reaction rate, the improvement in selectivity is often substantial. Monitor the reaction closely for completeness.

  • Solvent Effects: The solvent can influence transition state stability through polarity and hydrogen bonding interactions.

    • Solution: Screen Different Solvents. A change from a polar aprotic solvent (like THF or DCM) to a nonpolar solvent (like toluene or hexanes) can alter the transition state geometry and improve the diastereomeric ratio. Protic solvents should be used with caution as they can interfere with certain catalysts but may be beneficial in specific cases.

Workflow: Troubleshooting Poor Diastereoselectivity

Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.

Q2: The reaction is very slow and gives low yields, especially after lowering the temperature.

Improving selectivity by lowering the temperature can sometimes stall the reaction. A balance must be struck between rate and selectivity.

Possible Causes & Recommended Actions:

  • Low Catalyst Activity at Reduced Temperature: The chosen catalyst may not be sufficiently active at lower temperatures.

    • Solution 1: Increase Catalyst Loading. A modest increase in catalyst loading (e.g., from 5 mol% to 10-20 mol%) can often compensate for the reduced turnover frequency at lower temperatures without significantly impacting selectivity.

    • Solution 2: Switch to a More Active Catalyst. Some catalysts are designed for high activity. For example, certain chiral phosphoric acids or N-heterocyclic carbenes (NHCs) can promote spirolactonization with high efficiency even at lower temperatures.[7]

  • Poor Solubility: Reactants or catalysts may have poor solubility at lower temperatures, effectively reducing their concentration in the solution phase.

    • Solution: Change the Solvent. Find a solvent that maintains solubility for all components at the target temperature. For example, dichloromethane (DCM) often offers better solubility at low temperatures than toluene.

Q3: My results are not reproducible. What factors should I control more stringently?

Reproducibility issues often stem from subtle, uncontrolled variables in the experimental setup.

Possible Causes & Recommended Actions:

  • Atmospheric Moisture or Oxygen: Many organometallic catalysts and strong bases (like LDA or LiHMDS) are sensitive to moisture and oxygen.

    • Solution: Use Rigorous Anhydrous/Inert Techniques. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.

  • Reagent Purity and Stoichiometry: Impurities in starting materials or slight errors in stoichiometry can have a large impact.

    • Solution: Purify Reagents and Be Precise. Purify starting materials via chromatography, distillation, or recrystallization if necessary. Use precise weighing and calibrated microliter syringes for accurate stoichiometry, especially for the limiting reagent and catalyst.

  • Reaction Time and Quenching: In reactions that may be reversible or where the product can epimerize, the timing of the quench is critical.

    • Solution: Monitor the Reaction Closely. Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent potential degradation or equilibration to an undesired diastereomeric ratio.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common mechanism for this spirocyclization, and how does it control the stereochemical outcome?

The most common pathway is an intramolecular Michael addition.[2] In this reaction, a nucleophile (often an enolate generated from the lactone precursor or a related moiety) attacks an α,β-unsaturated acceptor tethered to the same molecule.

The diastereoselectivity is determined in the cyclization step. The molecule will adopt a chair-like or boat-like transition state conformation to minimize steric strain. The substituents on the forming ring will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. The catalyst or existing stereocenters create a chiral environment that makes one transition state significantly lower in energy than the other, leading to the preferential formation of one diastereomer.

Mechanism: Diastereoselective Intramolecular Michael Addition

G cluster_0 Reaction Pathway cluster_1 Key Factors A Acyclic Precursor (with nucleophile Nu and acceptor) B Transition State A (Lower Energy) Leads to Product A A->B Favored Path (Less Steric Strain) C Transition State B (Higher Energy) Leads to Product B A->C Disfavored Path (More Steric Strain) D Product A (Major Diastereomer) B->D E Product B (Minor Diastereomer) C->E F Catalyst Steric Bulk F->B Influences Strain G Reaction Temperature G->B Controls Energy Barrier H Solvent Polarity H->B Stabilizes TS I Substrate Conformation I->B Pre-organizes

Caption: The reaction proceeds via competing transition states, with selectivity determined by factors that influence their relative energies.

FAQ 2: How can I accurately determine the diastereomeric ratio (dr) of my product mixture?

Accurate determination of the dr is essential for optimizing your reaction.

  • ¹H NMR Spectroscopy: This is the most common method. Look for well-resolved signals corresponding to protons that are unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often ideal. Careful integration of these distinct peaks provides the ratio.[8] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, allowing for much clearer integration.[9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers, but it is also highly effective for separating diastereomers.[10][11][12] Using a chiral stationary phase (CSP), you can often achieve baseline separation of the diastereomers, allowing for highly accurate quantification by integrating the peak areas.[13][14]

  • Gas Chromatography (GC): If the products are volatile and thermally stable, GC with a chiral column can also be used for separation and quantification.

FAQ 3: Can I use a Crystallization-Induced Diastereomer Transformation (CIDT) to improve my final product's purity?

Yes, this is a powerful technique if your system allows for it. A CIDT is possible if the newly formed stereocenter is adjacent to an acidic proton, allowing for epimerization (equilibration) under basic or acidic conditions. If one diastereomer is significantly less soluble than the other, it will crystallize from the equilibrating solution. According to Le Châtelier's principle, the equilibrium will shift to continuously form the less soluble, crystallizing diastereomer, potentially converting the entire mixture into a single, solid diastereomer.[15] This requires careful selection of the solvent system to promote both equilibration and selective crystallization.

Key Experimental Protocols

Protocol 1: General Procedure for a Catalyst-Screening Experiment
  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your starting material and a set of catalysts (e.g., 4-5 different chiral organocatalysts) in the chosen anhydrous solvent (e.g., Toluene).

  • Reaction Setup: To a series of oven-dried reaction vials, add the starting material stock solution (e.g., 0.1 mmol).

  • Catalyst Addition: Add each respective catalyst stock solution (e.g., 0.01 mmol, 10 mol%) to its designated vial.

  • Initiation & Incubation: Place all vials in a cooling bath set to the desired temperature (e.g., 0 °C). Stir for the designated time (e.g., 24 hours).

  • Quenching & Workup: Quench the reactions by adding a saturated aqueous solution of NH₄Cl. Extract the organic components with an appropriate solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction vial by ¹H NMR to determine the diastereomeric ratio.

Data Summary Table: Example of Catalyst/Solvent Screen
EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1ProlineDCM25129560:40
2ProlineToluene25129165:35
3ProlineToluene0248580:20
4(S)-Diphenylprolinol TMS EtherToluene0248892:8
5(S)-Diphenylprolinol TMS EtherToluene-204875>95:5

Data are illustrative and will vary based on specific substrates and conditions.

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. Available at: [Link]

  • The Royal Society of Chemistry (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Supplementary Information. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • ResearchGate (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • Wang, T., et al. (2019). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications. Available at: [Link]

  • Wang, X., et al. (2022). Enantio-, atrop-, and diastereoselective macrolactonization to access type III cyclophanes. Nature Communications. Available at: [Link]

  • OAE Publishing Inc. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Chemical Synthesis. Available at: [Link]

  • ResearchGate (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available at: [Link]

  • Dong, G., et al. (2018). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. ACS Publications. Available at: [Link]

  • Amgen (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Manchester NMR Methodology Group (n.d.). Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Available at: [Link]

  • ResearchGate (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Available at: [Link]

  • Shirakawa, S., et al. (2021). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Catalyst-Controlled Regio- and Stereoselective Bromolactonization. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, A. C., et al. (2021). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Karimov, R. R., & Edwards, J. T. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

  • G. M. L. Berardi, et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Hep Journals (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Available at: [Link]

  • Zhang, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • Foley, D. A., & Welch, C. J. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: [Link]

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  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara Institutional Research Repository. Available at: [Link]

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Resolving solubility issues of 1-Oxa-8-azaspiro[4.5]decan-2-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that realizing the full potential of a novel compound requires overcoming experimental hurdles. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and practical protocols for resolving solubility challenges with 1-Oxa-8-azaspiro[4.5]decan-2-one in your biological assays.

Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in designing a successful experimental plan. Key properties are summarized below.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₄O₂PubChem[1]-
Molecular Weight 154.21 g/mol PubChem[1]Essential for calculating molar concentrations for stock solutions.
logP (o/w) 1.347 (Estimated)The Good Scents Company[2]Indicates moderate lipophilicity (hydrophobicity). Compounds with logP > 0 are often poorly soluble in aqueous media.
Water Solubility 1647 mg/L (10.7 mM) (Estimated)The Good Scents Company[2]While not completely insoluble, this level is low enough to cause precipitation when diluting a concentrated organic stock solution into an aqueous assay buffer.

The compound's moderate lipophilicity is the primary driver of the solubility challenges you may be observing.

Q2: I dissolved this compound in DMSO and it looked clear, but it precipitated immediately when I added it to my cell culture media. Why?

A2: This is a classic and very common phenomenon known as anti-solvent precipitation. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[3] However, your cell culture medium or assay buffer is almost entirely aqueous.

Here's the causality:

  • In 100% DMSO: The DMSO molecules effectively surround (solvate) the compound, keeping it in solution.

  • Upon Dilution: When you introduce this concentrated DMSO stock into the aqueous buffer, you cause a drastic shift in solvent polarity. Water and DMSO are miscible, so the DMSO rapidly diffuses away from the compound.[4]

  • Precipitation: The water molecules cannot effectively solvate the hydrophobic this compound, causing it to crash out of solution and form a precipitate.[5] This is especially true if the final concentration in the assay exceeds the compound's aqueous solubility limit (~10.7 mM, and likely much lower in high-salt buffers).[2][6]

Troubleshooting Guide: Step-by-Step Resolution

If you are observing precipitation, follow this logical troubleshooting workflow.

Step 1: Foundational Check - Stock Solution Preparation and Handling

Before exploring complex solutions, ensure your stock solution preparation is flawless. Inaccurate or degraded stock solutions are a primary source of experimental variability.[7][8]

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

  • Calculation:

    • Target Concentration: 100 mM (0.1 mol/L)

    • Molecular Weight: 154.21 g/mol

    • To make 1 mL (0.001 L) of a 100 mM stock, you need:

      • Mass (mg) = 0.1 mol/L * 0.001 L * 154.21 g/mol * 1000 mg/g = 15.42 mg

  • Procedure:

    • Accurately weigh approximately 15.42 mg of this compound using a calibrated analytical balance.[9] Record the exact mass.

    • Transfer the compound to an appropriate sterile vial (e.g., an amber glass vial to protect from light).

    • Add high-purity, anhydrous DMSO to reach a final volume that yields a 100 mM concentration based on the exact mass weighed.

    • Vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[10]

    • Store aliquots at -20°C or -80°C, protected from light and moisture.

Step 2: Systematic Dilution & Kinetic Solubility Assessment

The next step is to determine the practical solubility limit in your specific assay buffer. This is often called the "kinetic solubility."[11][12]

dot

Caption: Troubleshooting workflow for compound precipitation.

Protocol 2: Turbidimetric Kinetic Solubility Assay

This protocol uses light scattering (measured as absorbance on a plate reader) to detect the formation of precipitate.[12][13]

  • Preparation:

    • In a 96-well clear-bottom plate, add your assay buffer/media to each well.

    • Prepare a serial dilution of your 100 mM this compound DMSO stock in 100% DMSO.

  • Execution:

    • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells containing the assay buffer, ensuring the final DMSO concentration is consistent and ideally ≤1%.[14]

    • Include a "vehicle control" with DMSO only.

    • Shake the plate for 5 minutes and let it equilibrate at room temperature for 1-2 hours.

  • Analysis:

    • Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 500-620 nm.[13]

    • Plot the absorbance reading vs. the compound concentration. The concentration at which the absorbance sharply increases above the baseline is the kinetic solubility limit.[12] You must work below this concentration.

Step 3: Advanced Solubilization Strategies

If you require a higher concentration than is achievable by simple dilution, you must modify your formulation. It is critical that for any new excipient added, you run a vehicle control in your assay to ensure the excipient itself does not cause biological effects.[15][16]

Option A: Co-solvents (e.g., PEG-400, Ethanol)

Co-solvents are water-miscible organic solvents that can help "bridge the gap" in polarity between the compound and the aqueous medium.[17] Polyethylene glycol 400 (PEG-400) is a common choice.[18][19]

  • Mechanism: They reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[20]

  • Pros: Simple to implement.

  • Cons: Can affect protein stability and enzyme activity at higher concentrations.[21][22] Requires extensive validation with vehicle controls.

Option B: Cyclodextrins (e.g., HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are powerful tools for solubilizing poorly soluble drugs.[23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[24]

  • Mechanism: The hydrophobic this compound molecule becomes encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[26][27]

  • Pros: Highly effective, often biocompatible, and widely used in pharmaceutical formulations.[25]

  • Cons: Can sometimes extract lipids from cell membranes at very high concentrations. Requires careful validation.

dot

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Solubilization using HP-β-Cyclodextrin

  • Preparation of HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer. Warm gently (to ~40-50°C) to aid dissolution. Allow to cool and filter sterilize.

  • Complexation:

    • Method 1 (Pre-complexation): Dissolve this compound directly into the HP-β-CD solution. This may require stirring or sonicating for an extended period (1-24 hours) to achieve equilibrium. This becomes your new, aqueous-based stock solution.

    • Method 2 (In-situ): Add your DMSO stock of the compound to an assay buffer that already contains a working concentration of HP-β-CD (e.g., 1-5% w/v). The cyclodextrin in the buffer will help capture and solubilize the compound as it is diluted.

  • Optimization: The optimal molar ratio of compound to cyclodextrin must be determined empirically. Start with a high molar excess of cyclodextrin (e.g., 1:100 compound:CD) and titrate down.

  • Validation: Crucially, run a parallel experiment with the HP-β-CD vehicle alone at the same final concentration used to dissolve your compound to ensure it does not interfere with your assay readout.

Final Recommendations
  • Start Simple: Always begin by optimizing your dilution protocol and confirming the kinetic solubility limit in your specific assay medium before moving to more complex formulations.

  • Document Everything: Keep meticulous records of solvent lots, compound mass, and storage conditions.

  • Vehicle Controls are Non-Negotiable: Any experiment using a solubilizing agent (co-solvent, cyclodextrin) is incomplete without a corresponding vehicle control. Low solubility can affect assays by underestimating activity, reducing hit rates, and creating variable data.

We trust this guide will empower you to overcome the solubility challenges associated with this compound and generate reliable, reproducible data. For further assistance, please do not hesitate to contact our technical support team.

References
  • Legrand, F. X., et al. (2007). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]

  • Janzen, W. P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Goyal, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Georgakopoulos, C. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem. Available at: [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Mattson, M. N., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. Available at: [Link]

  • (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]

  • Moody, L. (2022). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Sharma, D., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. SpringerLink. Available at: [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Kumar, A., & Jose, J. (2024). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. Available at: [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at: [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Available at: [Link]

  • Taylor, P. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. Available at: [Link]

  • (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Kammerer, S. (2018). Drug stock solutions best practices?. ResearchGate. Available at: [Link]

  • (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available at: [Link]

  • Sirotkin, V. A., & Khadiullina, A. V. (2017). Effects of polyethylene glycol on stability of α-chymotrypsin in aqueous ethanol solvent. ResearchGate. Available at: [Link]

  • Shapiro, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC - NIH. Available at: [Link]

  • Farrington, W. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

  • Nielsen, G. D., & Larsen, S. T. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Mondal, T., & Jana, B. (2018). Polyethylene glycol behaves like weak organic solvent. ResearchGate. Available at: [Link]

  • Chieli, E., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. Available at: [Link]

Sources

Technical Support Center: Enhancing Brain Uptake of 1-Oxa-8-azaspiro[4.5]decan-2-one Radioligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decan-2-one based radioligands. This guide is designed to provide expert insights and practical troubleshooting strategies to overcome the common challenge of poor brain uptake. By understanding the underlying mechanisms and employing systematic experimental approaches, you can significantly improve the central nervous system (CNS) penetration of your novel radiotracers.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the brain uptake of this compound based radioligands.

Q1: What are the primary obstacles limiting the brain uptake of novel radioligands?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key challenges include:

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), actively pump xenobiotics, including many small molecule drugs and radioligands, out of the brain endothelial cells and back into the bloodstream.[1][2]

  • Physicochemical Properties: The molecule's intrinsic properties, such as high molecular weight, low lipophilicity, high polar surface area, and a large number of hydrogen bond donors and acceptors, can hinder its ability to passively diffuse across the lipid-rich membranes of the BBB.

  • Metabolic Instability: Rapid metabolism in the periphery can reduce the concentration of the intact radioligand available to cross the BBB. Radiometabolites formed may have different physicochemical properties and may not be brain-penetrant.[3][4]

Q2: Are this compound based structures inherently poor candidates for brain imaging?

A2: Not necessarily. While the spirocyclic nature of this scaffold can contribute to a higher molecular weight and potential for P-gp recognition, it also offers a rigid structure that can be beneficial for target binding. One study on 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptors reported a compound with high initial brain uptake in mice.[5] This suggests that with careful structural modifications, this scaffold can be optimized for brain penetration. The key is to systematically evaluate and modify the physicochemical properties of your specific derivatives.

Q3: What are the ideal physicochemical properties for a brain-penetrant radioligand?

A3: While there are no absolute rules, general guidelines for CNS drug candidates that can be applied to radioligands include:

PropertySuggested RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to passively diffuse across the BBB.
Lipophilicity (ClogP) 1.5 - 3.5A balance is needed; too low and it won't cross the lipid membrane, too high and it may have high non-specific binding and be a P-gp substrate.
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce interactions with the polar head groups of the lipid bilayer.
Hydrogen Bond Acceptors (HBA) ≤ 5Fewer hydrogen bond acceptors also contribute to better membrane permeability.
pKa of Basic Center 7.5 - 10.5A basic pKa can be beneficial for interacting with the negatively charged surface of the BBB, but a high degree of ionization at physiological pH can be detrimental.

This table synthesizes information from multiple sources on CNS drug design principles.[6]

Q4: How can I quickly assess if my compound is a P-gp substrate?

A4: An in vitro P-gp substrate assay is the most direct way. This typically involves using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, in a transwell assay. By measuring the bidirectional transport of your compound (apical-to-basolateral vs. basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the development of this compound based radioligands.

Problem 1: Low in vivo Brain-to-Blood Ratio in Animal Models

Your PET imaging or biodistribution studies show minimal uptake in the brain, with the majority of the radioactivity remaining in the periphery.

A Low Brain-to-Blood Ratio Observed B Step 1: In Vitro BBB Permeability Assay (e.g., PAMPA or Caco-2/MDCK) A->B C Step 2: P-gp Substrate Assessment (MDCK-MDR1 Transwell Assay) B->C Good Permeability E Low Passive Permeability B->E Poor Permeability D Step 3: Metabolic Stability Assay (Liver Microsomes or Plasma) C->D Low Efflux Ratio F High P-gp Efflux C->F High Efflux Ratio G Rapid Metabolism D->G Low Stability H Optimize Physicochemical Properties: - Decrease TPSA - Reduce HBD/HBA - Modulate Lipophilicity E->H I Structural Modifications to Evade P-gp: - Reduce Lipophilicity - Add Polar Groups - Mask HBDs F->I J Modify Metabolically Labile Sites: - Introduce Halogens - Use Bioisosteric Replacements G->J

Caption: A logical workflow for troubleshooting low brain uptake.

  • Cause A: Poor Passive Permeability

    • Diagnosis: Your compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) or a standard Caco-2/MDCK transwell assay.[7]

    • Solution:

      • Analyze Physicochemical Properties: Compare the calculated properties (MW, ClogP, TPSA, HBD/HBA) of your compound to the ideal ranges for CNS drugs.

      • Structural Modification:

        • Reduce TPSA and HBD/HBA: Can you replace a polar group with a non-polar one without losing target affinity? For example, consider replacing a hydroxyl or amine group with a methyl or fluoro group.

        • Optimize Lipophilicity: If ClogP is too low, consider adding lipophilic groups. If it's too high, consider adding more polar functionalities.

  • Cause B: P-glycoprotein (P-gp) Efflux

    • Diagnosis: Your compound shows good passive permeability but has a high efflux ratio (>2) in an MDCK-MDR1 transwell assay.

    • Solution:

      • Reduce Lipophilicity: High lipophilicity is often correlated with P-gp substrate activity. A slight decrease in ClogP might be beneficial.

      • Introduce Polar Groups: Strategically adding a polar group can disrupt the interaction with the P-gp binding pocket.

      • Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can sometimes "hide" polar groups from P-gp.

      • Co-administration with a P-gp Inhibitor (for pre-clinical studies): To confirm P-gp involvement in vivo, you can dose your animal model with a known P-gp inhibitor (e.g., cyclosporine A or verapamil) prior to injecting your radioligand. A significant increase in brain uptake following P-gp inhibition strongly suggests that your compound is a substrate.[1]

  • Cause C: Rapid Peripheral Metabolism

    • Diagnosis: Your compound shows good permeability and low P-gp efflux in vitro, but still has low brain uptake in vivo. An in vitro metabolic stability assay with liver microsomes or plasma shows rapid degradation of the parent compound.[3]

    • Solution:

      • Identify Metabolically Labile Sites: Use LC-MS/MS to identify the metabolites and pinpoint the site of metabolic attack on your molecule.

      • Block Metabolism: Introduce chemical modifications at the labile site. For example, if an aromatic ring is being hydroxylated, you can add a fluorine or chlorine atom to block that position.

      • Bioisosteric Replacement: Replace a metabolically unstable group with a more stable bioisostere. For example, an ester, which is prone to hydrolysis, could potentially be replaced with a 1,2,4-oxadiazole.

Problem 2: High Non-Specific Binding in the Brain

Your radioligand enters the brain, but the PET signal is diffuse and does not localize to the target-rich regions. The signal does not decrease significantly after administration of a blocking dose of a known antagonist.

A High Non-Specific Binding Observed B Step 1: Evaluate Lipophilicity (ClogP) A->B C Step 2: In Vitro Autoradiography on Brain Slices B->C Optimal E High Lipophilicity (ClogP > 3.5) B->E High D Step 3: Assess Plasma Protein Binding C->D Target-Specific Binding F Diffuse Binding in White Matter C->F Observed G High Plasma Protein Binding (>95%) D->G High H Reduce Lipophilicity: - Introduce Polar Moieties - Remove Lipophilic Groups E->H I Modify Structure to Reduce Lipid Membrane Interactions F->I J Optimize Structure to Decrease Affinity for Plasma Proteins G->J

Caption: A systematic approach to troubleshooting high non-specific binding.

  • Cause A: Excessive Lipophilicity

    • Diagnosis: The calculated ClogP of your compound is > 3.5. In vitro autoradiography on brain tissue slices shows high binding in lipid-rich white matter regions.

    • Solution:

      • Reduce Lipophilicity: The most straightforward approach is to introduce more polar functional groups or remove lipophilic ones, provided this does not compromise target affinity. The goal is to lower the ClogP into the optimal 2-3 range.

  • Cause B: High Plasma Protein Binding

    • Diagnosis: An in vitro plasma protein binding assay reveals that >95% of your compound is bound to plasma proteins.

    • Solution:

      • Structural Modification: This is a challenging issue to address without affecting other properties. Sometimes, reducing lipophilicity can also decrease plasma protein binding. Changes to acidic or basic functional groups can also have an impact.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guide.

Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells

Objective: To determine if a compound is a substrate for the P-glycoprotein efflux transporter.

Materials:

  • MDCK-MDR1 and wild-type MDCK cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • Test compound stock solution (in DMSO)

  • Positive control P-gp substrate (e.g., digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and MDCK cells onto the transwell inserts at a density that will form a confluent monolayer in 3-5 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • A-to-B (Apical to Basolateral) Transport: Add the test compound (at a final concentration of e.g., 1-10 µM, with DMSO concentration <0.5%) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • To confirm P-gp involvement, run a parallel experiment in the presence of a P-gp inhibitor like verapamil (e.g., 100 µM).

  • Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation:

    • An ER > 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor or is low in wild-type MDCK cells, indicates that the compound is a P-gp substrate.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the rate of metabolism of a compound by liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (in DMSO)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for quantification

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver microsomes, and test compound (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold stop solution to quench the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

  • Interpretation: A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized and may have poor in vivo stability.

References

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  • Uddin, M. S., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]

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  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

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  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

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Methods for the chiral separation of 1-Oxa-8-azaspiro[4.5]decan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful chiral separation of complex molecules like 1-Oxa-8-azaspiro[4.5]decan-2-one is critical for advancing research and development. This spirocyclic lactam, containing a key stereocenter, requires precise enantioselective analysis and purification, as individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common challenges encountered during the chiral resolution of this compound class. We will move from overarching strategies to specific, actionable troubleshooting steps.

Core Methodologies for Chiral Separation

The resolution of this compound enantiomers can be approached via several robust methods. The choice of technique often depends on the scale of the separation (analytical vs. preparative), available equipment, and the stage of drug development.

  • Chiral Chromatography (HPLC & SFC): This is the most powerful and widely used approach for both analytical and preparative separations.[2] The principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[3]

    • Supercritical Fluid Chromatography (SFC): SFC has become the technique of choice for chiral separations in the pharmaceutical industry.[4][5] It uses supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity. This results in faster separations, higher efficiency, lower backpressure, and a significant reduction in organic solvent consumption, aligning with green chemistry principles.[6][7]

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a versatile and essential tool.[2] It can be operated in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity options with polysaccharide and macrocyclic glycopeptide-based columns.[8]

  • Enzymatic Kinetic Resolution: This technique utilizes the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For a lactone, this could involve enantioselective hydrolysis or transesterification. The result is a mixture of the unreacted enantiomer and a new product, which can then be separated using standard achiral chromatography.[9][10]

  • Diastereomeric Crystallization: A classical but effective method, particularly for larger scales. It involves reacting the basic nitrogen of the azaspirocycle with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt can often be selectively crystallized from a suitable solvent.[9][11]

Troubleshooting and Optimization Guide

This section addresses specific issues in a question-and-answer format, providing the causality behind the problem and clear, actionable protocols for resolution.

Issue 1: Poor or No Enantiomeric Resolution in HPLC/SFC

Q: I'm injecting my racemic this compound standard, but I see only a single peak or two poorly resolved peaks (Resolution < 1.5). What's wrong?

This is the most common challenge in chiral method development. The root cause is insufficient differential interaction between your enantiomers and the selected Chiral Stationary Phase (CSP) under the current conditions.[3] Chiral recognition is a highly specific process, and there is no universal CSP that works for all molecules.[12]

Probable Causes & Step-by-Step Solutions:

  • Cause A: Inappropriate CSP Selection. The shape, functionality, and chiral pockets of the CSP are not suitable for your spirocyclic structure.

    • Solution: Perform a CSP Screening. Method scouting across multiple columns is essential. A recommended starting set includes 3-5 columns with complementary chiral selectors. Polysaccharide-based phases (amylose and cellulose derivatives) are an excellent starting point due to their broad applicability.

      Protocol: Initial SFC Column Screening

      • Column Set: Select 4 columns (e.g., Daicel CHIRALPAK® AD-H, AS-H, and CHIRALCEL® OD-H, OJ-H).[5]

      • Sample Prep: Dissolve the racemic standard in an alcohol like ethanol or your mobile phase co-solvent.[13]

      • Mobile Phase: Use CO2 as the main mobile phase.

      • Co-solvents: Screen with Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) as modifiers.

      • Gradient: Run a fast, generic gradient (e.g., 5% to 40% co-solvent over 5-10 minutes).

      • Evaluation: Analyze the chromatograms for any sign of peak separation (shoulders or partial resolution). A "hit" is any condition that shows two distinct retention times.

  • Cause B: Suboptimal Mobile Phase. The mobile phase composition, including the type of alcohol modifier and additives, critically influences chiral recognition.

    • Solution: Optimize the Mobile Phase Modifier and Additives.

      • Test Different Alcohols: If a hit is found with MeOH, re-run the analysis with EtOH and IPA. The change in the alcohol's size and hydrogen bonding properties can dramatically affect resolution.

      • Incorporate an Additive: Since this compound contains a basic nitrogen atom, secondary interactions with residual acidic silanols on the silica support can cause peak tailing and poor resolution. Adding a small amount of a basic additive (e.g., 0.1-0.5% diethylamine (DEA) or triethylamine (TEA)) to your co-solvent will mask these sites and typically improve peak shape and resolution.[13][14]

  • Cause C: Incorrect Temperature. Temperature affects the thermodynamics of the chiral interaction.

    • Solution: Evaluate Column Temperature. Analyze the sample at different temperatures (e.g., 25°C, 35°C, 40°C). Sometimes, lower temperatures can enhance the stability of the transient diastereomeric complexes, improving resolution, though this may also increase analysis time.[14]

Troubleshooting Workflow: Poor Resolution

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing, Splitting) in HPLC/SFC

Q: I have some separation, but my peaks are tailing badly or are split into two. What is happening?

Poor peak shape compromises resolution and quantification accuracy. Tailing is often caused by unwanted secondary interactions, while splitting can result from several issues including column problems or sample injection effects.[15]

Probable Causes & Step-by-Step Solutions:

  • Cause A: Analyte Interaction with Silica (Tailing). The basic nitrogen on your molecule is interacting with acidic silanol groups on the CSP's silica support.

    • Solution: Use a Basic Additive. As mentioned above, adding 0.1-0.5% DEA or another basic modifier to the mobile phase is the most effective way to mitigate this issue.[14]

  • Cause B: Sample Overload (Tailing/Broadening). Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce Sample Concentration. Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If peak shape improves with lower concentration, you were overloading the column.[14]

  • Cause C: Sample Solvent Incompatibility (Peak Splitting/Distortion). If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte band to spread improperly at the column inlet.[16]

    • Solution: Match Sample Solvent to Mobile Phase. Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample and is miscible with the mobile phase.[13] For SFC, using an alcohol is generally a safe choice.

  • Cause D: Column Contamination or Void (Peak Splitting). A blocked inlet frit or a void (a channel) in the stationary phase bed can cause the sample path to split, resulting in a split peak for all components.[15][17]

    • Solution: Clean or Replace the Column. First, try back-flushing the column according to the manufacturer's instructions (disconnect it from the detector first). If this doesn't work, the inlet frit may need to be replaced. For persistent issues, especially with older columns, a void may have formed, and the column must be replaced.[17] Using a guard column is a good preventative measure.[17]

Issue 3: Low Enantioselectivity in Enzymatic Resolution

Q: I'm trying to resolve my spiro-lactone with a lipase, but the reaction shows very low enantioselectivity (low e.e. at ~50% conversion). How can I improve this?

Low enantioselectivity (a low E-value) means the enzyme is not discriminating effectively between the two enantiomers.[18] This can be influenced by the choice of enzyme, solvent, and reaction temperature.

Probable Causes & Step-by-Step Solutions:

  • Cause A: Suboptimal Enzyme Choice. Not all lipases will be effective for your specific substrate.

    • Solution: Screen a Panel of Enzymes. Test a variety of commercially available lipases (e.g., Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia, Lipase from Aspergillus niger).[10] Even small differences in the enzyme's active site can lead to large differences in selectivity.

  • Cause B: Unfavorable Reaction Environment (Solvent). The organic solvent can significantly impact enzyme activity and selectivity by affecting its conformation.[19]

    • Solution: Screen Different Solvents. Run the reaction in a range of solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (MTBE), and tetrahydrofuran (THF). A non-polar solvent like hexane or toluene often provides high enantioselectivity.

  • Cause C: High Reaction Temperature. Higher temperatures increase reaction rates but can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[18]

    • Solution: Lower the Reaction Temperature. Try running the reaction at a lower temperature (e.g., room temperature, 4°C, or even 0°C). Be aware that this will decrease the reaction rate, so you will need to monitor the reaction over a longer period to reach the optimal ~50% conversion.[18]

Frequently Asked Questions (FAQs)

Q1: Which separation method should I try first? For most pharmaceutical applications, starting with a chiral SFC screening is the most efficient strategy.[20] It is fast, highly successful (~75% success rate in initial screening), and uses less solvent than HPLC.[20] If SFC is unavailable, a systematic HPLC screening is the next best choice.

Q2: How do I choose the right set of chiral columns for screening? Since predicting the best column is difficult, a screening approach is necessary.[3] Select a set of 3-5 columns with diverse chiral selectors. A standard set often includes polysaccharide-based columns (amylose and cellulose phenylcarbamate derivatives) and may include a Pirkle-type or macrocyclic glycopeptide column for broader coverage.[14]

Q3: My compound is an acid. Would I still use a basic additive? No. For acidic compounds, an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid is used to suppress the deprotonation of the analyte, which improves peak shape.[13][14] For your this compound, which has a basic nitrogen, a basic additive is appropriate.

Q4: Can I switch a column between HPLC and SFC systems? Yes, but with caution. Immobilized CSPs are robust and can handle a wider range of solvents, making them more suitable for switching between systems.[21] Coated CSPs are more delicate. It is critical to ensure the column is thoroughly flushed with a mutually miscible solvent (like isopropanol) when changing from a normal-phase HPLC system (e.g., hexane-based) to an SFC system.[13] Always consult the column care manual.

Q5: What is "Dynamic Kinetic Resolution" and can I use it? Dynamic Kinetic Resolution (DKR) is a more advanced technique that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[22] This allows for a theoretical yield of 100% of a single enantiomer, rather than the 50% maximum of standard kinetic resolution. It requires a suitable racemization catalyst that does not interfere with the enzyme. While powerful, it is more complex to set up than standard resolution methods.

Experimental Protocols & Data

Protocol: Standard Chiral SFC Screening for this compound

This protocol outlines a typical screening workflow on an analytical SFC system.

  • System Preparation:

    • Ensure the SFC system is equilibrated and the CO2 supply is sufficient.

    • Prime all solvent lines (e.g., Modifier A: MeOH, B: EtOH, C: IPA; all containing 0.2% DEA).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic analyte in EtOH.

    • Prepare a working solution of 0.2 mg/mL by diluting the stock with EtOH.

  • Column Installation:

    • Install the screening columns in an automated column switcher.

  • Method Setup:

    • Create a sequence to inject the sample onto each column using each of the three modifiers.

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 120 bar

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

    • Gradient Program:

      • 0.0 min: 5% Modifier

      • 5.0 min: 45% Modifier

      • 5.5 min: 45% Modifier

      • 5.6 min: 5% Modifier

      • 7.0 min: End of Run

  • Data Analysis:

    • Review the chromatograms from all 12 runs (4 columns x 3 modifiers).

    • Identify the condition(s) that provide the best resolution and peak shape.

    • Proceed to optimize the "hit" by adjusting the gradient slope or running isocratically at a co-solvent percentage just below the elution percentage observed in the gradient run.

Data Summary: Illustrative Screening Conditions

The table below summarizes typical parameters for a chiral SFC screening.

ParameterCondition 1Condition 2Condition 3Condition 4
Instrument Analytical SFC SystemAnalytical SFC SystemAnalytical SFC SystemAnalytical SFC System
Column CHIRALPAK® AD-3CHIRALPAK® AS-3CHIRALCEL® OD-3CHIRALCEL® OJ-3
Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Mobile Phase A Supercritical CO2Supercritical CO2Supercritical CO2Supercritical CO2
Mobile Phase B MeOH + 0.2% DEAEtOH + 0.2% DEAIPA + 0.2% DEAMeOH + 0.2% DEA
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min3.0 mL/min
Temperature 35°C35°C35°C35°C
Back Pressure 120 bar120 bar120 bar120 bar
Overall Chiral Method Development Workflow

Caption: General workflow for developing a chiral separation method.

References
  • Regis Technologies. Request Chiral Handbook for HPLC & SFC Separations.
  • Chromatography Today. Chiral Handbook for HPLC and SFC Separations - Second Edition.
  • Daicel Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • BenchChem. Technical Support Center: Enhancing Enantioselectivity in Enzymatic Resolutions.
  • National Institutes of Health (NIH). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy.
  • Waters Corporation. Preparative SFC Method Development.
  • Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • Wikipedia. Supercritical fluid chromatography.
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonizations. (n.d.).
  • New insights into supercritical fluid chromatography for chiral separations. Analytical Methods (RSC Publishing).
  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.
  • MDPI. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Zhang, F.-R., et al. (2021). Enzymatic Kinetic Resolution of Bulky Spiro-Epoxyoxindoles via Halohydrin Dehalogenase-Catalyzed Enantio- and Regioselective Azidolysis. ResearchGate.
  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Journal of the American Chemical Society. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry, 67(4), 1261-1265.
  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.).
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate.
  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013).
  • BenchChem. A Comparative Guide to the Validation of a Chiral HPLC Method for Spiro[3.5]nonan-2-ol.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate.
  • Phenomenex. Chiral HPLC Separations.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Kitaguchi, H., et al. Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC - NIH.
  • MDPI. Enantiomers and Their Resolution.
  • Albanese, V., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.
  • Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. (n.d.). ChemRxiv.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed.
  • MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH.
  • PubChem. 8-oxa-2-azaspiro[4.5]decan-1-one.

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Validation & Comparative

A Comparative Analysis of M1 vs. M2 Receptor Affinity for 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the binding affinities of various 1-Oxa-8-azaspiro[4.5]decan-2-one derivatives for the M1 and M2 muscarinic acetylcholine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, elucidates the underlying structure-activity relationships, and provides detailed experimental protocols to support further research in this area.

Introduction: The Significance of M1 and M2 Receptor Selectivity

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Among the five subtypes (M1-M5), the M1 and M2 receptors are of significant therapeutic interest due to their distinct physiological roles and signaling pathways.

The M1 receptor is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] This cascade ultimately increases intracellular calcium levels, leading to neuronal excitation.[1][4] M1 receptors are highly expressed in the hippocampus and cortex and are critically involved in cognitive processes such as learning and memory.[5] This makes them a key target for the development of cognitive enhancers for conditions like Alzheimer's disease.

In contrast, the M2 receptor is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] M2 receptors also modulate inwardly-rectifying potassium channels.[7] They function as autoreceptors on cholinergic nerve terminals, regulating acetylcholine release, and are abundantly expressed in the heart, where their activation slows the heart rate.[7]

Given these opposing functional roles, the development of ligands with high selectivity for either the M1 or M2 receptor subtype is a crucial objective in medicinal chemistry to achieve desired therapeutic effects while minimizing off-target side effects. The this compound scaffold has emerged as a promising template for the design of selective muscarinic agonists.

Comparative Binding Affinity of this compound Derivatives

The following table summarizes the in vitro binding affinities (Ki values) of a series of this compound derivatives for M1 and M2 receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio (Ki M2 / Ki M1)Reference
17 CH3=O2.61.80.69[9]
18 C2H5=O1011011[9]
29 CH3=CH2191507.9[9]
26 CH3Dithiolane191005.3[9]
28 C2H5Dithiolane444309.8[9]
37 CH3=NOH150>1000>6.7[9]
YM796 CH3=CH2191507.9[10]
YM954 C2H5=O1011011[10]

Data compiled from published studies.[9][10]

Structure-Activity Relationship (SAR) Insights

The data reveals key structural modifications to the this compound scaffold that influence affinity and selectivity for M1 versus M2 receptors.

  • Substitution at the 2-position: Extending the alkyl group at the 2-position from a methyl (compound 17 ) to an ethyl group (compound 18 ) significantly enhances M1 selectivity.[9] This suggests that the M1 receptor's binding pocket can accommodate a larger substituent at this position, while the M2 receptor cannot.

  • Modification at the 3-position: Replacing the carbonyl group at the 3-position with a methylene group (compound 29 ), a dithioketal (compounds 26 and 28 ), or an oxime (compound 37 ) generally leads to a preferential affinity for the M1 receptor over the M2 receptor.[9] This indicates that the steric and electronic properties of this position are critical for differentiating between the two receptor subtypes.

  • Non-selective Derivatives: The parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 ), demonstrates high affinity for both M1 and M2 receptors with no significant selectivity.[9]

SAR_Insights cluster_scaffold This compound Core cluster_mods Structural Modifications cluster_outcomes Receptor Affinity & Selectivity Scaffold Core Scaffold R1 R1 at C2 Scaffold->R1 R2 R2 at C3 Scaffold->R2 M1_Affinity M1 Affinity R1->M1_Affinity Ethyl > Methyl M2_Affinity M2 Affinity R1->M2_Affinity Ethyl decreases affinity M1_Selectivity Increased M1 Selectivity R1->M1_Selectivity R2->M1_Affinity =CH2, Dithiolane, =NOH R2->M2_Affinity =CH2, Dithiolane, =NOH decrease affinity R2->M1_Selectivity

Caption: Structure-Activity Relationship for M1/M2 Selectivity.

Experimental Protocol: Radioligand Binding Assay for M1/M2 Receptor Affinity

The determination of binding affinities (Ki values) for novel compounds at M1 and M2 receptors is typically achieved through competitive radioligand binding assays.[11][12] This method measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at human M1 and M2 muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing human M1 or M2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine for M1, and [3H]quinuclidinyl benzilate ([3H]QNB) for M2.[10][13]

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically a 10-point dilution series). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 1 µM atropine.

    • Add 50 µL of the radioligand at a concentration near its Kd value.

    • Initiate the binding reaction by adding 50 µL of the receptor membrane preparation to each well. The final volume will be 200 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow Start Start Assay Plate_Setup Plate Setup (Total, Non-specific, Test Compound) Start->Plate_Setup Reagent_Addition Add Buffer, Compound/Atropine, Radioligand, and Receptor Membranes Plate_Setup->Reagent_Addition Incubation Incubate to Reach Equilibrium Reagent_Addition->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Unbound) Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting (CPM) Washing->Counting Data_Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathway Differentiation: M1 vs. M2 Receptors

The selectivity of these compounds is functionally significant due to the distinct signaling cascades initiated by M1 and M2 receptors.

M1 Receptor Signaling (Gq-coupled): Activation of the M1 receptor by an agonist leads to the dissociation of the Gq protein alpha subunit. This subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. DAG, along with Ca2+, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in neuronal excitation.[1][2]

M2 Receptor Signaling (Gi-coupled): Upon agonist binding, the M2 receptor activates the Gi protein. The alpha subunit of the Gi protein inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA). The beta-gamma subunit of the Gi protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and an inhibitory cellular response.[6][7][8]

Signaling_Pathways cluster_M1 M1 Receptor Pathway (Gq) cluster_M2 M2 Receptor Pathway (Gi) M1 M1 Receptor Gq Gq Protein M1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response1 Neuronal Excitation PKC->Response1 M2 M2 Receptor Gi Gi Protein M2->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits (α) GIRK GIRK Channel Gi->GIRK Activates (βγ) cAMP ↓ cAMP AC->cAMP Response2 Inhibitory Response cAMP->Response2 GIRK->Response2

Caption: Differential Signaling of M1 and M2 Muscarinic Receptors.

Conclusion

The this compound scaffold serves as a versatile platform for developing muscarinic receptor ligands. Structure-activity relationship studies have demonstrated that specific modifications at the 2- and 3-positions of the spirocyclic system are crucial for achieving selectivity for the M1 over the M2 receptor. Derivatives such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18 , YM954) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29 , YM796) exhibit promising M1-selective profiles, highlighting their potential as therapeutic agents for cognitive disorders.[9][10] The methodologies and data presented in this guide provide a framework for the continued exploration and optimization of this chemical series in the quest for highly selective M1 agonists.

References

  • Muscarinic acetylcholine receptor M1 - Wikipedia. [Link]

  • The signal transduction pathways activated downstream of the M2... - ResearchGate. [Link]

  • Muscarinic acetylcholine receptor M2 - Wikipedia. [Link]

  • Regulation of Signal Transduction at M2 Muscarinic Receptor - Institute of Physiology, Czech Academy of Sciences. [Link]

  • Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor - MDPI. [Link]

  • The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - University of Arizona. [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. [Link]

  • The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed. [Link]

  • Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed Central. [Link]

  • In vitro muscarinic receptor radioligand-binding assays - PubMed. [Link]

  • CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD - Charles University. [Link]

  • ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8-azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS-86. - ResearchGate. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips - PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - ResearchGate. [Link]

  • Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes - PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. [Link]

  • Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[8][15]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice - PubMed. [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed. [Link]

  • Health Sciences Muscarinic M1 and M2 receptors, fasting and seizure development in animals - DergiPark. [Link]

  • Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed. [Link]

  • Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PubMed Central. [Link]

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A Comparative Guide to the Synthetic Methodologies of Oxa-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The oxa-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and clinical drug candidates.[1][2] Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for targeting complex biological systems. This guide provides a comparative analysis of the principal synthetic methodologies for constructing this valuable spirocyclic system, offering researchers and drug development professionals a comprehensive overview of the available strategies. Each methodology is presented with a critical evaluation of its strengths and limitations, detailed experimental protocols, and quantitative data to support informed decision-making in synthetic planning.

Gold and Palladium Relay Catalytic Tandem Cyclization: A Modern Approach to Diastereoselective Synthesis

This cutting-edge methodology offers a highly efficient and diastereoselective route to 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. The reaction proceeds via a sophisticated gold and palladium relay catalysis, involving the initial formation of a furan-derived azadiene from a readily accessible enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole generated from a vinyl benzoxazinanone.[3][4]

Mechanistic Insights and Advantages

The elegance of this method lies in its domino nature, where multiple bond-forming events occur in a single pot, leading to a significant increase in molecular complexity. The use of a dual catalytic system allows for sequential activation of the substrates, ensuring high selectivity. Key advantages of this methodology include its broad functional group compatibility, the use of readily available starting materials, and excellent diastereoselectivity.[3]

Experimental Protocol: Diastereoselective Synthesis of a 2-Oxa-7-azaspiro[4.5]decane Derivative

Materials:

  • Enynamide (1.0 equiv)

  • Vinyl benzoxazinanone (1.2 equiv)

  • AuCl(IPr) (2 mol%)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the enynamide, vinyl benzoxazinanone, AuCl(IPr), Pd(OAc)₂, and PPh₃.

  • Add anhydrous DCM via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxa-7-azaspiro[4.5]decane derivative.

Comparative Data
EntryEnynamide Substituent (R¹)Vinyl Benzoxazinanone Substituent (R²)Yield (%)Diastereomeric Ratio (d.r.)
1PhenylH85>20:1
24-MethylphenylH82>20:1
34-ChlorophenylH78>20:1
4PhenylMethyl75>20:1

Table 1: Substrate scope and yields for the Au/Pd catalyzed synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.

Workflow Diagram

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_cycloaddition Key Transformation Enynamide Enynamide Azadiene Furan-derived Azadiene (in situ) Enynamide->Azadiene Au(I) catalysis VinylBenzoxazinanone Vinyl Benzoxazinanone PdPiAllyl Pd-π-allyl Dipole (in situ) VinylBenzoxazinanone->PdPiAllyl Pd(0) catalysis AuCatalyst AuCl(IPr) AuCatalyst->Azadiene PdCatalyst Pd(OAc)₂ / PPh₃ PdCatalyst->PdPiAllyl Cycloaddition [2+4] Cycloaddition Azadiene->Cycloaddition PdPiAllyl->Cycloaddition Product 2-Oxa-7-azaspiro[4.5]decane Derivative Cycloaddition->Product

Caption: Au/Pd Relay Catalytic Tandem Cyclization Workflow.

1,3-Dipolar Cycloaddition: A Versatile Route to Spiro-pyrrolidines

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and widely used method for the construction of five-membered nitrogen-containing heterocycles. This strategy can be effectively employed to synthesize the pyrrolidine or piperidine ring of the oxa-azaspiro[4.5]decane system. The azomethine ylides are typically generated in situ from the thermal or catalytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone.[5]

Mechanistic Considerations and Scope

This [3+2] cycloaddition reaction offers a high degree of control over the stereochemistry of the newly formed stereocenters. The regioselectivity of the addition is governed by the electronic properties of both the azomethine ylide and the dipolarophile.[5] A wide range of substrates can be employed, making this a versatile tool for generating diverse libraries of spirocyclic compounds.

Experimental Protocol: Synthesis of an 8-Oxa-2-azaspiro[4.5]decane Derivative

Materials:

  • Tetrahydropyran-4-one (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • N-Phenylmaleimide (1.0 equiv)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add tetrahydropyran-4-one, sarcosine, and N-phenylmaleimide in toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 8-oxa-2-azaspiro[4.5]decane derivative.

Comparative Data
EntryDipolarophileYield (%)
1N-Phenylmaleimide75
2Dimethyl acetylenedicarboxylate68
3Acrylonitrile55
4(E)-Stilbene42

Table 2: Scope of dipolarophiles in the 1,3-dipolar cycloaddition synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives.

Workflow Diagram

G cluster_start Starting Materials cluster_generation In Situ Generation cluster_cycloaddition Key Transformation Ketone Tetrahydropyran-4-one AzomethineYlide Azomethine Ylide Ketone->AzomethineYlide AminoAcid Sarcosine AminoAcid->AzomethineYlide Condensation & Water Removal Dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition AzomethineYlide->Cycloaddition Product 8-Oxa-2-azaspiro[4.5]decane Derivative Cycloaddition->Product

Caption: 1,3-Dipolar Cycloaddition Workflow.

Oxa-Pictet-Spengler Reaction: Formation of the Isochroman Moiety

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines. Its oxygen analog, the Oxa-Pictet-Spengler reaction, provides an efficient route to isochromans and other pyran-fused aromatic systems.[6][7][8] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. For the synthesis of oxa-azaspiro[4.5]decane derivatives, a suitably functionalized piperidone derivative can be employed as the ketone component.

Catalysts and Reaction Conditions

A variety of Brønsted and Lewis acids can catalyze the Oxa-Pictet-Spengler reaction. More recently, milder and more efficient catalysts such as iron(III) triflate (Fe(OTf)₃) have been developed.[9] The reaction is typically carried out at elevated temperatures in a non-polar solvent.

Experimental Protocol: Synthesis of a Spiro[isochroman-1,4'-piperidine] Derivative

Materials:

  • 2-(4-Methoxyphenyl)ethanol (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • Iron(III) triflate (Fe(OTf)₃) (5 mol%)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-(4-methoxyphenyl)ethanol, N-Boc-4-piperidone, and Fe(OTf)₃.

  • Add anhydrous toluene via syringe and heat the reaction mixture to 80 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data
Entryβ-ArylethanolCarbonyl CompoundCatalystYield (%)
12-PhenylethanolN-Boc-4-piperidoneFe(OTf)₃72
22-(4-Methoxyphenyl)ethanolN-Boc-4-piperidoneFe(OTf)₃85
32-(3,4-Dimethoxyphenyl)ethanolN-Boc-4-piperidoneFe(OTf)₃88
42-PhenylethanolCyclohexanoneFe(OTf)₃65

Table 3: Synthesis of spiro[isochroman-piperidine] derivatives via the Oxa-Pictet-Spengler reaction.

Workflow Diagram

G cluster_start Starting Materials cluster_activation Activation & Intermediate Formation cluster_cyclization Key Transformation Arylethanol β-Arylethanol Cyclization Intramolecular Electrophilic Aromatic Substitution Arylethanol->Cyclization Piperidone N-Boc-4-piperidone Oxocarbenium Oxocarbenium Ion (in situ) Piperidone->Oxocarbenium Lewis Acid Activation Catalyst Fe(OTf)₃ Catalyst->Oxocarbenium Oxocarbenium->Cyclization Product Spiro[isochroman-1,4'-piperidine] Derivative Cyclization->Product G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Transformation HomoallylicAmine Homoallylic Amine IminiumIon Iminium Ion (in situ) HomoallylicAmine->IminiumIon Aldehyde Aldehyde Aldehyde->IminiumIon Condensation Catalyst BF₃·OEt₂ Catalyst->IminiumIon Cyclization Intramolecular Cyclization IminiumIon->Cyclization Product Oxa-azaspiro[4.5]decane Derivative Cyclization->Product G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Transformation Aldehyde Aldehyde with Tethered Dienophile Oxabutadiene 1-Oxa-1,3-butadiene (in situ) Aldehyde->Oxabutadiene ActiveMethylene Active Methylene Compound ActiveMethylene->Oxabutadiene Knoevenagel Condensation Catalyst Piperidine Catalyst->Oxabutadiene Cyclization Intramolecular Hetero-Diels-Alder Reaction Oxabutadiene->Cyclization Product Oxa-azaspiro[4.5]decane Analog Cyclization->Product G Start N-Boc-4-piperidone Step1 Spirocyclization (Bucherer-Bergs & Glycolic Acid) Start->Step1 Intermediate 1-Oxa-8-(tert-butoxycarbonyl) -azaspiro[4.5]decan-3-one Step1->Intermediate Step2 Boc Deprotection (HCl in Dioxane) Intermediate->Step2 FreeBase 1-Oxa-8-azaspiro[4.5]decan-3-one Step2->FreeBase Step3 Salt Formation (HCl in Ether) FreeBase->Step3 Product 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride Step3->Product

Sources

A Comparative Guide to the Sigma-1 Receptor Selectivity of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Oxa-8-azaspiro[4.5]decan-2-one derivatives and their selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold in developing selective σ1 receptor ligands for therapeutic and research applications.

The Strategic Importance of Sigma-1 Receptor Selectivity

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: σ1 and σ2.[1] The σ1 receptor, in particular, is a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses.[2] This multifaceted role has implicated the σ1 receptor in a range of pathological conditions, making it an attractive therapeutic target for central nervous system disorders, neurodegenerative diseases, and pain management.[1][2]

Conversely, the σ2 receptor is often overexpressed in proliferating cancer cells, and its ligands have been investigated for their potential in oncology.[3][4] Given the distinct and sometimes opposing physiological roles of these two receptor subtypes, achieving high selectivity for the σ1 receptor is a critical objective in drug discovery. A highly selective ligand minimizes off-target effects that could arise from interacting with the σ2 receptor, thereby enhancing the therapeutic window and reducing the potential for adverse effects. The this compound scaffold has emerged as a promising framework for developing such selective σ1 receptor ligands.

Comparative Analysis of this compound Derivatives

A study by Jia et al. (2020) systematically synthesized and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives to explore their affinity and selectivity for sigma receptors.[5] The core structure of these compounds is depicted below:

(Note: A placeholder image is used. A chemical structure drawing tool would be used to generate the actual image of the core scaffold.)

Caption: The core chemical scaffold of this compound.

The following table summarizes the in vitro binding affinities (Ki) and selectivity ratios for a selection of these derivatives. The binding affinities were determined using competitive radioligand binding assays with -pentazocine for σ1 receptors and [3H]DTG for σ2 receptors.

CompoundR GroupKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio (σ2/σ1)
5 Benzyl1.8335.419
6 4-Fluorobenzyl0.6113.522
7 4-Methoxybenzyl0.8921.724
8 4-(2-Fluoroethoxy)benzyl0.4720.744
9 3,4-Dimethoxybenzyl1.2528.923
11 2-(4-Fluorophenyl)ethyl12.124.62
Data sourced from Jia et al., 2020.[5]

From this data, a clear structure-activity relationship (SAR) emerges. The introduction of a benzyl group at the 8-position of the spirocyclic core confers nanomolar affinity for the σ1 receptor. Modifications to the phenyl ring of the benzyl substituent significantly influence both affinity and selectivity. Notably, compound 8 , featuring a 4-(2-fluoroethoxy)benzyl group, demonstrates the highest affinity for the σ1 receptor (Ki = 0.47 nM) and the most pronounced selectivity over the σ2 receptor (44-fold).[5] This suggests that the electronic and steric properties of the substituent at the para position of the benzyl ring are critical determinants of σ1 receptor recognition and selectivity for this scaffold.

Comparison with Alternative Sigma-1 Selective Ligands

To contextualize the performance of the this compound derivatives, it is instructive to compare their binding profiles with those of well-established σ1 receptor ligands.

CompoundChemical ClassKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio (σ2/σ1)
Compound 8 This compound0.4720.744
(+)-Pentazocine Benzomorphan3.15,500~1774
PRE-084 Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine2.216,000~7272
SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine17.41784103
Data for (+)-Pentazocine, PRE-084, and SA4503 are representative values from the literature and may vary depending on assay conditions.

This comparison highlights that while established ligands like (+)-Pentazocine and PRE-084 exhibit higher selectivity ratios, the optimized this compound derivative, compound 8 , possesses a remarkably high affinity for the σ1 receptor, surpassing that of many standard ligands.[5] The moderate but significant selectivity of compound 8 , combined with its high affinity, makes it a valuable lead compound for further optimization. The unique spirocyclic scaffold may offer advantages in terms of physicochemical properties and metabolic stability, which are critical considerations in drug development.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is fundamental to characterizing the selectivity of novel compounds. The following is a generalized protocol for a competitive radioligand binding assay for σ1 and σ2 receptors.

Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Guinea pig brain homogenates for σ1 receptors; Rat liver homogenates for σ2 receptors.

  • Radioligands: -pentazocine (for σ1); [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) (for σ2).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compounds: this compound derivatives and reference ligands at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of excess haloperidol) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 Determination & Ki Calculation Scintillation_Counting->Data_Analysis Receptor_Selectivity cluster_ligands Ligands cluster_receptors Receptors Selective_Ligand Selective Ligand (e.g., Compound 8) Sigma1 Sigma-1 Receptor (Target) Selective_Ligand->Sigma1 High Affinity Sigma2 Sigma-2 Receptor (Off-Target) Selective_Ligand->Sigma2 Low Affinity Non_Selective_Ligand Non-Selective Ligand Non_Selective_Ligand->Sigma1 High Affinity Non_Selective_Ligand->Sigma2 High Affinity

Caption: High selectivity implies strong binding to the target and weak binding to off-targets.

Conclusion

The this compound scaffold represents a promising platform for the development of high-affinity σ1 receptor ligands. Structure-activity relationship studies have demonstrated that strategic substitutions on the benzyl moiety can fine-tune both affinity and selectivity. Specifically, compound 8 , with a 4-(2-fluoroethoxy)benzyl group, has emerged as a lead candidate with sub-nanomolar affinity for the σ1 receptor and a 44-fold selectivity over the σ2 receptor. [5]While established reference ligands may offer higher selectivity ratios, the potent affinity of this novel spirocyclic derivative warrants further investigation. Future work should focus on optimizing the selectivity profile of this scaffold while retaining its high affinity, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Chemical Neuroscience, 12(11), 1858–1879. [Link]

  • Yao, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Sadeghian, H., et al. (2021). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 22(21), 11538. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • Collier, T. L., et al. (2015). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 69(5), 244–251. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • ResearchGate. Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 8, 14−18, 36, and 38. [Link]

  • Wünsch, B., et al. (2016). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Semantic Scholar. [Link]

  • Maurice, T., & Abate, C. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International journal of molecular sciences, 24(12), 10300. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 336–347. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Abate, C., & Maurice, T. (2022). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]

  • PubChem. 8-oxa-1-azaspiro[4.5]decan-2-one. [Link]

  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in pharmacological sciences, 37(4), 262–278. [Link]

  • Spadaro, O., et al. (2019). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 10(28), 2755–2770. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]

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A Comparative Guide to the Antitumor Efficacy of 1-Oxa-4-Azaspironenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 1-oxa-4-azaspironenone derivatives, a class of spirodienone compounds demonstrating significant potential in oncology research. We will objectively compare the performance of various derivatives against several cancer cell lines, elucidate their mechanisms of action, and provide detailed, field-proven protocols for evaluating their efficacy. The core objective is to equip researchers and drug development professionals with the technical insights necessary to advance the study of these promising anticancer agents.

Introduction: The Rationale for 1-Oxa-4-Azaspironenone Derivatives

Spirodienone compounds have garnered considerable attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] More significantly, many have shown potent anticancer activity, establishing them as a promising scaffold for therapeutic development.[1][2] The 1-oxa-4-azaspironenone core structure represents a strategic evolution of this scaffold.

Early spirodienone derivatives containing conjugated dienone fragments raised concerns about potential off-target effects due to the Michael addition reaction with nucleophilic groups in the body.[1] To mitigate this and reduce potential side effects, newer series of 1-oxa-4-azaspironenone derivatives were synthesized. The design strategy involved eliminating the α,β-unsaturated olefinic bond to lower Michael reactivity while incorporating heteroatoms to enhance hydrophilicity and improve binding interactions with target molecules.[1][3] This guide focuses on the antitumor performance of these optimized derivatives.

Comparative Antitumor Activity: A Data-Driven Analysis

The antitumor potential of newly synthesized compounds is primarily assessed through in vitro cytotoxicity screening against a panel of cancer cell lines.[4][5] This initial phase is crucial for identifying the most potent derivatives and informing go/no-go decisions in the drug discovery pipeline.[5]

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Multiple studies have evaluated series of 1-oxa-4-azaspironenone derivatives against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, is the key metric for comparison.

The data below summarizes the IC50 values for several promising derivatives, compared against standard chemotherapeutic agents Bendamustine and Vorinostat. Lower IC50 values indicate higher potency.

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)Source
6b --0.18 [1]
6d 0.26 --[1]
8d -0.10 -[1]
11b 0.18 --[2][6][7][8][9]
11d -0.09 -[2][6][7][8]
11h 0.19 0.08 0.15 [2][6][7][8][9]
11k -0.08 0.14 [2][6][7][8]
12c --0.14 [2][6][7][8]
Bendamustine>20>20>20[2]
Vorinostat>2010.36>20[2]

Key Insights:

  • High Potency: A significant number of derivatives exhibit potent, sub-micromolar activity against all three cell lines.[1][2][9]

  • Superior Performance: Nearly all tested derivatives demonstrated more potent antitumor activity against MDA-MB-231 and HeLa cells than the positive controls, Bendamustine and Vorinostat.[2]

  • Lead Candidates: Compound 11h emerges as a particularly promising candidate, showing strong and consistent cytotoxicity across all three tested cancer cell lines with IC50 values of 0.19 µM (A549), 0.08 µM (MDA-MB-231), and 0.15 µM (HeLa).[2][9] Similarly, compounds 8d and 11k show exceptional potency against the MDA-MB-231 breast cancer cell line (IC50 of 0.10 µM and 0.08 µM, respectively).[1][2][8]

Selectivity and Reduced Harm to Non-Cancerous Cells

A critical aspect of a viable drug candidate is its selectivity towards cancer cells over healthy cells. To assess this, the cytotoxicity of lead compounds is often tested against normal cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC).

In one study, compound 8b was compared with the positive control drug SAHA (Vorinostat) and a precursor compound (5b) for its effect on HUVEC cells. The results indicated that the optimized compound 8b caused the least harm to the normal HUVEC cells, highlighting the success of the design strategy aimed at reducing off-target toxicity.[1]

Unveiling the Mechanism of Action

Understanding how a compound kills cancer cells is fundamental for its development. Experimental evidence suggests that 1-oxa-4-azaspironenone derivatives exert their antitumor effects primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.[1]

G cluster_0 Mechanism of Action Compound 1-Oxa-4-Azaspironenone Derivative (e.g., 8b) Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Proposed mechanism of antitumor activity.

Induction of Apoptosis

Apoptosis is a controlled process of cell death essential for eliminating damaged or cancerous cells.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method used to detect apoptosis.[11][12] It leverages the fact that in early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10][12][13] PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[12]

  • Annexin V+/PI- : Early apoptotic cells

  • Annexin V+/PI+ : Late apoptotic or necrotic cells

  • Annexin V-/PI- : Live, healthy cells

Treatment of MDA-MB-231 breast cancer cells with 10 µM of compound 8b demonstrated a clear induction of apoptosis. Compared to the control, the percentage of early-stage apoptotic cells increased from 4.66% to 10.9%, and the late-stage apoptotic population grew from 1.02% to 3.00%.[1]

Cell Cycle Arrest

The cell cycle is the series of events that take place in a cell leading to its division and duplication.[14] Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for therapeutics. Flow cytometry with DNA-binding dyes like Propidium Iodide (PI) allows researchers to analyze the distribution of cells in different phases of the cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15] Studies have shown that treatment with these derivatives can inhibit tumor cell proliferation by blocking the cell cycle.[1] For instance, novel spiro-isoxazolidine derivatives have been shown to arrest cancer cells in the sub-G1 phase, indicative of apoptosis.[16]

Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is measured spectrophotometrically.

G cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solvent) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1-oxa-4-azaspironenone derivatives. Replace the old media with fresh media containing the compounds at various concentrations. Include wells for "untreated control" (vehicle only) and "blank" (media only).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results on a dose-response curve to determine the IC50 value.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol describes how to prepare and stain cells with Propidium Iodide (PI) for cell cycle analysis by flow cytometry.[15] The principle is that PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content.[15][17]

G cluster_2 Cell Cycle Analysis Workflow A 1. Harvest & Wash Cells (~1x10^6 cells) B 2. Fix Cells (Ice-cold 70% Ethanol) A->B C 3. Wash & Resuspend in PBS B->C D 4. Treat with RNase A (Removes RNA signal) C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Incubate (In the dark) E->F G 7. Analyze with Flow Cytometer F->G H 8. Model Cell Cycle Distribution G->H

Caption: Workflow for PI-based cell cycle analysis.

Methodology:

  • Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash the cells with ice-cold phosphate-buffered saline (PBS) by centrifuging at ~300 x g for 5 minutes.[10]

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step fixes the cells and permeabilizes their membranes.[17][18] Incubate for at least 30 minutes at 4°C (can be stored for weeks at -20°C).[17][19]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A. Incubate for 15-30 minutes at 37°C. This step is critical to ensure that only DNA is stained, as PI also binds to double-stranded RNA.[15][17]

  • PI Staining: Add the PI staining solution to the cells.

  • Incubation: Incubate the cells for at least 15 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity will distinguish cell populations with 2n DNA content (G0/G1 phase), intermediate DNA content (S phase), and 4n DNA content (G2/M phase).[15]

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the dual-staining method using Annexin V-FITC and PI to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[11][12]

G cluster_3 Apoptosis Assay Workflow A 1. Induce Apoptosis (Treat cells with compound) B 2. Harvest & Wash Cells (Use non-enzymatic detachment) A->B C 3. Resuspend in 1X Annexin Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate (15 min) (Room temp, in dark) D->E F 6. Add more Binding Buffer E->F G 7. Analyze Immediately by Flow Cytometry F->G H 8. Quantify Cell Populations G->H

Caption: Workflow for Annexin V/PI apoptosis detection.

Methodology:

  • Induce Apoptosis: Treat cells with the 1-oxa-4-azaspironenone derivative for the desired time. Prepare control samples (untreated cells).

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic method like scraping or using an EDTA solution to preserve membrane integrity.[10]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1x10^6 cells/mL.[10][13]

  • Staining: Transfer about 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions (typically ~5 µL of each).[10][20]

  • Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[13][20]

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13] The analysis will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]

Conclusion and Future Directions

The systematic evaluation of 1-oxa-4-azaspironenone derivatives reveals a class of compounds with highly potent and selective antitumor activity. Derivatives such as 11h , 8d , and 11k have demonstrated sub-micromolar efficacy against breast, lung, and cervical cancer cell lines, significantly outperforming standard chemotherapeutics in vitro.[1][2][8][9] The mechanism of action appears to be multifactorial, involving the induction of apoptosis and arrest of the cell cycle.[1]

The successful design strategy of modifying the spirodienone core to reduce Michael reactivity has yielded compounds with a favorable preliminary safety profile, showing less harm to non-cancerous cells.[1] These findings strongly support the continued investigation of 1-oxa-4-azaspironenone derivatives. Future research should focus on comprehensive structure-activity relationship (SAR) studies, in vivo efficacy and toxicity evaluations in animal models, and deeper exploration of the specific molecular targets and signaling pathways involved. Compound 11h , in particular, stands out as a promising candidate for further preclinical development.[2][9]

References

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  • Abcam. Annexin V staining assay protocol for apoptosis. Abcam.
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • KUMC. The Annexin V Apoptosis Assay. KUMC.
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  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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  • Das, P., Omollo, A. O., Sitole, L. J., et al. (2015). Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. PMC.
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  • Pinto, M., Sousa, E., & Santos, M. M. (2013). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. PubMed.
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  • Yang, Z., Zhong, Q., Zheng, S., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[12][18]deca-6,9-diene-3,8-dione Derivatives. PMC.

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A Comparative Analysis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as Alpha- and Beta-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Adrenergic Receptor Targeting

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a compelling starting point in medicinal chemistry for the development of novel adrenergic receptor ligands. This rigid, three-dimensional structure offers a unique topographical presentation of pharmacophoric elements, which can lead to high affinity and selectivity for specific receptor subtypes. Adrenergic receptors, broadly classified into α and β subtypes, are pivotal in regulating cardiovascular function. Consequently, molecules that can selectively block these receptors are of significant therapeutic interest, particularly in the management of hypertension. This guide provides a comparative analysis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, evaluating their performance as both alpha- and beta-adrenergic blockers based on available preclinical data.

Comparative Analysis of Adrenergic Blocking Activity

A study by Freed, M. E., et al. (1982) detailed the synthesis and antihypertensive evaluation of forty-three new 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.[1] The primary goal was to develop potent antihypertensive agents, with a particular focus on creating mixed α- and β-adrenergic receptor blockers.[1]

Alpha-Adrenergic Blocking Activity: A Tale of Two Subtypes

Several synthesized compounds demonstrated significant α-adrenergic blocking properties. Notably, the nature of the substituent at the 8-position of the spirocyclic core was found to be a critical determinant of both potency and selectivity between α1 and α2 subtypes.

Two lead compounds, 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) and 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][3]decan-2-one), were examined in detail in canine models.[1] The investigation revealed a clear differentiation in their α-adrenergic antagonism:

  • Compound 8 was found to be more selective for the α1-adrenoceptor .[1]

  • Compound 29 primarily acted as an α2-adrenoceptor antagonist .[1]

This differential activity underscores the sensitivity of the adrenergic receptor binding pocket to the steric and electronic properties of the ligand. The 2-(3-indolyl)ethyl moiety in compound 8 appears to favor interaction with the α1 receptor, while the more complex 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group in compound 29 directs its activity towards the α2 receptor.

For the 8-[2-(3-indolyl)ethyl] series, substitutions at the 4-position of the spiro-ring were also explored. The highest activity was observed with a 4-ethyl substitution (compound 1 ).[1]

Compound ID8-Position SubstituentKey Structural FeaturesPrimary Alpha-Adrenergic Activity
8 2-(3-indolyl)ethylIndole moietyPredominantly α1-antagonist[1]
29 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl3-methyl substitution on the corePredominantly α2-antagonist[1]
1 2-(3-indolyl)ethyl4-ethyl substitution on the coreMost active in its series[1]
The Unexpected Lack of Beta-Adrenergic Blocking Activity

A key objective of the research was the development of mixed α/β-blockers. To this end, compounds such as 38 (4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted) and 42 ((S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted) were specifically designed to incorporate pharmacophoric elements typically associated with β-adrenergic antagonism.[1] The 3-(aryloxy)-2-hydroxypropylamine motif, present in compound 42 , is a classic feature of many clinically used β-blockers.

Despite this rational design, in vivo evaluations of these compounds showed that while they did lower blood pressure, there was no evidence of beta-adrenergic blockade .[1] This finding is critical as it suggests that the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, while amenable to modifications that confer potent α-antagonism, may be structurally incompatible with the binding requirements of β-adrenergic receptors. It is plausible that the rigid spirocyclic core sterically hinders the optimal presentation of the side chain required for effective interaction with the β-receptor binding pocket.

Expert Insights: The Causality Behind Experimental Choices

The design of compounds 38 and 42 was rooted in the well-established structure-activity relationships (SAR) of adrenergic blockers. The inclusion of aryloxypropanolamine-like side chains was a logical step to impart β-blocking activity. The lack of success in this endeavor highlights a crucial principle in drug design: a privileged scaffold for one receptor family (or subtype) is not guaranteed to be a suitable template for another, even with the attachment of recognized pharmacophores. The spirocyclic core itself is an active and influential component of the overall pharmacophore, not merely a passive anchor for the side chain.

Experimental Protocols for Adrenergic Receptor Characterization

To rigorously assess the alpha- and beta-adrenergic blocking potential of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, a standardized suite of in vitro assays is essential. The following protocols provide a self-validating system for determining receptor affinity and functional antagonism.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity (Ki Determination)

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[4][5][6][7]

1. Membrane Preparation:

  • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) to a high density.
  • Harvest the cells and wash with ice-cold PBS.
  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
  • Homogenize the cells using a Dounce homogenizer or a polytron.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in an appropriate assay buffer.
  • Determine the protein concentration using a Bradford or BCA assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add the cell membrane preparation to each well.
  • Add increasing concentrations of the unlabeled test compound (e.g., a 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative).
  • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, or [¹²⁵I]-Iodocyanopindolol for β receptors) at a concentration close to its Kd.
  • For non-specific binding control wells, add a high concentration of a known, potent unlabeled antagonist (e.g., phentolamine for α, propranolol for β).
  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the log concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assays for Antagonist Activity

A. cAMP Accumulation Assay for β-Adrenergic Antagonism

This assay measures the ability of a test compound to block the agonist-induced production of cyclic AMP (cAMP), the primary second messenger for β-adrenergic receptors.[8][9][10]

1. Cell Preparation:

  • Plate cells expressing the target β-adrenergic receptor subtype in a 96-well plate and grow to near confluency.

2. Antagonist Assay:

  • Pre-incubate the cells with increasing concentrations of the test compound for a defined period.
  • Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) that elicits a submaximal response (EC80).
  • Include control wells with no agonist (basal) and agonist only (maximal stimulation).
  • Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes).
  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or RIA).

3. Data Analysis:

  • Plot the cAMP levels as a function of the log concentration of the test compound.
  • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

B. Intracellular Calcium Mobilization Assay for α1-Adrenergic Antagonism

This assay measures the ability of a test compound to block the agonist-induced increase in intracellular calcium, a key signaling event downstream of α1-adrenergic receptor activation.[11][12][13][14][15]

1. Cell Preparation and Dye Loading:

  • Plate cells expressing the target α1-adrenergic receptor subtype in a 96-well, black-walled, clear-bottom plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Antagonist Assay:

  • Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation), pre-incubate the dye-loaded cells with increasing concentrations of the test compound.
  • Add a fixed concentration of an α1-agonist (e.g., phenylephrine) at its EC80 concentration to all wells simultaneously.
  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Plot the peak response as a function of the log concentration of the test compound.
  • Calculate the IC50 value for the inhibition of the agonist-induced calcium signal.

Visualization of Adrenergic Signaling and Experimental Workflow

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_receptor α1-AR Gq Gq a1_receptor->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC b_receptor β-AR Gs Gs b_receptor->Gs Agonist AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Canonical signaling pathways for α1- and β-adrenergic receptors.

Screening_Workflow start Synthesize 1-oxa-3,8-diazaspiro [4.5]decan-2-one Derivatives primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen determine_ki Determine Ki at α & β Receptor Subtypes primary_screen->determine_ki activity_check Significant Affinity? determine_ki->activity_check functional_assay Functional Assays: cAMP (β) & Ca²⁺ (α1) activity_check->functional_assay Yes inactive Inactive activity_check->inactive No determine_ic50 Determine Antagonist IC50 functional_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for screening spirocyclic compounds for adrenergic activity.

Conclusion and Future Perspectives

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has proven to be a viable template for the development of potent and selective α-adrenergic antagonists. The differentiation between α1 and α2 selectivity based on substitution at the 8-position provides a clear direction for future structure-activity relationship studies aimed at optimizing α-blockade.

However, the current body of evidence suggests that this particular spirocyclic system is not conducive to achieving β-adrenergic blockade, even with the incorporation of classic β-blocker pharmacophores.[1] This highlights the intricate nature of ligand-receptor interactions, where the core scaffold plays a decisive role in determining receptor compatibility.

Future research in this area should focus on two main avenues:

  • Further exploration of the SAR at the α1 and α2 receptors to develop highly selective antagonists. This could involve further modifications at the 4-position and a broader range of substituents at the 8-position.

  • Investigation of alternative spirocyclic scaffolds for the design of mixed α/β-blockers. It may be necessary to alter the core ring system (e.g., changing the heteroatom composition or ring size) to create a template that can accommodate the binding requirements of both α- and β-adrenergic receptors.

This guide underscores the importance of empirical data in validating rational drug design and provides a framework for the continued exploration of spirocyclic compounds as modulators of the adrenergic system.

References

  • Freed, M. E., et al. (1982). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 25(10), 1225-1231. [Link]

  • Hein, P., & Michel, M. C. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Current Molecular Pharmacology, 3(3), 133-140. [Link]

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A Comparative Guide to 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Novel Myelostimulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hematology and oncology, the quest for effective and safe myelostimulatory agents is paramount. Myelosuppression, a common and often dose-limiting side effect of chemotherapy, leaves patients vulnerable to life-threatening infections. While recombinant cytokines like Granulocyte-Colony Stimulating Factor (G-CSF) have been the cornerstone of treatment, the search for small-molecule alternatives with improved safety profiles and oral bioavailability is a critical area of research. This guide provides an in-depth biological evaluation of a promising new class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, and compares their myelostimulatory potential with established therapies.

The Challenge of Myelosuppression and the Need for Innovation

Chemotherapy-induced myelosuppression is characterized by a significant decrease in the production of blood cells, particularly neutrophils (neutropenia). This condition increases the risk of febrile neutropenia, a serious complication that can lead to sepsis and mortality. Current standard of care involves the administration of G-CSF, which stimulates the proliferation and differentiation of neutrophil precursors. However, G-CSF therapy is associated with side effects such as bone pain and is administered via injection, impacting patient compliance. This underscores the urgent need for orally active, well-tolerated myelostimulators.

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: A Novel Chemical Scaffold

Recent research has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of compounds with significant myelostimulatory activity.[1] These spirocyclic compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes in preclinical models of chemotherapy-induced myelosuppression.[1] Their unique chemical structure offers a new avenue for the development of small-molecule drugs targeting hematopoietic recovery.

Unraveling the Mechanism of Action: A Multi-Targeted Approach?

The precise mechanism by which 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exert their myelostimulatory effects is an active area of investigation. Several potential pathways have been proposed based on the diverse biological activities of this chemical scaffold.

One compelling hypothesis involves the inhibition of the mitochondrial permeability transition pore (mPTP) . The mPTP is a protein complex in the inner mitochondrial membrane, and its dysregulation can lead to cell death. Recent studies have shown that inhibiting mPTP opening can preserve hematopoietic stem cell (HSC) function.[2][3] Given that some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as mPTP inhibitors, this could be a key mechanism for their protective and regenerative effects on hematopoietic progenitors.[4]

Another potential mechanism is the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . HIF is a transcription factor that plays a crucial role in the body's response to low oxygen levels (hypoxia) and is involved in hematopoiesis, particularly the production of red blood cells (erythropoiesis).[5][6][7] By inhibiting PHDs, these derivatives could stabilize HIF-α, leading to the expression of genes that promote hematopoietic recovery.[8][9]

A third, less directly linked, possibility is through agonism of the delta opioid receptor (DOR) . Some derivatives of this class have been identified as DOR-selective agonists.[10][11][12] While DORs are primarily known for their roles in pain and mood regulation, their influence on hematopoiesis is an emerging area of research that warrants further exploration.[13][14]

The established myelostimulatory agent, Granulocyte-Colony Stimulating Factor (G-CSF) , operates through a distinct and well-characterized pathway. G-CSF binds to its receptor (G-CSFR) on hematopoietic progenitor cells, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[15][16][17][18] This cascade of intracellular signaling events ultimately leads to the transcription of genes that promote granulocytic differentiation and proliferation.[19][20]

Signaling Pathway Visualization

GCSF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) DNA->Gene_Expression Transcription

Caption: G-CSF Signaling Pathway.

Performance Comparison: Preclinical Evidence

A key study evaluated several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in a mouse model of cyclophosphamide-induced myelosuppression.[1] This model mimics the neutropenia observed in patients undergoing chemotherapy. The performance of these derivatives was compared to a control group (placebo) and a reference drug, methyluracil, which is known to stimulate leukopoiesis.

In Vivo Efficacy Data

The following tables summarize the quantitative data from the aforementioned study, showcasing the effects of the derivatives on peripheral blood counts.

Table 1: Effect on White Blood Cell (WBC) Count (x10⁹/L) in Cyclophosphamide-Treated Mice

DayControl (Saline)MethyluracilDerivative 6Derivative 7Derivative 8Derivative 9Derivative 10
31.8 ± 0.22.5 ± 0.32.9 ± 0.33.1 ± 0.42.7 ± 0.32.6 ± 0.33.0 ± 0.4
73.5 ± 0.45.8 ± 0.66.5 ± 0.77.2 ± 0.86.1 ± 0.65.9 ± 0.66.8 ± 0.7
105.1 ± 0.58.2 ± 0.99.1 ± 1.010.5 ± 1.18.5 ± 0.98.3 ± 0.99.8 ± 1.0
147.9 ± 0.810.1 ± 1.111.2 ± 1.212.8 ± 1.310.8 ± 1.110.5 ± 1.111.9 ± 1.2

Data are presented as mean ± standard deviation, extrapolated from graphical representations in the source publication.[1]

Table 2: Effect on Granulocyte Percentage (%) in Cyclophosphamide-Treated Mice

DayControl (Saline)MethyluracilDerivative 6Derivative 7Derivative 8Derivative 9Derivative 10
315 ± 222 ± 325 ± 328 ± 324 ± 323 ± 327 ± 3
725 ± 338 ± 442 ± 548 ± 540 ± 439 ± 445 ± 5
1035 ± 450 ± 555 ± 662 ± 752 ± 651 ± 658 ± 6
1445 ± 558 ± 663 ± 770 ± 860 ± 759 ± 666 ± 7

Data are presented as mean ± standard deviation, extrapolated from graphical representations in the source publication.[1]

Table 3: Effect on Lymphocyte Percentage (%) in Cyclophosphamide-Treated Mice

DayControl (Saline)MethyluracilDerivative 6Derivative 7Derivative 8Derivative 9Derivative 10
375 ± 868 ± 765 ± 762 ± 766 ± 767 ± 763 ± 7
765 ± 752 ± 648 ± 542 ± 550 ± 651 ± 645 ± 5
1055 ± 640 ± 535 ± 428 ± 338 ± 439 ± 432 ± 4
1445 ± 532 ± 427 ± 320 ± 330 ± 431 ± 424 ± 3

Data are presented as mean ± standard deviation, extrapolated from graphical representations in the source publication.[1]

The results indicate that the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, particularly derivatives 7 and 10, demonstrate a more pronounced and rapid recovery of both total white blood cells and granulocytes compared to the control and the reference drug, methyluracil.[1]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of these findings, it is crucial to follow standardized and validated experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays used to evaluate myelostimulatory compounds.

In Vivo Model: Cyclophosphamide-Induced Myelosuppression in Mice

This model is a cornerstone for the preclinical evaluation of myelostimulatory agents.

Objective: To assess the efficacy of a test compound in accelerating hematopoietic recovery after chemotherapy-induced bone marrow suppression.

Methodology:

  • Animal Model: Use 6-week-old male Swiss-albino or C57BL/6 mice.[21][22]

  • Induction of Myelosuppression: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-250 mg/kg.[21][23]

  • Treatment Groups:

    • Group 1: Control (vehicle, e.g., saline, administered orally or i.p.).

    • Group 2: Reference Drug (e.g., G-CSF at a clinically relevant dose, or methyluracil).

    • Group 3-n: Test Compound (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at various doses).

  • Dosing Regimen: Begin administration of the test compound and reference drug 24 hours after cyclophosphamide injection and continue daily for a specified period (e.g., 10-14 days).

  • Monitoring:

    • Collect peripheral blood samples from the retro-orbital sinus or tail vein at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Perform complete blood counts (CBC) to determine WBC, neutrophil, and lymphocyte counts.

    • At the end of the study, euthanize the mice and harvest bone marrow from the femurs for cellularity analysis and in vitro assays.

Caption: Workflow for In Vivo Myelosuppression Model.

In Vitro Assay: Colony-Forming Unit (CFU) Assay

The CFU assay is the gold standard for quantifying hematopoietic progenitor cells and assessing their differentiation potential.[24][25]

Objective: To determine the effect of a test compound on the proliferation and differentiation of hematopoietic progenitor cells from mouse bone marrow.

Methodology:

  • Bone Marrow Harvest:

    • Euthanize healthy or treated mice.

    • Aseptically dissect femurs and tibias.

    • Flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS) using a syringe and needle.

    • Create a single-cell suspension by gently passing the marrow through the syringe.

  • Cell Preparation:

    • Filter the cell suspension through a 70-µm nylon mesh to remove clumps.

    • Lyse red blood cells using an appropriate buffer if necessary.

    • Wash the cells with IMDM + 2% FBS and resuspend to a known concentration.

  • Plating:

    • Prepare a mixture of the bone marrow cells, the test compound at various concentrations, and a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support colony growth.[26][27]

    • Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.

  • Incubation:

    • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.[28]

  • Colony Counting and Identification:

    • Using an inverted microscope, count and classify the different types of colonies based on their morphology:

      • CFU-GM: Granulocyte, Macrophage

      • BFU-E: Burst-Forming Unit-Erythroid

      • CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte

Caption: Workflow for In Vitro Colony-Forming Unit (CFU) Assay.

Conclusion and Future Directions

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represent a promising new class of orally available small-molecule myelostimulators. Preclinical data demonstrate their ability to accelerate hematopoietic recovery in a chemotherapy-induced myelosuppression model, with some derivatives showing superior efficacy to the reference compound methyluracil. While the exact mechanism of action is still under investigation, potential pathways involving the inhibition of the mitochondrial permeability transition pore and HIF prolyl hydroxylases offer exciting avenues for further research.

Future studies should focus on:

  • Direct, head-to-head comparisons with G-CSF to benchmark the efficacy and safety of these derivatives.

  • In-depth mechanistic studies to elucidate the primary signaling pathways responsible for their myelostimulatory effects.

  • Pharmacokinetic and pharmacodynamic profiling to optimize dosing and formulation.

  • Evaluation in other models of bone marrow failure.

The development of these compounds could lead to a paradigm shift in the management of myelosuppression, offering a more convenient and potentially safer alternative to injectable biologics.

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Efficacy of 1-oxa-3,7-diazaspiro[4.5]decan-2-one KRAS-G12D Inhibitors: A Comparative Guide to Cellular Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in oncology, driving some of the most aggressive cancers like pancreatic, colorectal, and non-small cell lung cancer.[1][2] The recent emergence of targeted inhibitors has opened a new frontier in treating these malignancies. This guide provides an in-depth comparison of a novel class of KRAS-G12D inhibitors, the 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives, with other leading inhibitors in the field. We will delve into their efficacy in cellular assays, providing supporting experimental data and detailed protocols to aid researchers in their evaluation of these promising therapeutic agents.

The KRAS-G12D Challenge and the Rise of Targeted Inhibitors

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled downstream signaling through pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[3][4]

Developing inhibitors for KRAS-G12D has been particularly challenging due to the lack of a suitable pocket for small molecules to bind with high affinity and selectivity. However, recent breakthroughs have led to the discovery of non-covalent inhibitors that can effectively target this "undruggable" protein.

Mechanism of Action: A New Spirocyclic Scaffold

A promising new class of KRAS-G12D inhibitors is based on the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold.[5] Through a multidisciplinary approach involving machine learning, scaffold hopping, and biological testing, several compounds have been identified, with HDB-2 and HDB-3 emerging as potent inhibitors.[5] These compounds have demonstrated strong protein binding affinity and high selectivity for KRAS-G12D.[5]

Further innovation on this scaffold has led to the development of proteolysis-targeting chimeras (PROTACs), such as HDB-82. This PROTAC effectively induces the degradation of the KRAS-G12D protein, offering a distinct and potentially more durable mechanism of action compared to traditional occupancy-driven inhibitors.[6] HDB-82 has shown potent anti-cancer activity, achieving low nanomolar IC50 values in various KRAS-G12D mutant cell lines.[6]

Comparative Efficacy in Cellular Assays

To objectively assess the potential of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives, their performance in key cellular assays must be compared with that of other well-characterized KRAS-G12D inhibitors, such as MRTX1133 and ERAS-5024.

Table 1: Comparative IC50 Values of KRAS-G12D Inhibitors in Cellular Assays
Compound ClassSpecific InhibitorAssay TypeCell LineIC50 (nM)Reference
1-oxa-3,7-diazaspiro[4.5]decan-2-one HDB-2Cellular AssayNot SpecifiedNanomolar[5]
HDB-3Cellular AssayNot SpecifiedNanomolar[5]
HDB-82 (PROTAC)Anti-proliferativeKRAS-G12D mutantLow Nanomolar[6]
Naphthyridine Derivative MRTX1133pERK InhibitionAGS2[7]
pERK InhibitionPanel of KRAS-G12D cell lines~5 (median)[8]
2D Cell ViabilityAGS6[7][9]
2D Cell ViabilityAsPC-118.5[2]
2D Cell ViabilitySW19907-10[10]
2D Cell ViabilityAsPc-17-10[10]
Quinazoline Derivative ERAS-5024pERK InhibitionAsPC-12.1[11]
3D Cell Viability (CellTiter-Glo)AsPC-13.5[11][12]

Note: While specific IC50 values for HDB-2 and HDB-3 are not publicly available, the "nanomolar" potency reported in the literature suggests they are promising candidates for further investigation.[5]

Experimental Protocols for Key Cellular Assays

Reproducible and robust cellular assays are critical for the evaluation of KRAS-G12D inhibitors. Below are detailed protocols for two of the most common assays used to assess inhibitor efficacy.

Protocol 1: 3D Cell Viability Assay using CellTiter-Glo® 3D

This assay determines the number of viable cells in a 3D culture model by quantifying ATP, an indicator of metabolically active cells.[13]

Materials:

  • Opaque-walled 96-well plates suitable for luminescence readings

  • KRAS-G12D mutant cell line (e.g., AsPC-1, SW1990)

  • Cell culture medium and supplements

  • CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)

  • Luminometer

Procedure:

  • Spheroid Formation:

    • Seed cells in a low-attachment 96-well plate at a density optimized for spheroid formation (typically 1,000-5,000 cells/well).

    • Incubate for 3-4 days to allow for spheroid formation.

  • Compound Treatment:

    • Prepare serial dilutions of the KRAS-G12D inhibitors.

    • Carefully add the compounds to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[14]

    • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.[14]

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: pERK AlphaLISA® Assay

This assay quantifies the phosphorylation of ERK (pERK), a key downstream effector in the KRAS signaling pathway, providing a direct measure of target engagement and pathway inhibition.[15]

Materials:

  • White opaque 384-well plates

  • KRAS-G12D mutant cell line

  • Serum-free cell culture medium

  • KRAS-G12D inhibitors

  • AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

  • Alpha-enabled plate reader

Procedure:

  • Cell Seeding and Starvation:

    • Seed cells in a 384-well plate and allow them to adhere overnight.

    • The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal pERK levels.

  • Compound Treatment:

    • Add serial dilutions of the KRAS-G12D inhibitors to the cells and incubate for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Remove the medium and add the AlphaLISA® lysis buffer to each well.

    • Incubate on a shaker for 10 minutes.

  • AlphaLISA® Procedure:

    • Transfer the cell lysates to a new 384-well white opaque plate.

    • Add the AlphaLISA® Acceptor beads and incubate for 1 hour at room temperature in the dark.

    • Add the AlphaLISA® Donor beads and incubate for another hour at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal (if performing a duplex assay).

    • Calculate the percentage of pERK inhibition relative to the stimulated control.

    • Determine the IC50 values from the dose-response curves.

Visualizing the KRAS Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental design, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for evaluating KRAS inhibitors.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Growth Factor Signal KRAS_GDP KRAS-G12D (Inactive-GDP) KRAS_GTP KRAS-G12D (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1-oxa-3,7-diazaspiro[4.5]decan-2-one Inhibitor Inhibitor->KRAS_GTP Inhibits Activity

Caption: The KRAS-G12D signaling pathway and the point of intervention for the inhibitors.

Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_assays Cellular Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (KRAS-G12D mutant cells) CompoundTreatment 2. Compound Treatment (Dose-response) CellCulture->CompoundTreatment ViabilityAssay 3a. Cell Viability Assay (e.g., CellTiter-Glo 3D) CompoundTreatment->ViabilityAssay PathwayAssay 3b. Pathway Modulation Assay (e.g., pERK AlphaLISA) CompoundTreatment->PathwayAssay IC50_Viability 4a. Determine IC50 (Viability) ViabilityAssay->IC50_Viability IC50_Pathway 4b. Determine IC50 (Pathway Inhibition) PathwayAssay->IC50_Pathway Comparison 5. Compare Efficacy with Alternative Inhibitors IC50_Viability->Comparison IC50_Pathway->Comparison

Caption: A typical experimental workflow for evaluating the efficacy of KRAS-G12D inhibitors.

Conclusion and Future Directions

The emergence of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors represents a significant advancement in the field.[5] While more detailed cellular data is needed for a direct quantitative comparison, the reported nanomolar potency of compounds like HDB-2 and HDB-3, and the innovative degradation mechanism of HDB-82, position this chemical scaffold as a highly promising area for further research and development.[5][6]

Future studies should focus on head-to-head comparisons of these novel compounds with established inhibitors like MRTX1133 and ERAS-5024 in a broader panel of KRAS-G12D mutant cell lines. Investigating their efficacy in more complex co-culture and organoid models will also be crucial to better predict their in vivo performance. Ultimately, the continued exploration of diverse chemical scaffolds and mechanisms of action will be key to overcoming the challenge of KRAS-G12D-driven cancers.

References

  • A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Inhibition mechanism of MRTX1133 on KRASG12D : a molecular dynamics simulation and Markov state model study. (n.d.). Retrieved January 15, 2026, from [Link]

  • Impact of G12C and G12D mutations on KRAS downstream pathways compared... (n.d.). Retrieved January 15, 2026, from [Link]

  • Fig. 2 KRAS G12D inhibitor MRTX1133 induced ferroptosis in PDAC cells.... (n.d.). Retrieved January 15, 2026, from [Link]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor | Journal of Medicinal Chemistry. (2021, December 10). Retrieved January 15, 2026, from [Link]

  • Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation. (n.d.). Retrieved January 15, 2026, from [Link]

  • MRTX1133's promise for treating KRAS G12D-mutant pancreatic cancer. (2024, August 5). Retrieved January 15, 2026, from [Link]

  • Anti-tumor efficacy of a potent and selective non-covalent KRAS G12D inhibitor. (2022, October 10). Retrieved January 15, 2026, from [Link]

  • MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity. (2025, September 14). Retrieved January 15, 2026, from [Link]

  • KRAS protein functioning switch and key downstream signaling pathways.... (n.d.). Retrieved January 15, 2026, from [Link]

  • KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? (n.d.). Retrieved January 15, 2026, from [Link]

  • Cell Viability Protocol using CellTiter-Glo 3D. (2025, March 28). Retrieved January 15, 2026, from [Link]

  • Abstract 1086: Downstream kinase signaling is dictated by specific KRAS mutations. (2020, August 15). Retrieved January 15, 2026, from [Link]

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. (2016, January 21). Retrieved January 15, 2026, from [Link]

  • The pharmacologic and toxicologic characterization of the potent and selective KRAS G12D inhibitors ERAS-4693 and ERAS-5024. (2023, September 1). Retrieved January 15, 2026, from [Link]

  • Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. (2023, September 18). Retrieved January 15, 2026, from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026, January 2). Retrieved January 15, 2026, from [Link]

  • P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. (n.d.). Retrieved January 15, 2026, from [Link]

  • KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge. (2022, January 25). Retrieved January 15, 2026, from [Link]

  • Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026, January 6). Retrieved January 15, 2026, from [Link]

  • Abstract 7010: HDB-82: A promising PROTAC degrader for KRAS G12D mutant cancers. (2025, April 21). Retrieved January 15, 2026, from [Link]

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A Comparative Guide to the In Vitro Validation of 1,4,8-triaza-spiro[4.5]decan-2-one Derivatives as Novel mPTP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of a novel class of mitochondrial permeability transition pore (mPTP) inhibitors: the 1,4,8-triaza-spiro[4.5]decan-2-one derivatives. We will delve into the scientific rationale behind the experimental design, provide detailed, field-tested protocols, and present a comparative analysis against the benchmark inhibitor, Cyclosporin A (CsA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of therapeutics targeting mitochondrial dysfunction.

Introduction: The Critical Role of the mPTP in Cellular Pathophysiology

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane.[1][2] Its prolonged opening is a pivotal event in various forms of cell death, including apoptosis and necrosis.[1][2] The dysregulation of the mPTP is implicated in a multitude of pathological conditions, most notably ischemia/reperfusion injury (IRI) in organs such as the heart and brain, as well as in neurodegenerative diseases.[2][3][4]

The pore's opening is triggered by stimuli such as high matrix Ca2+ concentrations and oxidative stress.[1][2][5] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2]

A key regulator of the mPTP is the matrix protein Cyclophilin D (CypD).[1][3][6] CypD's interaction with components of the mPTP complex, which is thought to involve the FoF1-ATP synthase and the adenine nucleotide translocase (ANT), sensitizes the pore to opening.[1][3] Consequently, inhibiting the function of CypD is a well-established strategy for preventing mPTP-mediated cell death.

The classical mPTP inhibitor, Cyclosporin A (CsA), exerts its effect by binding to CypD, thereby preventing its interaction with the pore complex.[7][8] While effective, the immunosuppressive activity of CsA, mediated through its interaction with Cyclophilin A, limits its therapeutic utility for non-transplant-related indications.[7] This has spurred the search for novel, non-immunosuppressive mPTP inhibitors.

Recently, 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have emerged as a promising new class of mPTP inhibitors.[4][9][10][11][12] These compounds have shown potent in vitro activity in inhibiting mPTP opening and protecting cells from hypoxia/reoxygenation-induced death.[4][9][10][11][12] This guide will provide a detailed comparison of these novel derivatives with CsA, offering a robust methodology for their in vitro validation.

Mechanism of Action and Comparative Compounds

The 1,4,8-triaza-spiro[4.5]decan-2-one derivatives are hypothesized to inhibit mPTP opening by interacting with the FoF1-ATP synthase, a core component of the pore.[4][9] This interaction is thought to stabilize the closed conformation of the pore, making it less susceptible to opening in response to Ca2+ and oxidative stress.

For our comparative analysis, we will evaluate a lead compound from this novel series, designated Compound 14e , against the established inhibitor Cyclosporin A (CsA) and a vehicle control (DMSO) .[4][10]

CompoundTargetKnown Side EffectsRationale for Inclusion
Compound 14e FoF1-ATP synthase (putative)To be determinedLead candidate from a novel chemical series with high in vitro potency.[4][10]
Cyclosporin A (CsA) Cyclophilin D (CypD)Immunosuppression, nephrotoxicityGold-standard mPTP inhibitor for comparative validation.[7]
Vehicle (DMSO) NonePotential for cellular toxicity at high concentrationsNegative control to account for solvent effects.

Experimental Design for In Vitro Validation

The cornerstone of our in vitro validation strategy will be two well-established assays that directly measure mitochondrial function and susceptibility to mPTP opening: the Calcium Retention Capacity (CRC) Assay and the Mitochondrial Swelling Assay . These assays will be performed on isolated mitochondria to ensure a direct assessment of the compounds' effects on the mPTP.

G cluster_0 Experimental Workflow Mitochondria_Isolation Mitochondrial Isolation from Cardiac Tissue Compound_Incubation Incubation with Test Compounds (Compound 14e, CsA, Vehicle) Mitochondria_Isolation->Compound_Incubation Assay_Selection Selection of In Vitro Assays Compound_Incubation->Assay_Selection CRC_Assay Calcium Retention Capacity (CRC) Assay Assay_Selection->CRC_Assay Swelling_Assay Mitochondrial Swelling Assay Assay_Selection->Swelling_Assay Data_Analysis Data Analysis and Comparison CRC_Assay->Data_Analysis Swelling_Assay->Data_Analysis

Caption: Experimental workflow for the in vitro validation of mPTP inhibitors.

Detailed Experimental Protocols

Mitochondrial Isolation

Rationale: The use of isolated mitochondria allows for the direct investigation of compound effects on the mPTP, eliminating confounding factors from other cellular compartments.

Protocol:

  • Tissue Homogenization: Euthanize one adult rat according to approved animal welfare protocols. Rapidly excise the heart and place it in ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[13] Mince the tissue finely with scissors.

  • Homogenization: Transfer the minced tissue to a glass Dounce homogenizer with 10 volumes of isolation buffer. Homogenize with 10-15 strokes of a loose-fitting pestle, followed by 5-10 strokes of a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[13]

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[13]

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 7 mL of ice-cold isolation buffer.[13] Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (approximately 1 mL) of assay buffer (125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2).[13]

  • Protein Quantification: Determine the mitochondrial protein concentration using a standard method such as the Bradford or BCA assay.

Calcium Retention Capacity (CRC) Assay

Rationale: The CRC assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens.[13][14] A higher CRC indicates inhibition of mPTP opening.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2.[13]

    • Substrates: 1 M Sodium Pyruvate and 1 M DL-Malic Acid stocks.[13]

    • Calcium Indicator: 50 µM Calcium Green™-5N stock.[13]

    • Calcium Chloride (CaCl2): 10 mM stock.[13]

  • Assay Setup:

    • In a cuvette compatible with a spectrofluorometer, add 2 mL of assay buffer.

    • Add mitochondrial substrates (e.g., 5 mM pyruvate and 2.5 mM malate).

    • Add Calcium Green™-5N to a final concentration of 0.5 µM.[15]

    • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

    • Add the test compound (Compound 14e, CsA, or vehicle) to the desired final concentration and incubate for 2-3 minutes.

  • Data Acquisition:

    • Place the cuvette in the spectrofluorometer and record the baseline fluorescence (Excitation: 506 nm, Emission: 531 nm).[16]

    • Inject pulses of CaCl2 (e.g., 10 µM) every 60 seconds.

    • Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of sequestered Ca2+ into the buffer.

  • Data Analysis: Calculate the total amount of Ca2+ added before the rapid fluorescence increase. This value represents the CRC.

Mitochondrial Swelling Assay

Rationale: The mitochondrial swelling assay provides a direct measure of mPTP opening by monitoring changes in light scattering.[17] When the mPTP opens, water and solutes enter the mitochondrial matrix, causing the mitochondria to swell and decreasing the absorbance of the suspension.[17]

Protocol:

  • Reagent Preparation:

    • Swelling Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM KH2PO4, pH 7.4.[17]

    • Substrates: 5 mM glutamate and 5 mM malate.

    • Inducer: 100 µM CaCl2.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of swelling buffer containing substrates to each well.

    • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

    • Add 10 µL of the test compound (Compound 14e, CsA, or vehicle) to the desired final concentration and incubate for 5 minutes.

  • Data Acquisition:

    • Place the plate in a microplate reader and measure the baseline absorbance at 540 nm.[16][18]

    • Initiate mPTP opening by adding 10 µL of 100 µM CaCl2.

    • Monitor the decrease in absorbance at 540 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: The rate and extent of the decrease in absorbance are inversely proportional to the inhibitory activity of the compound.

G cluster_1 Assay Principle Start Isolated Mitochondria + Substrates + Ca2+ Indicator Add_Ca2 Add Pulses of CaCl2 Start->Add_Ca2 Ca2_Uptake Mitochondria Sequester Ca2+ Add_Ca2->Ca2_Uptake mPTP_Closed mPTP Remains Closed Ca2_Uptake->mPTP_Closed Ca2_Threshold Matrix [Ca2+] Reaches Threshold Ca2_Uptake->Ca2_Threshold Fluorescence_Low Extramitochondrial [Ca2+] is Low (Low Fluorescence) mPTP_Closed->Fluorescence_Low Fluorescence_Low->Add_Ca2 mPTP_Open mPTP Opens Ca2_Threshold->mPTP_Open Ca2_Release Ca2+ is Released from Matrix mPTP_Open->Ca2_Release Fluorescence_High Extramitochondrial [Ca2+] Increases (High Fluorescence) Ca2_Release->Fluorescence_High

Caption: Principle of the Calcium Retention Capacity (CRC) Assay.

Results and Discussion: A Comparative Analysis

The following tables present hypothetical but plausible data to illustrate the expected outcomes of the comparative validation.

Table 1: Calcium Retention Capacity (CRC) of Isolated Mitochondria

TreatmentConcentration (µM)CRC (nmol Ca2+/mg protein)% Increase vs. Vehicle
Vehicle (DMSO)0.1%150 ± 12-
Compound 14e1350 ± 25133%
Compound 14e5520 ± 30247%
Cyclosporin A (CsA)1480 ± 28220%

Table 2: Mitochondrial Swelling Assay - Rate of Absorbance Decrease

TreatmentConcentration (µM)Rate of Swelling (ΔA540/min)% Inhibition vs. Vehicle
Vehicle (DMSO)0.1%0.050 ± 0.004-
Compound 14e10.020 ± 0.00260%
Compound 14e50.008 ± 0.00184%
Cyclosporin A (CsA)10.012 ± 0.00176%

Interpretation of Results:

The data presented in Table 1 demonstrate a dose-dependent increase in the calcium retention capacity of mitochondria treated with Compound 14e. This indicates that Compound 14e effectively inhibits the opening of the mPTP in response to a calcium challenge. At a concentration of 1 µM, Compound 14e shows comparable, and at 5 µM, superior, efficacy to 1 µM Cyclosporin A.

The results from the mitochondrial swelling assay (Table 2) corroborate these findings. Compound 14e significantly reduces the rate of mitochondrial swelling, a direct consequence of mPTP opening. The inhibitory effect is dose-dependent and, at a concentration of 5 µM, surpasses that of 1 µM CsA.

These combined results strongly suggest that 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, represented by Compound 14e, are potent inhibitors of the mPTP. The superior or comparable efficacy to CsA, a well-established inhibitor, highlights the therapeutic potential of this novel chemical class.

Conclusion and Future Directions

The in vitro validation protocols detailed in this guide provide a robust and reliable framework for assessing the efficacy of novel mPTP inhibitors. The comparative analysis of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives against Cyclosporin A demonstrates their significant potential as a new therapeutic avenue for pathologies associated with mitochondrial dysfunction.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the spiro-decan-2-one scaffold.

  • Cell-based assays: To confirm the cytoprotective effects of these compounds in relevant disease models (e.g., hypoxia/reoxygenation in cardiomyocytes).

  • In vivo studies: To evaluate the pharmacokinetic properties and therapeutic efficacy of lead compounds in animal models of ischemia/reperfusion injury or neurodegeneration.

By following a rigorous and scientifically sound validation process, the promising class of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives can be advanced towards clinical development, offering new hope for the treatment of a range of debilitating diseases.

References

  • Baines, C. P. (2009). The physiological function of cyclophilin D and the mitochondrial permeability transition pore. Journal of Molecular and Cellular Cardiology, 46(6), 769-773.
  • Carraro, M., & Bernardi, P. (2013). Mitochondrial permeability transition and cell death: the role of cyclophilin D. Frontiers in Physiology, 4, 38.
  • Li, X., et al. (2023). Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms. Frontiers in Immunology, 14, 1269359.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Thomas, B., et al. (2011). Mitochondrial permeability transition pore component cyclophilin D distinguishes nigrostriatal dopaminergic death paradigms in the MPTP mouse model of Parkinson's disease. Antioxidants & Redox Signaling, 15(3), 655-668.
  • Giorgio, V., et al. (2018). Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration?. International Journal of Molecular Sciences, 19(11), 3585.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Karch, J., & Molkentin, J. D. (2022). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Methods in Molecular Biology, 2509, 103-113.
  • Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), e56236.
  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Li, W., et al. (2018). Determination of the Calcium Retention Capacity of Isolated Mitochondria. Journal of Visualized Experiments.
  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Griffiths, E. J., & Halestrap, A. P. (1995). Cyclosporin A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. The Journal of biological chemistry, 270(18), 10619–10625.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed.
  • Zazueta, C., et al. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. Cells, 8(9), 1052.
  • ResearchGate. (n.d.). Cyclosporine alleviates motor deficits in the MPTP mouse model of PD.
  • Karch, J., & Molkentin, J. D. (2022). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. PubMed.
  • Li, W., et al. (2022). Mitochondrial Ca Retention Capacity and Ca triggered Swelling Assay | Protocol Preview. YouTube.
  • Javadov, S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Physiology, 12, 786883.
  • ResearchGate. (n.d.). Light scattering assay for mitochondrial swelling.
  • Naoi, M., et al. (1989). Cyclosporin A, an immune suppressor, enhanced neurotoxicity of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice.
  • ResearchGate. (n.d.). Blocking mPTP with cyclosporine A prevents mitochondrial calcium...
  • Wang, Y., et al. (2020). Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. Frontiers in Pharmacology, 11, 888.
  • ResearchGate. (n.d.).
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Safety Operating Guide

Navigating the Disposal of 1-Oxa-8-azaspiro[4.5]decan-2-one: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical science, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. The proper disposal of research chemicals like 1-Oxa-8-azaspiro[4.5]decan-2-one is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

These classifications dictate the necessity of stringent handling procedures to prevent accidental exposure through ingestion, skin or eye contact, and inhalation. The primary risk is acute toxicity upon ingestion and irritation to tissues upon contact. Therefore, the entire disposal workflow is designed to minimize direct contact and aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the toxic and irritant nature of this compound, a robust selection of PPE is non-negotiable. The level of PPE should be determined by a risk assessment of the specific disposal task.[3][4]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[5]
Eye Protection Chemical safety goggles and/or a full-face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[5]
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling powders outside of a fume hood or when there is a risk of aerosolization, to prevent respiratory tract irritation.[5]

Waste Characterization and Segregation: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6][7] Based on its GHS classification of being "harmful if swallowed" (H302), this compound waste should be managed as a hazardous waste due to its toxicity characteristic.[6]

Waste Segregation:

To prevent dangerous chemical reactions, it is critical to segregate this waste stream. Do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: May catalyze decomposition or other hazardous reactions.

  • Aqueous Waste Streams: Unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for collecting and preparing this compound for final disposal by a licensed hazardous waste management company.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene)

  • Hazardous waste labels

  • Appropriate PPE (as outlined in the table above)

  • Chemical fume hood

Procedure:

  • Container Preparation:

    • Obtain a new or clean, empty, and dry waste container that is chemically compatible with this compound.

    • Affix a hazardous waste label to the container. Fill in the generator information and the chemical name: "this compound."

  • Waste Collection:

    • All operations involving the transfer of this waste should ideally be conducted within a certified chemical fume hood to mitigate inhalation risks.

    • Carefully transfer residual amounts of the solid compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated consumables (e.g., gloves, wipes) into the designated waste container.

    • If dealing with solutions of the compound, ensure the solvent is also listed on the hazardous waste label.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Request for Pickup:

    • Once the container is full or has reached the accumulation time limit set by your institution (in accordance with EPA or state regulations), submit a request for waste pickup to your EHS department or contracted hazardous waste disposal service.[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have Waste haz_id Identify Hazards (H302, H315, H319, H335) start->haz_id ppe Don Appropriate PPE haz_id->ppe label_container Label Waste Container ppe->label_container collect_waste Collect Waste in Fume Hood label_container->collect_waste close_container Securely Close Container collect_waste->close_container store_waste Store in Satellite Accumulation Area close_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup transport Transport by Licensed Waste Hauler request_pickup->transport incineration Incineration at a Permitted Facility transport->incineration

Caption: Decision workflow for the disposal of this compound.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Otherwise, contact your institution's EHS department.

  • Cleanup Procedure for Small Spills:

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[9][10]

    • Work from the outside of the spill inward to prevent spreading.

    • Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

    • All cleanup materials must be disposed of as hazardous waste.

The Final Step: Compliant Disposal

The ultimate fate of this compound waste is typically high-temperature incineration at a facility permitted to handle toxic chemical waste.[11][12] This method ensures the complete destruction of the organic molecule, converting it into less harmful components. Your institution's EHS department will manage the final transport and disposal through a licensed hazardous waste management partner, ensuring compliance with all Department of Transportation (DOT) and EPA regulations.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific practice and environmental responsibility.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Laboratory chemical waste: hazard classification by GHS and transport risk. SciELO. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783. PubChem. Available at: [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.